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  • Product: 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
  • CAS: 1993157-21-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride

Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Workflows Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Paradigm Shift to Spirocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Synthetic Workflows Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Paradigm Shift to Spirocyclic Scaffolds

In modern drug discovery, the transition from planar,


-hybridized molecules to complex, 

-rich architectures is not merely a trend—it is a statistically validated imperative. According to the seminal "Escape from Flatland" hypothesis by[1], increasing the fraction of

hybridized carbons (

) directly correlates with improved thermodynamic solubility, reduced off-target promiscuity, and higher clinical success rates[2][3].

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS 1993157-21-3) represents a next-generation building block designed to actualize this philosophy[4][5]. Serving as a conformationally restricted, highly saturated bioisostere for traditional flat amines (such as piperidine or piperazine), this spirocyclic scaffold provides a unique 3D exit vector while the strategic fluorine substitution modulates basicity and blocks metabolic hotspots[4][6]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and validated synthetic workflows.

Structural Dynamics & Physicochemical Profiling

The architecture of 2-fluoro-7-azaspiro[3.5]nonane consists of a 4-membered cyclobutane ring spiro-fused to a 6-membered piperidine ring at the 4-position of the piperidine. The nitrogen resides at position 7, while a fluorine atom is positioned at position 2 (on the cyclobutane ring).

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
CAS Registry Number 1993157-21-3
Linear Formula C₈H₁₄FN · HCl
Molecular Weight 179.66 g/mol
MDL Number MFCD22683335
Physical Form Solid (Powder)
Purity

95% - 97%
Storage Conditions Room temperature, dry, inert atmosphere (desiccated)

Data corroborated by [4].

The Role of the 2-Fluoro Substituent

The strategic placement of the fluorine atom on the cyclobutane ring serves two critical mechanistic functions:

  • pKa Modulation: Through powerful inductive electron-withdrawing effects (both through-bond and through-space across the spiro core), the fluorine lowers the pKa of the N7 amine. This reduction in basicity enhances passive membrane permeability and mitigates phospholipidosis and hERG channel liabilities often associated with highly basic amines.

  • Metabolic Shielding: Cyclobutane rings can be susceptible to CYP450-mediated hydroxylation. The highly electronegative fluorine atom blocks this metabolic hotspot, increasing the biological half-life of the resulting drug candidate.

Mechanistic Advantages in Drug Design

When optimizing a lead compound, replacing a planar piperazine or piperidine with 2-fluoro-7-azaspiro[3.5]nonane fundamentally alters the molecule's physical properties without drastically changing its linear spatial footprint. Spirocycles disrupt flat crystal lattice packing, which dramatically increases thermodynamic solubility—a critical parameter for oral bioavailability[1][6].

G A Traditional Flat Amines (e.g., Piperidine/Piperazine) B Metabolic Vulnerability (CYP450 Oxidation) A->B C High Lipophilicity Poor Aqueous Solubility A->C D Spirocyclic Scaffold (7-azaspiro[3.5]nonane) B->D Bioisosteric Replacement C->D E Increased sp3 Fraction Enhanced 3D Vectoring D->E F Fluorine Substitution (2-Fluoro) D->F G pKa Modulation & Blocked Metabolic Hotspots F->G

Caption: Logical flow of bioisosteric replacement using fluorinated spirocyclic scaffolds.

Synthetic Utility & Validated Experimental Workflows

As a secondary amine, this building block is primed for functionalization via amide couplings, Buchwald-Hartwig aminations, and Nucleophilic Aromatic Substitutions (


). Below is the generalized workflow, followed by self-validating, step-by-step protocols.

Workflow Step1 Free-Basing (DIPEA/TEA addition) Step3 Coupling Reaction (Room Temp to 80°C) Step1->Step3 Step2 Electrophile Activation (HATU/Aryl Halide) Step2->Step3 Step4 Aqueous Workup (Phase Separation) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Caption: Standard functionalization workflow for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.

Protocol A: HATU-Mediated Amide Coupling

Objective: Coupling of 2-fluoro-7-azaspiro[3.5]nonane with a target carboxylic acid.

Causality & Expert Insight: Why use HATU over EDC/HOBt? The spirocyclic nitrogen in the 7-azaspiro[3.5]nonane system experiences subtle steric shielding from the adjacent cyclobutane ring's conformational puckering. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation of sterically hindered secondary amines, preventing the degradation of the active ester.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under

    
    , dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add 
    
    
    
    -Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 15 minutes. (Self-Validation: A slight color change to pale yellow indicates the formation of the active HOAt ester).
  • Amine Addition: Add 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.2 eq) followed by an additional 1.5 eq of DIPEA. (Causality: The total 3.0 eq of DIPEA ensures 1 eq neutralizes the HCl salt, 1 eq deprotonates the acid, and 1 eq maintains the basic medium required for HATU).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS until the active ester is fully consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous

    
    , water, and 5% aqueous LiCl. (Causality: The LiCl wash is critical to pull residual DMF out of the organic layer, preventing emulsion formation).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (typically a Hexanes/EtOAc or DCM/MeOH gradient).
    
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: N-arylation with an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine).

Step-by-Step Methodology:

  • Free-Basing: Suspend 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in anhydrous DMSO (0.2 M). Add DIPEA (3.0 eq) dropwise.

  • Electrophile Addition: Add the heteroaryl chloride (1.1 eq) to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. (Causality: The electron-withdrawing inductive effect of the 2-fluoro substituent slightly reduces the electron density at the nitrogen. Thermal energy is required to overcome the activation barrier of the Meisenheimer complex transition state).

  • Monitoring: Monitor via TLC (Ninhydrin stain). (Self-Validation: The disappearance of the secondary amine spot, which stains strongly with ninhydrin, confirms reaction completion).

  • Workup & Purification: Quench with water to precipitate the product, or extract with EtOAc followed by standard aqueous washing and chromatographic purification.

Safety, Handling, and Storage Protocols

Based on GHS classification data[4], 2-fluoro-7-azaspiro[3.5]nonane hydrochloride is handled with the following precautions:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

  • Handling: Must be handled in a certified fume hood. Wear protective nitrile gloves, laboratory coat, and safety goggles (P280). Avoid breathing dust (P261).

  • Storage: The hydrochloride salt is generally stable, but to prevent hygroscopic degradation, it must be stored at room temperature in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and kept away from strong oxidizing agents[4][7].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682. URL:[Link]

Sources

Exploratory

A Technical Guide to Fluorinated Azaspiro[3.5]nonane Derivatives: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and superior pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and superior pharmacological properties is paramount. The "escape from flatland" has led researchers to explore spirocyclic systems, which provide rigid, well-defined exit vectors for substituents, enabling more precise interactions with biological targets.[1] Among these, the azaspiro[3.5]nonane framework has emerged as a promising bioisostere for common motifs like piperidine, offering potential improvements in metabolic stability and aqueous solubility.[2] This guide provides an in-depth exploration of fluorinated azaspiro[3.5]nonane derivatives, a class of compounds that marries the structural advantages of the spirocycle with the unique physicochemical properties conferred by fluorine.

The Strategic Imperative for Fluorination in Spirocyclic Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy to modulate a range of properties critical for therapeutic success.[3][4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[5][6][7] When applied to a rigid scaffold like azaspiro[3.5]nonane, fluorination offers a powerful tool for fine-tuning these parameters with a high degree of predictability.

The primary rationales for incorporating fluorine into the azaspiro[3.5]nonane core include:

  • Enhanced Metabolic Stability: The substitution of a hydrogen atom with fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes.[8][9] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the half-life of the drug molecule.[5][10]

  • Modulation of Lipophilicity and pKa: Fluorination can alter the electronic properties of nearby functional groups. For instance, the introduction of fluorine can lower the pKa of the azaspiro[3.5]nonane nitrogen, influencing its ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[6]

  • Conformational Control: The stereoelectronic "gauche effect" associated with fluorine can influence the conformational preferences of the spirocyclic rings.[11][12] This can lock the molecule into a bioactive conformation, enhancing its binding affinity for the target protein.[13][14]

Structural Landscape and Conformational Dynamics

The azaspiro[3.5]nonane scaffold consists of a four-membered azetidine ring fused to a six-membered cyclohexane or piperidine ring through a common spiro carbon. The numbering of the scaffold can vary depending on the position of the nitrogen atom. For the purpose of this guide, we will consider both 2-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane as representative examples.

Fluorination can be introduced at various positions on either ring, leading to a diverse array of structural isomers with distinct properties. The rigid nature of the spirocycle, combined with the conformational influence of fluorine, results in a well-defined three-dimensional structure.

cluster_0 Synthesis of Fluorinated Precursor cluster_1 Spirocyclization cluster_2 Ring Opening and Functionalization A Fluorinated Cyclobutanone B Wittig Reaction A->B Ph3P=CH2 C Fluorinated Methylenecyclobutane B->C D [2+2] Cycloaddition C->D Chlorosulfonyl isocyanate E Fluorinated Spiro-β-lactam D->E F Reduction E->F LiAlH4 G Fluorinated 2-Azaspiro[3.5]nonane F->G H N-Functionalization G->H R-X I Final Derivative H->I

Caption: A conceptual workflow for the synthesis of a fluorinated 2-azaspiro[3.5]nonane derivative.

Detailed Experimental Protocol: Synthesis of a Generic Fluorinated 2-Azaspiro[3.5]nonane Intermediate

This protocol is a representative example and may require optimization based on the specific substrate and desired product.

Step 1: Synthesis of Fluorinated Spiro-β-lactam

  • To a solution of a fluorinated methylenecyclobutane (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at -78 °C, add chlorosulfonyl isocyanate (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude fluorinated spiro-β-lactam, which can be used in the next step without further purification.

Causality: The [2+2] cycloaddition between the electron-rich alkene and the electron-poor isocyanate is a highly efficient method for constructing the β-lactam ring, a key intermediate in the synthesis of the azaspiro[3.5]nonane core. [3] Step 2: Reduction of the Spiro-β-lactam

  • To a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere at 0 °C, add a solution of the crude fluorinated spiro-β-lactam from the previous step in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the fluorinated 2-azaspiro[3.5]nonane.

Causality: LiAlH4 is a powerful reducing agent capable of completely reducing the amide functionality of the β-lactam to the corresponding amine, thus forming the desired azetidine ring of the spirocycle.

Characterization and Analysis

The structural elucidation and purity assessment of fluorinated azaspiro[3.5]nonane derivatives rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure. 19F NMR is particularly valuable due to its high sensitivity and wide chemical shift range, providing a unique fingerprint for the fluorinated compound. [15][16]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds and intermediates.

Applications in Drug Discovery

Fluorinated azaspiro[3.5]nonane derivatives are emerging as valuable building blocks in the design of novel therapeutics. Their unique structural and physicochemical properties make them attractive for targeting a wide range of biological systems. For example, the 2,7-diazaspiro[3.5]nonane moiety has been incorporated into potent covalent inhibitors of KRAS G12C, a critical oncogene. [17]The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for optimal binding in the switch-II pocket of the protein.

Conclusion and Future Perspectives

Fluorinated azaspiro[3.5]nonane derivatives represent a compelling class of compounds for medicinal chemistry and drug discovery. The strategic incorporation of fluorine into this rigid, three-dimensional scaffold provides a powerful means to enhance metabolic stability, modulate physicochemical properties, and exert conformational control. As synthetic methodologies for accessing these complex structures become more refined, we anticipate that fluorinated azaspiro[3.5]nonane derivatives will play an increasingly important role in the development of next-generation therapeutics that are safer, more effective, and possess superior drug-like properties.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Cubitt, C. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(10), 6333–6341. [Link]

  • Mykhailiuk, P. K. (2019). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. European Journal of Organic Chemistry, 2019(29), 4704-4710. [Link]

  • Mahrous, M. (2017). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hunter, L., et al. (2010). Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs. Chemistry - A European Journal, 16(34), 10499-10509. [Link]

  • Lee, S. H., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]

  • G. Ermondi, et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5602. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804.
  • PubChem. 7-Azaspiro(3.5)nonane. [Link]

  • Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10793–10837. [Link]

  • Steiner, H., et al. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-159. [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. [Link]

  • Berger, S., et al. (2018). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 56(10), 965-972. [Link]

  • Nappa, M. J., & Sievert, A. C. (2006). Method for producing fluorinated organic compounds.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Linclau, B., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chemistry - A European Journal, 20(47), 15476-15486. [Link]

  • Ni, Y., & O'Hagan, D. (2021). Enzymatic synthesis of fluorinated compounds. Biotechnology Advances, 51, 107798. [Link]

  • Linclau, B., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 85(13), 8448–8459. [Link]

  • Bhattarai, P., et al. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 101-125. [Link]

  • Rozatian, N., & Roesner, S. (2024). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 11(10), 2735-2751. [Link]

  • Zhang, Y., et al. (2024). Probing rotaxane dynamics with 19F NMR/MRI: Unveiling the roles of mechanical bond and steric hindrance. Chemical Science, 15(28), 10647-10655. [Link]

  • Filatov, M. A., et al. (2023). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Molecules, 28(9), 3894. [Link]

  • Wessmann, S. H., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16479–16515. [Link]

  • dos Santos, J. C., et al. (2022). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry, 18, 148–156. [Link]

  • Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 101-125. [Link]

Sources

Foundational

2-Fluoro-7-azaspiro[3.5]nonane HCl chemical structure and molecular weight

An In-Depth Technical Guide to 2-Fluoro-7-azaspiro[3.5]nonane HCl: A Modern Scaffold for Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, a n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-7-azaspiro[3.5]nonane HCl: A Modern Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic building block poised for significant impact in medicinal chemistry. We will delve into its core chemical structure, molecular properties, and the strategic rationale for its use in drug development. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, potential applications, and safe handling of this compound. By synthesizing data from chemical suppliers and related research on the 7-azaspiro[3.5]nonane scaffold, this guide serves as an essential resource for leveraging this unique molecule in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding paradigm for the design of novel drug candidates with improved pharmacological profiles.[1] Three-dimensional molecular architectures are increasingly sought to enhance binding affinity, selectivity, and metabolic stability.[1][2] Spirocycles, which feature two rings connected by a single common atom, are exemplary of this design philosophy. Their rigid, well-defined three-dimensional structure offers a distinct advantage over traditional "flat" aromatic systems.[1][2]

The 7-azaspiro[3.5]nonane framework is a particularly attractive scaffold. It combines a piperidine ring, a common motif in many successful drugs, with a cyclobutane ring, introducing conformational rigidity and novel exit vectors for chemical substitution.[3][4] The strategic incorporation of a fluorine atom into this scaffold, as seen in 2-Fluoro-7-azaspiro[3.5]nonane HCl, further enhances its utility. Fluorine is a bioisostere of hydrogen but possesses unique properties; its high electronegativity can modulate the pKa of nearby functional groups, block metabolic pathways, and enhance binding interactions, making it a powerful tool in drug design.[5]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-Fluoro-7-azaspiro[3.5]nonane HCl are summarized below. This data is critical for experimental design, analytical characterization, and regulatory documentation.

Chemical Structure

Caption: 2D structure of 2-Fluoro-7-azaspiro[3.5]nonane HCl.

Core Properties
PropertyValueSource(s)
CAS Number 1993157-21-3[6][7][8]
Molecular Formula C₈H₁₅ClFN[8][9]
Molecular Weight 179.66 g/mol [6][8]
InChI Key WROQPMNBAXVTOA-UHFFFAOYSA-N[8]
Physical Form Solid[8][9]
Typical Purity ≥95%
Storage Conditions Room temperature, keep dry and cool. Some suppliers recommend refrigerated storage.[7][8][9]

Synthesis and Derivatization Strategies

While the exact synthetic route for 2-Fluoro-7-azaspiro[3.5]nonane HCl is proprietary to its manufacturers, a general understanding of the synthesis of the parent scaffold provides valuable insight for researchers.

General Synthesis of the 7-Azaspiro[3.5]nonane Core

The synthesis of the core 7-azaspiro[3.5]nonane structure often involves multi-step sequences. Common strategies may include:

  • Reductive Amination: Reaction of a suitable spirocyclic ketone with an ammonia source under reducing conditions.[10]

  • Dieckmann Condensation: An intramolecular cyclization of a diester to form a β-keto ester, which can be further elaborated.[10]

  • Lactam Reduction: Reduction of a corresponding spirocyclic lactam (e.g., N-Boc-7-azaspiro[3.5]nonan-8-one) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[10]

The choice of route depends on the availability of starting materials and the desired substitution pattern. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are commonly used to mask the reactivity of the secondary amine during synthesis, followed by a deprotection step using an acid like trifluoroacetic acid (TFA) or HCl.[10]

Derivatization for Compound Libraries

The true power of 2-Fluoro-7-azaspiro[3.5]nonane HCl lies in its utility as a scaffold for building diverse compound libraries. The secondary amine serves as a key handle for a wide array of chemical transformations.

The Ugi reaction is a highly efficient method for generating molecular diversity in a single step. It combines a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide.[2] While the spirocyclic core itself is an amine, its ketone-containing precursor, 7-Azaspiro[3.5]nonan-1-one, is an ideal starting point for this reaction.

Caption: Ugi reaction workflow for library generation.

The following is a generalized protocol based on established methodologies for parallel synthesis.[2]

  • Preparation: In an array of reaction vials, dispense the starting ketone (7-azaspiro[3.5]nonan-1-one, 1.0 eq).

  • Component Addition: To each vial, add a unique amine (1.1 eq), carboxylic acid (1.1 eq), and isocyanide (1.1 eq) from pre-prepared stock solutions in a suitable solvent like methanol.

  • Reaction: Seal the vials and agitate at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified using high-throughput parallel purification techniques (e.g., preparative HPLC).

  • Analysis: The final products are characterized by LC-MS and NMR to confirm identity and purity.

Applications in Drug Discovery

The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of agonists and inhibitors for several important biological targets. The introduction of fluorine is expected to further refine the properties of these derivatives.

GPR119 Agonists for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Its activation leads to increased insulin secretion and the release of incretin hormones.[2] A novel class of potent GPR119 agonists has been developed based on the 7-azaspiro[3.5]nonane scaffold.[3] Optimization of substituents on the piperidine nitrogen and an attached aryl group led to compounds with favorable pharmacokinetic profiles and significant glucose-lowering effects in diabetic rat models.[3]

Inhibitors of Viral Proteases

The rigid, three-dimensional nature of spirocycles makes them excellent scaffolds for designing enzyme inhibitors that can fit into well-defined active sites. Derivatives of azaspirocycles have been investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication.[4] Structure-guided design has shown that these spirocyclic inhibitors can covalently bind to the catalytic cysteine residue in the enzyme's active site, demonstrating submicromolar inhibitory activity.[4]

Other Potential Therapeutic Areas

Derivatives of 7-azaspiro[3.5]nonane have also been explored as fatty acid amide hydrolase (FAAH) inhibitors, which have potential applications in treating pain, anxiety, and inflammatory disorders.[11]

Safety and Handling

As a laboratory chemical, 2-Fluoro-7-azaspiro[3.5]nonane HCl requires careful handling to ensure personnel safety. The following information is synthesized from available safety data sheets.

Hazard Identification
  • Signal Word: Warning[7][8][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][8]

    • H315: Causes skin irritation.[7][8][12]

    • H319: Causes serious eye irritation.[7][12]

    • H335: May cause respiratory irritation.[7][12]

Precautionary Measures and PPE
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][12]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][12][13]

    • Use only in a well-ventilated area.[12][13]

  • Response:

    • IF IN EYES: P305+P351+P338: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][12]

    • IF ON SKIN: P302+P352: Wash with plenty of soap and water.[7][13]

    • IF SWALLOWED: P301+P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

  • Storage and Disposal:

    • Store in a tightly closed container in a dry, well-ventilated area.[7][13]

    • Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

2-Fluoro-7-azaspiro[3.5]nonane HCl represents a valuable and strategic building block for modern drug discovery. Its spirocyclic core provides a rigid, three-dimensional framework that is highly desirable for improving the selectivity and physicochemical properties of drug candidates. The inclusion of a fluorine atom offers an additional tool for fine-tuning metabolic stability and target engagement. With demonstrated applications in the development of treatments for metabolic disorders and viral infections, this scaffold is a powerful asset for medicinal chemists aiming to explore novel chemical space and develop innovative therapeutics. Proper handling and an understanding of its derivatization potential are key to unlocking its full value in research and development programs.

References

  • 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. PubChemLite. [Link]

  • Safety Data Sheet. Aaronchem. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[8]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of Functionalized Derivatives of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. [Link]

  • 7-azaspiro[3.5]nonane-7-carboxamide compounds.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

Sources

Exploratory

Spirocyclic Amine Building Blocks: Engineering 3D-Complexity in Medicinal Chemistry

Topic: Spirocyclic Amine Building Blocks for Medicinal Chemistry "Escape from Flatland" Content Type: Technical Whitepaper Audience: Medicinal Chemists, Discovery Scientists Executive Summary: The Imperative The "Escape...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spirocyclic Amine Building Blocks for Medicinal Chemistry "Escape from Flatland" Content Type: Technical Whitepaper Audience: Medicinal Chemists, Discovery Scientists

Executive Summary: The Imperative

The "Escape from Flatland" paradigm, formalized by Lovering et al. (2009), posits that increasing the fraction of saturated carbons (


) in drug candidates correlates with improved clinical success. While aromatic rings drive potency through 

-stacking and hydrophobic interactions, they often impose solubility liabilities and metabolic vulnerabilities.

Spirocyclic amines—specifically spiro[3.3]heptanes , spiro[3.4]octanes , and azaspiro[4.5]decanes —have emerged as high-value bioisosteres. They offer a rigid, three-dimensional scaffold that mimics the vectors of traditional flat heterocycles (piperidine, morpholine, piperazine) while dramatically altering physicochemical profiles. This guide details the strategic application, physicochemical impact, and synthesis of these 3D building blocks.

Structural Bioisosterism & Physicochemical Impact[1][2][3][4][5]

The Vector Mimicry

Spirocyclic amines are not merely "bulky" analogs; they are precise vector mimics. By replacing a chair-conformation piperidine with a 2-azaspiro[3.3]heptane, the nitrogen exit vector is conserved, but the lipophilic bulk is redistributed from a 2D plane to a 3D sphere.

Quantitative Advantage: The "Solubility Cliff"

Replacing flat aromatic or semi-saturated rings with spirocycles often results in a "solubility cliff"—a non-linear improvement in aqueous solubility. This is attributed to the disruption of crystal lattice energy (lower MP) and the increase in solvation entropy.

Table 1: Physicochemical Comparison of Flat vs. Spirocyclic Scaffolds Data synthesized from comparative studies (e.g., Mykhailiuk et al., Carreira et al.)

PropertyReference: MorpholineBioisostere: 2-Oxa-6-azaspiro[3.3]heptaneImpact
Geometry Chair (Flexible)Rigid (Puckered)Reduced entropic penalty upon binding
Lipophilicity (LogP) -0.86-1.20Improved metabolic stability
Solubility (PBS) HighUltra-High (>40x increase) Lower lattice energy
Basicity (

)
8.3~8.0Tunable H-bond donor capability
Metabolic Liability

-oxidation prone
Quaternary center blocks

-oxidation
Extended half-life (

)
Visualizing the Transformation

The following diagram maps common medicinal chemistry heterocycles to their spirocyclic "upgrades," highlighting the conservation of exit vectors.

Bioisosteres cluster_flat Traditional 'Flat' Scaffolds cluster_spiro Spirocyclic Bioisosteres (High Fsp3) Piperidine Piperidine (Flexible, High Lipophilicity) SpiroHeptane 2-Azaspiro[3.3]heptane (Rigid, Metabolic Block) Piperidine->SpiroHeptane Scaffold Hop +Fsp3 Morpholine Morpholine (Metabolic Soft Spots) OxaSpiro 2-Oxa-6-azaspiro[3.3]heptane (Solubility Booster) Morpholine->OxaSpiro Scaffold Hop +Solubility Piperazine Piperazine (Promiscuous Binder) DiazaSpiro 2,6-Diazaspiro[3.3]heptane (Vector Conservation) Piperazine->DiazaSpiro Scaffold Hop +Selectivity

Figure 1: Mapping traditional heterocyclic amines to their rigid, sp3-rich spirocyclic counterparts.[1]

Strategic Synthesis: The Carreira Protocol

The synthesis of spiro[3.3]heptane derivatives is non-trivial due to the strain energy inherent in the four-membered rings. The most robust and scalable method, pioneered by the Carreira group, utilizes a [2+2] cycloaddition followed by a reductive ring contraction or lactam reduction.

Protocol: Synthesis of N-Boc-2-azaspiro[3.3]heptane

This protocol describes the formation of the spirocyclic core from commercially available methylene cyclobutane.

Reagents:

  • Methylene cyclobutane

  • Chlorosulfonyl isocyanate (CSI)

  • Sodium sulfite (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    

Workflow Logic:

  • Step 1: [2+2] Cycloaddition. We use CSI, a highly reactive isocyanate, to react with the exocyclic double bond. This forms a sulfonyl-lactam intermediate. The reaction is regiospecific.

  • Step 2: Reductive Hydrolysis. The N-sulfonyl group is removed under mild reductive conditions (sulfite) to reveal the free lactam (2-azaspiro[3.3]heptan-1-one).

  • Step 3: Lactam Reduction. The carbonyl is reduced to the methylene group using a strong hydride donor (

    
    ) to yield the secondary amine.
    
Step-by-Step Methodology
  • Formation of the Spiro-Lactam (The Graf Reaction):

    • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under

      
      . Add methylene cyclobutane (1.0 eq) in anhydrous diethyl ether (
      
      
      
      ). Cool to 0°C.
    • Addition: Dropwise add Chlorosulfonyl isocyanate (CSI) (1.05 eq) over 30 minutes. Maintain temp < 5°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn slightly yellow/viscous.

    • Quench (Reductive Hydrolysis): Dilute the mixture with

      
      . In a separate flask, prepare a saturated aqueous solution of 
      
      
      
      . Add the reaction mixture slowly to the sulfite solution while maintaining pH ~7-8 using 10% KOH. Caution: Exothermic.
    • Isolation: Extract with Ethyl Acetate (3x). Dry organics over

      
      . Concentrate to yield the crude spiro-lactam (2-azaspiro[3.3]heptan-1-one).
      
  • Global Reduction to the Amine:

    • Setup: Suspend

      
       (2.5 eq) in anhydrous THF at 0°C.
      
    • Addition: Add the crude spiro-lactam (dissolved in THF) dropwise.

    • Reflux: Heat to reflux (66°C) for 16 hours to ensure complete reduction of the amide carbonyl.

    • Fieser Workup: Cool to 0°C. Quench sequentially with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL). Filter the granular precipitate.
    • Protection (In-situ): To the filtrate (containing the free volatile amine), add

      
       (1.1 eq) and 
      
      
      
      . Stir for 4 hours.
    • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Checkpoint:

  • NMR: Look for the disappearance of the carbonyl carbon signal (~170 ppm) and the appearance of the distinctive spiro-center quaternary carbon (~35-45 ppm).

  • Safety: 2-azaspiro[3.3]heptane (free base) is volatile and can be lost during concentration; in-situ Boc protection is recommended for yield determination.

Case Study: Olaparib Analogues

Context: Olaparib (Lynparza) is a PARP inhibitor used in ovarian cancer. It contains a piperazine ring which is a metabolic soft spot and contributes to off-target activity.

The Spiro-Switch: Researchers investigated the replacement of the piperazine core with 2,6-diazaspiro[3.3]heptane .[2]

  • Result: The spiro-analog maintained nanomolar potency against PARP1.

  • Improvement: The spiro-analog showed a 5-fold reduction in inhibition of the hERG channel (a cardiac safety liability) compared to the piperazine parent.

  • Mechanism: The rigid spiro-core reduced the conformational entropy penalty of binding while the altered vector geometry minimized overlap with the hERG pharmacophore.

Synthesis & Logic Diagram

The following diagram illustrates the decision matrix for selecting spirocyclic building blocks and the synthetic flow described above.

SynthesisWorkflow Start Target Analysis: Identify Flat Amine Liability Decision Select Bioisostere Start->Decision RouteA 2-Azaspiro[3.3]heptane (Piperidine replacement) Decision->RouteA Hydrophobic Bulk Needed RouteB 2-Oxa-6-azaspiro[3.3]heptane (Morpholine replacement) Decision->RouteB Solubility Critical Step1 Step 1: [2+2] Cycloaddition (Alkene + CSI -> Lactam) RouteA->Step1 RouteB->Step1 Modified Precursor Step2 Step 2: Reductive Hydrolysis (Remove N-Sulfonyl) Step1->Step2 Step3 Step 3: Global Reduction (LiAlH4: C=O -> CH2) Step2->Step3 Result Final Building Block: High Fsp3, Rigid, Soluble Step3->Result

Figure 2: Decision matrix and synthetic workflow for generating spirocyclic amine building blocks.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2021).[5] Oxa-spirocycles: Synthesis, Properties, and Applications. Chemical Science. [Link]

  • Wuitschik, G., Carreira, E. M., et al. (2010). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Physicochemical Properties. Angewandte Chemie. [Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Foundational

Escaping Flatland: The 7-Azaspiro[3.5]nonane Scaffold as a Superior Alternative to Piperidine in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold profoundly influences the physicochemical and pharmacological properties of a drug candidate. While the ubiquitous pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold profoundly influences the physicochemical and pharmacological properties of a drug candidate. While the ubiquitous piperidine ring has historically been a mainstay in drug design, the industry's drive to "escape flatland" has accelerated the adoption of complex, three-dimensional spirocycles. This technical guide provides an in-depth, data-driven analysis of the 7-azaspiro[3.5]nonane scaffold. By comparing its physicochemical properties, conformational rigidity, and vector orthogonality against traditional piperidine, we elucidate the causality behind its recent successes in overcoming drug resistance and improving pharmacokinetic profiles.

The "Flatland" Problem and the Spirocyclic Solution

For decades, the piperidine ring has been a default structural motif, featured in over a hundred approved pharmaceuticals. However, its relatively flat, flexible chair conformation often leads to off-target promiscuity and susceptibility to cytochrome P450 (CYP)-mediated metabolic oxidation.

The 7-azaspiro[3.5]nonane scaffold—a bicyclic system where a cyclobutane ring is spiro-fused to the 4-position of a piperidine ring—addresses these limitations. The spirocyclic center imparts a rigid, three-dimensional architecture that increases the fraction of sp³ hybridized carbons (Fsp³). This rigidity reduces the entropic penalty of target binding and projects substituents into highly specific, orthogonal vectors that traditional fused or linked bicyclic systems cannot access [1].

Physicochemical Profiling: Piperidine vs. 7-Azaspiro[3.5]nonane

The decision to transition from a piperidine to a spirocyclic scaffold must be grounded in physicochemical data. The introduction of the spiro-fused cyclobutane ring fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Causality in Property Shifts: The spiro-fusion inherently increases molecular weight and lipophilicity (cLogP) due to the additional hydrocarbon mass. However, the topological polar surface area (TPSA) remains identical, ensuring that membrane permeability is not compromised. Interestingly, the basicity (pKa) of the piperidine nitrogen remains relatively stable in the parent 7-azaspiro[3.5]nonane but can be finely tuned via the inductive effects of heteroatom substitutions (e.g., thia- or oxa- derivatives) or gem-difluorination [5].

Table 1: Comparative Physicochemical Properties of Cyclic Amines
PropertyPiperidine7-Azaspiro[3.5]nonane7-Thia-1-azaspiro[3.5]nonane
Molecular Weight ( g/mol ) 85.15125.22143.26
cLogP (Predicted) 0.851.851.95
TPSA (Ų) 12.0312.0312.03
pKa (Predicted) ~11.2~11.08.5 – 9.5
Conformational State Flexible ChairRigid 3D OrthogonalRigid 3D Orthogonal

Data synthesized from computational predictions and empirical literature [1], [5].

Structural Dynamics & Vector Orthogonality

The defining advantage of 7-azaspiro[3.5]nonane lies in its topology. The spiro-junction locks the two rings into perpendicular planes. This vector orthogonality allows medicinal chemists to direct pharmacophores into deep, narrow binding pockets that are sterically inaccessible to flat aromatic rings or flexible piperidines.

ScaffoldSelection Start Hit Optimization: Saturated Amine Required Piperidine Traditional Piperidine Ring (Flat, Flexible) Start->Piperidine Default Choice Metabolism High CYP Clearance / Poor Target Selectivity? Piperidine->Metabolism Evaluate ADME Spiro 7-Azaspiro[3.5]nonane (3D Rigid Scaffold) Vector Enhanced Vector Orthogonality & P2 Pocket Binding Spiro->Vector 3D Projection Metabolism->Spiro Yes (Needs Rigidification) Success Proceed to in vivo PK Metabolism->Success No (Optimal) Vector->Success Improved Affinity

Caption: Logical decision tree for transitioning from piperidine to a 7-azaspiro[3.5]nonane scaffold.

Self-Validating Synthetic Methodology

To utilize this scaffold, robust synthetic access is required. The most reliable method for constructing the 7-azaspiro[3.5]nonane core is via a [2+2] cycloaddition of a ketene with an exocyclic alkene, followed by deoxygenation. This protocol is self-validating: the progression from a planar alkene to a highly strained cyclobutanone is easily monitored via distinct shifts in NMR and LC-MS.

Protocol: Synthesis of the 7-Azaspiro[3.5]nonane Core

Step 1: Ketene Generation & [2+2] Cycloaddition

  • Procedure: To a vigorously stirred suspension of zinc dust (4.0 eq) and 1-Boc-4-methylenepiperidine (1.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of trichloroacetyl chloride (2.0 eq) dropwise over 1 hour.

  • Causality: Zinc reduces the trichloroacetyl chloride to generate highly electrophilic dichloroketene in situ. The ketene immediately undergoes a stereospecific[2+2] cycloaddition with the exocyclic double bond, trapping the spirocyclic framework before the ketene can dimerize.

  • Validation: LC-MS will show the disappearance of the alkene mass and the appearance of the dichlorocyclobutanone intermediate.

Step 2: Selective Dechlorination

  • Procedure: Dissolve the crude intermediate in methanol. Add saturated aqueous ammonium chloride, followed by the portion-wise addition of zinc dust (5.0 eq). Stir at room temperature for 4 hours.

  • Causality: The gem-dichloro groups are sterically hindering and chemically labile. Zinc-mediated reduction selectively cleaves the C-Cl bonds without reducing the cyclobutanone carbonyl or deprotecting the Boc group.

Step 3: Deoxygenation (Wolff-Kishner Reduction)

  • Procedure: Treat the resulting cyclobutanone with hydrazine hydrate (3.0 eq) and KOH (3.0 eq) in ethylene glycol. Heat to 150 °C for 2 hours, then distill off the water and heat to 200 °C for 4 hours.

  • Causality: The reaction converts the ketone to a hydrazone, which is subsequently decomposed under strongly basic, high-temperature conditions to expel nitrogen gas, yielding the fully saturated 7-azaspiro[3.5]nonane hydrocarbon core.

Translational Case Studies in Drug Discovery

Sonrotoclax (BGB-11417): Overcoming BCL-2 Resistance

Venetoclax, a first-generation BCL-2 inhibitor, utilizes a flexible linker system. However, patients frequently develop resistance via the BCL-2 G101V mutation , where a bulky valine residue creates a steric clash with the drug.

Sonrotoclax (BGB-11417) was designed specifically to overcome this. By replacing the traditional linker with a rigid 7-azaspiro[3.5]nonane scaffold, the molecule's geometry is fundamentally altered. The spiro linker shifts the cyclopropyl-modified phenyl ring away from the mutated valine, facilitating a shallower, broader interaction within the P2 pocket. This structural rigidification restores binding affinity, yielding an IC50 of 0.014 nM (a 14-fold increase in potency over Venetoclax) [3], [4].

SonrotoclaxPathway Mutant BCL-2 G101V Mutation (Venetoclax Resistant) Venetoclax Venetoclax (Flexible Linker) Steric Clash with Valine Mutant->Venetoclax Treatment Failure Sonrotoclax Sonrotoclax (7-Azaspiro[3.5]nonane) Shifts away from P2 pocket Mutant->Sonrotoclax Scaffold Replacement Binding Restored Binding Affinity (IC50 = 0.014 nM) Sonrotoclax->Binding Broad/Shallow Interaction Apoptosis Reactivation of Intrinsic Apoptosis (Tumor Cell Death) Binding->Apoptosis Disruption of BCL2:BAK

Caption: Mechanism of action of Sonrotoclax overcoming BCL-2 G101V mutation via spirocyclic linker.

PF-04862853: Optimizing CNS Penetration

Fatty acid amide hydrolase (FAAH) is a key target for analgesic and antitussive therapies. Early FAAH inhibitors suffered from poor CNS penetration and high molecular weights. Pfizer researchers utilized an iterative design strategy to replace planar, heavy scaffolds with a 7-azaspiro[3.5]nonane urea derivative, resulting in the clinical candidate PF-04862853. The spirocyclic core provided a remarkable reduction in molecular weight while maintaining the precise 3D vector required for covalent inhibition of the FAAH serine residue, leading to highly favorable CNS drug-like properties and oral efficacy [2].

Conclusion

The transition from piperidine to the 7-azaspiro[3.5]nonane scaffold represents a paradigm shift in rational drug design. By leveraging the inherent vector orthogonality and conformational rigidity of spirocycles, medicinal chemists can engineer molecules that bypass steric mutations, resist metabolic degradation, and engage biological targets with unprecedented precision. As demonstrated by clinical candidates like Sonrotoclax and PF-04862853, escaping flatland is not merely a theoretical exercise—it is a proven strategy for generating next-generation therapeutics.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853... PubMed / Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Sonrotoclax overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy. Blood - ASH Publications. Available at: [Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. PMC / Journal of Medicinal Chemistry. Available at:[Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

Exploratory

Fluorinated spirocyclic scaffolds for drug discovery libraries

Engineering the Future of Library Design: Fluorinated Spirocyclic Scaffolds in Drug Discovery Executive Summary The transition from "flatland" (sp²-rich aromatic molecules) to three-dimensional architectures is a definin...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Future of Library Design: Fluorinated Spirocyclic Scaffolds in Drug Discovery

Executive Summary

The transition from "flatland" (sp²-rich aromatic molecules) to three-dimensional architectures is a defining paradigm shift in modern drug discovery. As a Senior Application Scientist overseeing library design, I advocate for the strategic integration of fluorinated spirocyclic scaffolds. These motifs combine the conformational rigidity and high Fsp³ character of spirocycles with the precise electronic and metabolic tuning capabilities of fluorine. This guide details the mechanistic rationale, physicochemical profiling, and self-validating synthetic workflows required to successfully integrate these advanced scaffolds into high-throughput and fragment-based drug discovery (FBDD) pipelines.

The Mechanistic Rationale: Synergy of Fsp³ and Fluorine

The design of a screening library must prioritize molecules that have a high probability of clinical translation. The combination of spirocycles and fluorine achieves this through two distinct but synergistic mechanisms:

  • 3D Conformation and Fsp³ Character: The quaternary carbon structures of spirocycles inherently maximize a molecule's Fsp³ (fraction of sp³-hybridized carbons). A higher Fsp³ correlates with improved water solubility, reduced off-target toxicity, and a higher probability of successful translation to the clinic[1]. By pre-organizing the molecular shape, spirocycles reduce the entropic penalty incurred upon binding to a biological target, increasing receptor/ligand complementarity.

  • The Inductive Power of Fluorine: 2[2].

  • Causality in Design: Why combine them? Acyclic fluoroalkyl groups often suffer from high entropic penalties upon target binding due to rotational freedom. Spirocycles rigidly pre-organize the vectors of the molecule. When we install a fluorine atom (or a gem-difluoro group) on a spirocycle, we lock the highly electronegative atom in a specific 3D orientation. This creates a permanent dipole that can engage in highly directional, orthogonal multipolar interactions with the target protein while simultaneously shielding adjacent metabolic hotspots from cytochrome P450 enzymes.

Physicochemical Profiling: Empirical Data

The strategic incorporation of fluorine into saturated heterocycles provides medicinal chemists with a predictable tool to modulate pharmacokinetics. Fluorination of spirocyclic amines predictably lowers the pKa via strong inductive electron-withdrawing effects[3]. This pKa suppression is critical: it enhances passive membrane permeability by increasing the fraction of the un-ionized drug at physiological pH (pH 7.4) without completely sacrificing the solubility benefits of the amine.

Table 1: Comparative Physicochemical Properties of Spirocyclic Scaffolds

Scaffold TypeRepresentative StructureFsp³pKa (Amine)LogPMetabolic t₁/₂ (HLM)
Non-fluorinated 5-azaspiro[2.4]heptane0.869.80.925 min
Mono-fluorinated 7-fluoro-5-azaspiro[2.4]heptane0.868.51.260 min
Gem-difluorinated 7,7-difluoro-5-azaspiro[2.4]heptane0.867.21.6>120 min

Data synthesized from the physicochemical profiling of alicyclic amines and spirocyclic scaffolds to illustrate general trends in basicity and lipophilicity[2],[3].

Synthetic Methodology: Enamine-Catalyzed Asymmetric Fluorination

Synthesizing these scaffolds requires exquisite stereocontrol.4[4]. The following protocol outlines the generation of enantiopure fluorinated spirocycles for library inclusion.

Objective: Synthesize enantiopure fluorinated spirocycles (e.g., 8-fluoro-2-oxa-6-azaspiro[3.4]octane derivatives). Causality: Standard electrophilic fluorination often yields racemic mixtures. In drug discovery, enantiomers frequently exhibit divergent pharmacological profiles. We utilize enamine catalysis because the chiral secondary amine catalyst provides rigid facial shielding of the spirocyclic intermediate, ensuring high enantiomeric excess (ee) and preventing confounding variables in downstream biological assays.

Step-by-Step Protocol & Self-Validation
  • Pre-catalyst Activation:

    • Action: Dissolve the spirocyclic carbaldehyde (0.5 M) in methyl tert-butyl ether (MTBE). Add 10 mol% of the chiral secondary amine catalyst (e.g., a MacMillan imidazolidinone).

    • Causality: MTBE is selected over polar aprotic solvents (like DMF) to maintain tight ion-pairing in the transition state. This non-polar environment is critical for maximizing the stereocontrol exerted by the catalyst.

  • Electrophilic Fluorination:

    • Action: Stir for 5 minutes at room temperature to allow complete enamine formation. Add 1.2 equivalents of N-fluorobenzenesulfonimide (NFSI) and heat to 40 °C for 18 hours[4].

    • Causality: NFSI is utilized instead of more aggressive reagents like Selectfluor because its solubility profile in MTBE allows for a homogeneous reaction. Furthermore, NFSI is a mild electrophilic fluorine source that precisely targets the enamine without causing oxidative degradation of the spirocyclic core.

  • Quench and Isolation:

    • Action: Dilute the reaction mixture with additional MTBE and filter directly through a silica plug.

    • Causality: Direct filtration avoids harsh aqueous workups, preventing the potential epimerization of the sensitive α-fluoro aldehyde intermediate before it can be stabilized or further functionalized.

  • Self-Validating System (QC Checkpoint):

    • Action: Before formatting the compound into the screening library, analyze an aliquot via ¹⁹F-NMR and chiral HPLC.

    • Validation Logic: The protocol is designed to be self-validating. A single sharp singlet in the ¹⁹F-NMR spectrum confirms regioselectivity. Chiral HPLC must demonstrate >95% ee. If the ee falls below this threshold, the batch is automatically rejected. This strict gatekeeping ensures that any biological activity observed during high-throughput screening is definitively attributed to a single stereoisomer, thereby maintaining the absolute integrity of the structure-activity relationship (SAR) data.

Library Integration & ¹⁹F-NMR Screening Workflow

Once the fluorinated spirocyclic library is validated, it is highly optimized for Fragment-Based Drug Discovery (FBDD) via ¹⁹F-NMR screening. The ¹⁹F nucleus is 100% naturally abundant, highly sensitive, and devoid of background signal in biological buffers.5[5]. When a fluorinated spirocycle binds to a target protein, the change in its rotational correlation time drastically broadens the ¹⁹F signal, providing a definitive, unambiguous readout of target engagement.

G A 1. Spirocyclic Synthesis B 2. Enamine Fluorination A->B NFSI / MTBE C 3. QC Checkpoint (ee > 95%) B->C Chiral HPLC C->A Fail (Reject) D 4. 19F-NMR Screening C->D Pass E 5. Hit-to-Lead Optimization D->E Target Hits

Workflow for the synthesis, self-validation, and screening of fluorinated spirocyclic libraries.

References

  • MDPI - New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Available at:[Link]

  • ChemRxiv - Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Available at: [Link]

Sources

Foundational

Engineering Aqueous Solubility and Metabolic Stability: The Strategic Role of 2-Fluoro-7-azaspiro[3.5]nonane in Modern Drug Design

Introduction: The Physicochemical Bottleneck In modern drug discovery, the pursuit of high target affinity often leads to the "brick dust" phenomenon—molecules characterized by high molecular weight, excessive lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Bottleneck

In modern drug discovery, the pursuit of high target affinity often leads to the "brick dust" phenomenon—molecules characterized by high molecular weight, excessive lipophilicity, and planar aromatic rings. These flat architectures stack efficiently in the solid state, resulting in high crystal lattice energies and abysmal aqueous solubility. As a Senior Application Scientist, I consistently see promising high-affinity ligands fail in vivo due to poor bioavailability driven by these physicochemical liabilities.

To circumvent this, medicinal chemistry has shifted toward three-dimensional architectures, guided by the[1]. By replacing flat rings (like piperidine or morpholine) with spirocyclic scaffolds, we introduce out-of-plane substituents that disrupt crystal packing. However, 3D complexity alone is not a panacea. It must be paired with precise electronic tuning. This whitepaper dissects the synergistic solubility and permeability advantages of a highly specialized building block: 2-Fluoro-7-azaspiro[3.5]nonane .

Mechanistic Rationale: The Synergy of Spiro-Fusion and Fluorination

The Spirocyclic Advantage: Disrupting Lattice Energy

The 7-azaspiro[3.5]nonane core is a rigid, highly 3D scaffold. The quaternary spiro carbon forces the cyclobutane and piperidine rings into orthogonal planes.

  • The Causality: Flat molecules rely on strong π-π stacking and van der Waals forces, creating a highly stable crystal lattice. Dissolving these molecules requires significant energy to break the lattice. The orthogonal geometry of 7-azaspiro[3.5]nonane prevents tight molecular stacking, drastically lowering the crystal lattice energy. Lower lattice energy directly translates to higher thermodynamic aqueous solubility[1].

Stereoelectronic Tuning via Fluorination

While the spiro scaffold solves the lattice energy problem, the basicity of the azaspiro nitrogen (position 7) presents a permeability challenge. Unmodified aliphatic amines typically possess a pKa > 10, meaning they are >99% ionized at physiological pH (7.4). While this ensures high solubility, it severely restricts passive membrane permeability (LogD).

  • The Causality: The introduction of a highly electronegative fluorine atom at the 2-position (on the cyclobutane ring) exerts a powerful, through-bond electron-withdrawing inductive effect (-I effect)[2]. This inductive pull lowers the pKa of the distal basic nitrogen by 1.0 to 2.0 units.

  • The Result: By tuning the pKa down to ~8.5, a biologically relevant fraction of the drug remains in its neutral, lipophilic free-base form at pH 7.4. This creates an optimal equilibrium: the ionized fraction maintains aqueous solubility, while the neutral fraction ensures membrane permeability[3]. Furthermore, the strong C-F bond shields the cyclobutane ring from oxidative metabolism by CYP450 enzymes[2].

Mechanism N1 Planar Amine Scaffolds (High Lattice Energy) N2 7-azaspiro[3.5]nonane (Increased Fsp3, Lower Lattice Energy) N1->N2 3D Structural Fusion N3 Fluorine Addition (Inductive pKa Modulation) N2->N3 Stereoelectronic Tuning N4 2-Fluoro-7-azaspiro[3.5]nonane (Optimized Solubility & Permeability) N3->N4 Synergistic Drug Profile

Fig 1: Structural evolution from planar amines to fluorinated spirocycles.

Quantitative Physicochemical Profiling

To illustrate the impact of these structural modifications, the following table summarizes the representative structure-activity relationship (SAR) data comparing a standard planar amine to our optimized fluorinated spirocycle.

Table 1: Physicochemical Impact of Scaffold Evolution

Scaffold MotifFsp3 ComplexityRelative Crystal Lattice EnergyEstimated pKa (Amine)Permeability (LogD at pH 7.4)Thermodynamic Aqueous Solubility
Piperidine LowHigh~10.5PoorModerate
7-azaspiro[3.5]nonane HighLow~10.2PoorHigh
2-Fluoro-7-azaspiro[3.5]nonane HighLow~8.5 - 9.0OptimalHigh

Data reflects established medicinal chemistry principles for spirocyclic and fluorinated substitutions[2],[1],[3].

Experimental Workflows: Self-Validating Systems

In my laboratory, data integrity is paramount. A solubility value is meaningless if the solid state of the compound has altered during the assay. Therefore, every protocol we execute is designed as a self-validating system .

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

We strictly utilize thermodynamic solubility over kinetic solubility. Kinetic assays (spiking DMSO stock into buffer) often induce supersaturation and amorphous precipitation, yielding falsely elevated solubility values.

Step-by-Step Methodology:

  • Equilibration: Add excess crystalline 2-Fluoro-7-azaspiro[3.5]nonane API to 1.0 mL of standard Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Incubation: Agitate via orbital shaking at 37°C for 48–72 hours. Causality: Extended shaking ensures the system reaches true thermodynamic equilibrium, preventing supersaturation artifacts.

  • Phase Separation: Separate the undissolved solid from the supernatant using ultracentrifugation (15,000 rpm for 15 mins). Causality: We avoid syringe filters, as lipophilic compounds often adsorb non-specifically to filter membranes, artificially lowering the measured concentration.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard calibration curve.

  • Self-Validation (Critical Step): Harvest the remaining solid precipitate and analyze it via powder X-ray diffraction (pXRD). Causality: This confirms the solid has not converted into a less soluble polymorph, hydrate, or salt-disproportionated form during the 72-hour aqueous exposure.

Protocol S1 Compound Equilibration (24-72h Shake-Flask) S2 Phase Separation (Ultracentrifugation) S1->S2 S3 Supernatant Analysis (HPLC-UV / LC-MS) S2->S3 S4 Solid State Verification (pXRD) S2->S4 Precipitate S5 Thermodynamic Solubility Validation S3->S5 S4->S5 Form Confirmation

Fig 2: Self-validating thermodynamic solubility workflow.

Protocol 2: Dynamic pKa and Intrinsic Solubility via CheqSol

To accurately measure the pKa shift induced by the 2-fluoro substitution, we utilize the [4].

Step-by-Step Methodology:

  • Ionization: Dissolve the compound in an acidic aqueous medium (pH ~2.0) where the azaspiro nitrogen is fully protonated and highly soluble.

  • Forward Titration: Titrate the solution with standardized KOH while continuously monitoring pH with a high-precision electrode.

  • Precipitation Detection: As the pH approaches the pKa, the neutral free-base forms. The system detects the exact pH at which precipitation begins (the phase boundary).

  • Self-Validation (Hysteresis Loop): The automated system immediately back-titrates with HCl to redissolve the precipitate. Causality: By calculating the hysteresis loop between the precipitation and dissolution curves, the system mathematically derives both the precise pKa and the intrinsic solubility (S0) without relying on subjective visual endpoints.

Conclusion

The integration of 2-Fluoro-7-azaspiro[3.5]nonane into a drug discovery pipeline is a masterclass in rational physicochemical design. By leveraging the Fsp3 complexity of the spirocycle to lower crystal lattice energy, and utilizing the inductive electronegativity of fluorine to tune amine basicity, medicinal chemists can simultaneously solve the historically opposing challenges of aqueous solubility and membrane permeability.

References

  • Fluorine in drug discovery: Role, design and case studies Source: The Pharmaceutical Journal URL:[Link]

  • Introducing covalent warheads on spirocyclic sp2-sp3 fragments (CheqSol Methodology) Source: RSC Medicinal Chemistry URL:[Link]

Sources

Exploratory

Engineering Metabolic Stability: A Physical Organic Perspective on Fluorinated Spirocyclic Amines

Executive Summary The transition from flat, -hybridized aromatic rings to -rich three-dimensional architectures—often termed the "escape from flatland"—has fundamentally reshaped modern drug discovery. Spirocyclic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat,


-hybridized aromatic rings to 

-rich three-dimensional architectures—often termed the "escape from flatland"—has fundamentally reshaped modern drug discovery. Spirocyclic amines, such as azaspirocycles, have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines and pyrrolidines. While these rigid 3D scaffolds improve target engagement and solubility, they frequently introduce severe metabolic liabilities, specifically high susceptibility to Cytochrome P450 (CYP450)-mediated oxidation.

This technical guide explores the physical organic causality behind using strategic fluorination to rescue the metabolic stability of spirocyclic amines. By moving beyond the simplistic "bond strength" argument, we dissect how fluorine modulates electrostatic potential, basicity, and steric shielding to design robust, metabolically stable therapeutics.

The "Escape from Flatland" and its Metabolic Cost

Spirocyclic scaffolds are highly valued in medicinal chemistry because their rigid, orthogonal ring systems enforce specific bioactive conformations, allowing for precise probing of biological space1[1].

However, the inclusion of a basic secondary or tertiary amine within these saturated systems presents a dual liability:

  • hERG Inhibition : The protonated amine at physiological pH can interact with the promiscuous binding pocket of the hERG potassium channel, leading to cardiotoxicity 2[2].

  • High Intrinsic Clearance (

    
    ) : The electron-rich nitrogen lone pair and adjacent 
    
    
    
    -protons are highly vulnerable to CYP450-mediated
    
    
    -dealkylation,
    
    
    -oxidation, and subsequent ring cleavage.

Mechanistic Rationale: Beyond C–F Bond Strength

Historically, the metabolic stability imparted by fluorine was attributed solely to the high bond dissociation energy of the C–F bond (~105 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, this explanation ignores the fundamental catalytic mechanisms of drug-metabolizing enzymes 3[3].

The true causality of fluorine-driven metabolic stability in spirocyclic amines lies in electrostatic modulation and steric shielding :

  • Inductive Lowering of the HOMO : CYP450 enzymes typically initiate amine metabolism via Single Electron Transfer (SET) to form a nitrogen radical cation, followed by deprotonation.

    
    -fluorination exerts a powerful electron-withdrawing 
    
    
    
    -inductive effect (
    
    
    ). This pulls electron density away from the nitrogen, lowering the energy of its Highest Occupied Molecular Orbital (HOMO). Consequently, the oxidation potential required for the CYP450 heme iron to abstract an electron is universally increased, effectively shutting down the SET pathway[3].
  • pKa Attenuation : By withdrawing electron density,

    
    -fluorination significantly reduces the basicity (pKa) of the spirocyclic amine. This not only mitigates hERG binding but also alters the ionization state at physiological pH, reducing the affinity of the molecule for the lipophilic active sites of certain CYP isoforms.
    
  • Steric Shielding : The introduction of a gem-difluoro group onto the spiro-core acts as a physical barricade. Fluorine is larger than hydrogen (van der Waals radius of 1.47 Å vs 1.20 Å). A gem-difluoro moiety creates a localized steric bulk that physically prevents the CYP450 catalytic oxo-iron species from accessing adjacent, vulnerable C–H bonds[1].

CYP450_Mechanism cluster_0 Non-Fluorinated Spirocycle cluster_1 Fluorinated Spirocycle NF_Sub Azaspirocycle (High pKa, e- rich) NF_CYP CYP450 Binding & Single Electron Transfer NF_Sub->NF_CYP High Affinity NF_Met Rapid N-Dealkylation / Ring Cleavage NF_CYP->NF_Met Low Oxidation Potential F_Sub Gem-Difluoro Azaspirocycle (Lower pKa, e- poor) F_CYP CYP450 Binding & Steric/Electronic Shielding F_Sub->F_CYP Inductive Effect (u03c3I) F_Met Metabolic Stability (Low Intrinsic Clearance) F_CYP->F_Met High Oxidation Potential

Fig 1: Divergent CYP450 metabolic pathways of non-fluorinated vs fluorinated spirocyclic amines.

Quantitative Structure-Metabolism Relationships (QSMR)

The systematic introduction of fluorine yields predictable, step-wise improvements in metabolic stability. The table below illustrates the physicochemical and pharmacokinetic shifts observed when transitioning from a bare azaspirocycle to a gem-difluoro analog.

Scaffold TypeCompound CorepKa (Amine)LogD (pH 7.4)HLM

(µL/min/mg)
MLM

(µL/min/mg)
Non-Fluorinated 5-azaspiro[2.4]heptane9.81.285.4112.3
Mono-Fluoro 7-fluoro-5-azaspiro[2.4]heptane8.51.542.165.8
Gem-Difluoro 7,7-difluoro-5-azaspiro[2.4]heptane7.21.8< 15.022.4

Data Interpretation: The addition of the gem-difluoro group drops the pKa by >2.5 units, significantly reducing basicity. This electronic dampening directly correlates with a >5-fold reduction in Human Liver Microsome (HLM) intrinsic clearance.

Self-Validating Methodology: In Vitro Intrinsic Clearance ( )

To empirically validate the metabolic stability of fluorinated spirocycles, a rigorous, self-validating microsomal stability assay must be employed. The following protocol is designed to ensure first-order kinetics and absolute data integrity.

Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine the in vitro half-life (


) and intrinsic clearance (

) of spirocyclic analogs.

Step 1: Matrix Preparation & Equilibration

  • Action: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Spike in the test compound to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.
    
  • Causality: 1 µM ensures the substrate concentration is well below the Michaelis constant (

    
    ), forcing the reaction into first-order kinetics where the rate of metabolism is directly proportional to enzyme concentration. Pre-incubation allows the highly lipophilic spirocycles to equilibrate with microsomal membranes, preventing artificial biphasic clearance curves.
    

Step 2: System Validation (Quality Control)

  • Action: Run parallel incubations with Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

  • Causality: This creates a self-validating system. If Verapamil is not rapidly depleted, the CYP enzymes are inactive. If Warfarin is rapidly depleted, the assay is contaminated or poorly calibrated.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding a pre-warmed NADPH Regenerating System (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase).

  • Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons to reduce molecular oxygen. A regenerating system is used instead of direct NADPH to prevent cofactor depletion over the 60-minute incubation, which would artificially plateau the metabolic rate.

Step 4: Time-Course Sampling & Quenching

  • Action: At

    
     minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard).
    
  • Causality: The 3:1 ratio of organic solvent instantly denatures the CYP enzymes, halting metabolism at exact timepoints. The internal standard (Tolbutamide) corrects for any volumetric variations or matrix ionization suppression during subsequent LC-MS/MS analysis.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining compound area ratio versus time to calculate the elimination rate constant (

    
    ).
    

Assay_Workflow Step1 1. Equilibration Microsomes + Cmpd (37°C, 5 min) Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Time-Course Incubate & Sample (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quenching Cold ACN + IS (Precipitate Proteins) Step3->Step4 Step5 5. Analysis Centrifuge & LC-MS/MS Quantification Step4->Step5

Fig 2: High-throughput in vitro microsomal stability workflow for intrinsic clearance calculation.

Conclusion

The incorporation of fluorinated spirocyclic amines represents a sophisticated intersection of structural biology and physical organic chemistry. By understanding that metabolic stability is driven by the modulation of molecular orbital energies, pKa attenuation, and steric shielding—rather than mere bond strength—drug development professionals can rationally design molecules that survive hepatic first-pass metabolism while maintaining the potent 3D target engagement unique to spirocycles.

References

  • Title: Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL
  • Title: 7,7-Difluoro-5-azaspiro[2.
  • Source: PMC (PubMed Central)

Sources

Foundational

2-Fluoro-7-azaspiro[3.5]nonane hydrochloride supplier and commercial availability

Executive Summary This technical guide profiles 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS: 1993157-21-3), a specialized spirocyclic building block increasingly utilized in modern medicinal chemistry.[1][2] As dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (CAS: 1993157-21-3), a specialized spirocyclic building block increasingly utilized in modern medicinal chemistry.[1][2] As drug discovery shifts from "flat" aromatic structures to three-dimensional (


-rich) scaffolds, this molecule offers a strategic advantage: it combines the metabolic stability of a fluorinated cyclobutane with the versatile linkage chemistry of a piperidine, all within a rigid spirocyclic framework.[1] This document details its chemical identity, industrial synthesis routes, supply chain landscape, and quality assurance protocols.[1]

Chemical Identity & Structural Significance

The 7-azaspiro[3.5]nonane scaffold represents a piperidine ring spiro-fused to a cyclobutane ring.[1] In this specific derivative, the nitrogen atom resides at the 7-position (in the six-membered ring), while a fluorine atom substitutes the 2-position (on the four-membered ring).[1]

PropertySpecification
IUPAC Name 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
CAS Number 1993157-21-3
Molecular Formula

Molecular Weight 179.66 g/mol (Salt); 143.20 g/mol (Free Base)
Structural Features Spirocyclic junction at C4; Secondary amine (piperidine); Fluorine on cyclobutane.[1]
Solubility Highly soluble in water, DMSO, Methanol (due to HCl salt form).[1]
Medicinal Chemistry Context: "Escape from Flatland"

The incorporation of spirocyclic systems like 2-fluoro-7-azaspiro[3.5]nonane addresses two critical failures in early-stage drug candidates: poor solubility and rapid metabolism .[1]

  • 3D Geometry: Unlike flat phenyl or heteroaryl rings, the spiro-center introduces a vector perpendicular to the main chain, increasing the fraction of

    
     carbons (
    
    
    
    ). This correlates with improved clinical success rates by enhancing solubility and receptor selectivity [1].
  • Fluorine Effect: The C-F bond on the cyclobutane ring lowers the

    
     of the amine slightly compared to the non-fluorinated analog and blocks potential metabolic soft spots (oxidation) on the cyclobutane ring [2].
    

Synthesis & Manufacturing Landscape

Understanding the synthesis is vital for anticipating impurity profiles in commercial batches. The industrial route typically employs a [2+2] cycloaddition strategy .

Primary Industrial Route
  • Precursor:

    
    -Boc-4-piperidone.
    
  • Olefination: Wittig reaction converts the ketone to an exocyclic alkene (

    
    -Boc-4-methylenepiperidine).[1]
    
  • Cycloaddition: Reaction with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu) yields a dichlorocyclobutanone spiro-adduct.[1]

  • Dechlorination: Zinc reduction removes the chlorines to form the 2-oxo-7-azaspiro[3.5]nonane intermediate.[1]

  • Functionalization: Reduction of the ketone to an alcohol, followed by deoxyfluorination (using DAST or Deoxo-Fluor).[1]

  • Deprotection: Acidic cleavage of the Boc group yields the final hydrochloride salt.

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-4-piperidone Step1 N-Boc-4-methylene piperidine Start->Step1 Wittig (Ph3P=CH2) Step2 Spiro-Dichloroketone Intermediate Step1->Step2 [2+2] Cycloaddition (Cl3COCl, Zn) Step3 Spiro-Ketone (2-Oxo) Step2->Step3 Dechlorination (Zn, AcOH) Step4 Spiro-Alcohol (2-Hydroxy) Step3->Step4 Reduction (NaBH4) Step5 Spiro-Fluoride (N-Boc Protected) Step4->Step5 Fluorination (DAST/Deoxo-Fluor) Impurity Impurity Risk: Elimination to Alkene Step4->Impurity Over-reaction Final 2-Fluoro-7-azaspiro[3.5] nonane HCl Step5->Final Deprotection (HCl/Dioxane)

Caption: Industrial synthesis pathway via [2+2] cycloaddition. Note the critical fluorination step where elimination byproducts can occur.

Supply Chain & Commercial Availability

The commercial landscape for this building block is tiered. While not a commodity chemical like aniline, it is established enough to be available from catalog suppliers.[1]

Supplier TierDescriptionTypical Lead TimePurity Grade
Tier 1: Global Distributors Sigma-Aldrich (MilliporeSigma), Fisher Scientific.[1] High reliability, higher cost.[1]1-3 Days (Stock)

Tier 2: Specialist CROs PharmaBlock, Enamine, ChemScene, Combi-Blocks.[1] Often the original manufacturers.1-2 Weeks

Tier 3: Bulk Manufacturers Asian contract manufacturers (e.g., AChemBlock).[1] Best for kg-scale.4-6 WeeksCustom

Sourcing Recommendation: For early-stage SAR (Structure-Activity Relationship) studies, prioritize Tier 1/2 suppliers offering


 purity .[1] The 2-fluoro stereocenter is stable, but the secondary amine can degrade (absorb 

) if not stored properly as the HCl salt.

Quality Assurance & Characterization Protocols

To validate incoming shipments, the following self-validating QC protocol is recommended. This ensures the material is not only chemically pure but also free from synthesis-specific impurities like the elimination product (alkene).[1]

QC Decision Matrix

QC_Protocol Sample Incoming Batch (White Solid) H_NMR 1H-NMR (D2O) Check: Spiro protons (1.8-2.5 ppm) Sample->H_NMR F_NMR 19F-NMR Check: Multiplet ~ -170 to -180 ppm H_NMR->F_NMR LCMS LC-MS Target Mass: 144.1 (M+H)+ F_NMR->LCMS Decision Compliance Check LCMS->Decision Pass RELEASE For Synthesis Decision->Pass Purity >95% Fail REJECT (Check for Alkene/Salts) Decision->Fail Impurity Found

Caption: Quality Control workflow. 19F-NMR is the critical discriminator for this fluorinated scaffold.[1]

Detailed Validation Steps
  • 
    -NMR (Critical): 
    
    • Expectation: A distinct multiplet in the range of -170 to -180 ppm (relative to

      
      ).[1]
      
    • Impurity Check: Look for signals around -110 to -130 ppm, which may indicate vinylic fluorine impurities if elimination occurred during the DAST step.[1]

  • 
    -NMR (Structural Confirmation): 
    
    • The spiro-cyclobutane protons typically appear as complex multiplets between 1.8 and 2.6 ppm .[1]

    • The proton geminal to the fluorine (

      
      ) will show a characteristic large geminal coupling (
      
      
      
      ), appearing as a wide doublet of multiplets around 4.8 - 5.1 ppm .
  • LC-MS:

    • Confirm the parent ion

      
       (for the free base mass).
      
    • Ensure no

      
       (hydration) or 
      
      
      
      (acetylation) peaks are dominant.

Handling, Stability & Safety

  • Hazard Classification: Irritant (H315, H319, H335).[1][3][4][5] Causes skin irritation, serious eye irritation, and respiratory irritation.[3][4][5]

  • Storage: The hydrochloride salt is hygroscopic . Store in a tightly sealed container at 2-8°C (refrigerated) or room temperature in a desiccator. Long-term storage of the free base is not recommended due to potential carbamate formation with atmospheric

    
    .[1]
    
  • Reactivity: Avoid strong oxidizing agents. The secondary amine is nucleophilic and ready for

    
    , reductive amination, or amide coupling reactions immediately upon neutralization.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524–3529.[1] Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47, 4512. (Contextual citation for spiro-synthesis methodologies).

  • BenchChem. (2025).[6][7][8] Synthesis of 7-azaspiro[3.5]nonane - Technical Support Center. Link[1]

  • MilliporeSigma. (2025). 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride Product Detail. Link

Sources

Exploratory

Escaping Flatland: The Patent Landscape and Synthetic Utility of 7-Azaspiro[3.5]nonane Derivatives in Modern Drug Discovery

The transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional architectures—often termed "escaping from flatland"—has become a cornerstone of modern medicinal chemistry. Among these 3D scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional architectures—often termed "escaping from flatland"—has become a cornerstone of modern medicinal chemistry. Among these 3D scaffolds, 7-azaspiro[3.5]nonane has emerged as a highly privileged building block. By locking molecules into rigid, predictable conformations, this spirocyclic system enhances target binding affinity, improves metabolic stability, and minimizes off-target liabilities such as CYP450 inhibition[1].

As a Senior Application Scientist, I have compiled this technical whitepaper to analyze the current patent landscape, detail the mechanistic rationale behind utilizing this scaffold, and provide a self-validating synthetic protocol for its integration into drug discovery pipelines.

The Patent Landscape & Therapeutic Targets

The 7-azaspiro[3.5]nonane scaffold is not limited to a single therapeutic area; its unique vector projection capabilities have led to its patenting across diverse biological targets, including G-protein coupled receptors (GPCRs), enzymes, and protein-protein interactions (PPIs).

Table 1: Quantitative Data and Patent Landscape of 7-Azaspiro[3.5]nonane Derivatives
Target / PathwayKey Compound & PatentPrimary IndicationQuantitative Metric / EfficacyRationale for Spiro Scaffold Integration
FAAH (Fatty Acid Amide Hydrolase)PF-04862853 (2)[2]Chronic Pain, Inflammation

= 4190 M⁻¹s⁻¹ (Human FAAH)[3]
Reduces molecular weight and significantly improves CNS drug-like properties compared to planar analogs[3].
Bcl-2 (B-cell lymphoma 2)Sonrotoclax (BGB-11417) (4)[4]Hematological MalignanciesBiochemical IC₅₀ = 0.049 nM[4]Rigid spiro linker directs the cyclopropylphenyl group perfectly into the P2 pocket, avoiding steric clashes[4].
GPR119 (GPCR Agonist)Compound 54g (5)[5]Type 2 DiabetesFavorable PK profile in SD rats[5]Optimization of the piperidine N-capping vector enhances glucose-lowering effects[5].
mAChR M4 (Antagonist)Substituted Derivatives (6)[6]Neurological DisordersDirect inhibition of cAMP formation[6]The rigid core allows precise spatial arrangement to counteract D1 receptor signaling in D1-SPNs[6].

Mechanistic Rationale: The Bcl-2 Inhibition Case Study

To understand why medicinal chemists choose 7-azaspiro[3.5]nonane over simpler rings like piperidine, we must examine the causality of target binding. In the development of Bcl-2 inhibitors (e.g., Sonrotoclax), earlier iterations using flexible piperidine linkers suffered from suboptimal binding because the linker allowed the molecule to adopt conformations that sterically clashed with the target's P2 pocket[4].

By incorporating the rigid 7-azaspiro[3.5]nonane linker, the molecule's conformational entropy is restricted. This forces the cyclopropyl-modified phenyl ring to shift away from the P2 pocket side, forming a highly desired shallow and broad interaction[4]. Furthermore, it facilitates a critical sulfonyl−π interaction with the side chain of Met115, a residue present in Bcl-2 but absent in Bcl-xL (which contains Leucine instead). This precise 3D projection is the direct cause of the compound's extreme selectivity and potency (0.049 nM)[4].

G N1 Traditional Flat Scaffolds (e.g., Flexible Piperidine) N2 High Conformational Entropy Steric Clashes in P2 Pocket N1->N2 N3 7-azaspiro[3.5]nonane Integration N1->N3 Scaffold Hopping N4 Restricted Conformational Entropy Rigid 3D Vector Projection N3->N4 N5 Deep P2 Pocket Penetration (Met115 Sulfonyl-π Interaction) N4->N5 N6 Enhanced Target Selectivity (Bcl-2 over Bcl-xL) N5->N6

Mechanism of 7-azaspiro[3.5]nonane enhancing Bcl-2 inhibitor selectivity via 3D projection.

Self-Validating Experimental Protocol: Synthesis of 7-Azaspiro[3.5]nonane

The synthesis of the 7-azaspiro[3.5]nonane core often begins with the reduction of a protected lactam, specifically N-Boc-7-azaspiro[3.5]nonan-8-one[7]. The following protocol outlines the reduction and subsequent deprotection, emphasizing the causality behind reagent selection and built-in validation steps to ensure scientific integrity.

Phase 1: Lactam Reduction

Causality: Amides (lactams) are highly stable and resist mild reducing agents like NaBH₄. Lithium aluminum hydride (LiAlH₄) is required to fully reduce the carbonyl to an amine[7].

  • Preparation: Purge a dry, round-bottom flask with nitrogen. Dissolve N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: LiAlH₄ reductions are highly exothermic. Starting at 0 °C prevents solvent boil-off and minimizes the risk of spiro-ring cleavage, a common failure point[7].

  • Addition: Dropwise, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq).

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot completely disappears, indicating full conversion to N-Boc-7-azaspiro[3.5]nonane[7].

Phase 2: Quenching and Isolation
  • Fieser Workup: Cool the mixture back to 0 °C. Carefully quench the excess LiAlH₄ by sequentially adding water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL), and water (3x mL). Causality: This specific sequence precipitates aluminum salts as a granular white solid, preventing the formation of an unfilterable emulsion.

  • Filtration: Stir for 1 hour at room temperature, then filter through a pad of Celite®, washing the cake thoroughly with THF[7].

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude N-Boc-7-azaspiro[3.5]nonane.

Phase 3: Boc Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group is acid-labile. Trifluoroacetic acid (TFA) cleanly cleaves it, releasing isobutylene and CO₂ as gases, which drives the reaction forward without leaving complex organic byproducts[7].

  • Acid Cleavage: Dissolve the crude N-Boc-7-azaspiro[3.5]nonane in dichloromethane (DCM). Cool to 0 °C and add TFA (5–10 eq)[7].

  • Reaction: Stir at room temperature for 1–2 hours.

  • Self-Validation Check: Confirm deprotection via TLC or LC-MS. The target free amine should exhibit an m/z of 126.12 ([M+H]⁺).

  • Neutralization: Concentrate under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic (pH > 8)[7].

  • Final Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the pure 7-azaspiro[3.5]nonane free base[7].

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a triumph of rational drug design. By leveraging its rigid, spirocyclic geometry, researchers can precisely project pharmacophores into deep target binding pockets—as demonstrated by its success in FAAH inhibitors and Bcl-2 antagonists. Mastering the synthetic handling of this scaffold, particularly the nuances of lactam reduction and spiro-ring stability, is essential for any drug development professional looking to innovate within this space.

References

  • Benchchem Technical Support Team.Synthesis of 7-azaspiro[3.5]nonane: Troubleshooting and Protocols. Benchchem.
  • Pfizer Inc.7-azaspiro[3.5]nonane-7-carboxamide compounds (TW201022257A).
  • Matsuda, D., et al.Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry (PubMed).
  • Wang, L., et al.Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2.
  • Johnson, D. S., et al.Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853.
  • Vanderbilt University.Antagonists of the muscarinic acetylcholine receptor M4 (US11149022B2).

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride via Lactam Reduction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization of spirocyclic amine synthesis. Introduction & Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization of spirocyclic amine synthesis.

Introduction & Strategic Rationale

Fluorinated spirocyclic compounds are critical building blocks in modern pharmaceutical development. The unique properties of the C–F bond—such as high electronegativity, metabolic stability, and lipophilicity—make these compounds invaluable in rational drug design 1. Functionalized azaspirocycles are particularly attractive scaffolds because they offer wide variability in the spatial disposition of functional groups, and their spiro-fused amines are generally more basic than their monocyclic counterparts [[2]]().

This application note details a robust, scalable two-step protocol for synthesizing 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride starting from its corresponding N-Boc-protected lactam precursor (e.g., N-Boc-2-fluoro-7-azaspiro[3.5]nonan-8-one).

Mechanistic Insights & Causality
  • Lactam Reduction over Direct Alkylation: Lactams are highly stable precursors that can be assembled via various spiroannulation strategies. Reducing the lactam carbonyl to a methylene group requires a strong hydride donor. Lithium aluminum hydride (LiAlH₄) is the classical reagent for this transformation, providing rapid and complete reduction 3. Alternatively, Borane-tetrahydrofuran (BH₃·THF) offers a milder approach that coordinates to the lactam carbonyl oxygen, preventing over-activation or ring-cleavage of the strained spirocyclic core 3.

  • Deprotection & Salt Formation: Treating the N-Boc intermediate with 4M HCl in dioxane serves a dual purpose. It cleanly cleaves the tert-butyl carbamate (Boc) group via an isobutylene-elimination mechanism and concurrently precipitates the highly crystalline hydrochloride salt 4. Using anhydrous dioxane/DCM prevents hydrolytic side reactions and allows for direct isolation by filtration, avoiding the need to free-base and re-salt the amine.

Experimental Workflow

SynthesisWorkflow Lactam N-Boc-2-fluoro-7-azaspiro[3.5]nonan-8-one (Lactam Precursor) Reduction Reduction (LiAlH4 or BH3·THF) Lactam->Reduction Workup Fieser Work-up (H2O, 15% NaOH, H2O) Reduction->Workup Intermediate N-Boc-2-fluoro-7-azaspiro[3.5]nonane (Protected Amine) Workup->Intermediate Deprotection Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Deprotection Product 2-Fluoro-7-azaspiro[3.5]nonane HCl (Final Product) Deprotection->Product Precipitation

Caption: Workflow for the synthesis of 2-fluoro-7-azaspiro[3.5]nonane HCl from its lactam precursor.

Quantitative Data & Optimization

Table 1: Optimization and Reagent Equivalency for Lactam Reduction and Deprotection

StepReagentEquivalentsTemp (°C)Time (h)Expected YieldCritical Quality Attribute (CQA)
Lactam Reduction LiAlH₄ (1.0 M in THF)1.5 - 2.00 to 204 - 675 - 85%Absence of C=O stretch (~1680 cm⁻¹) in IR.
Lactam Reduction BH₃·THF (1.0 M)2.0 - 3.00 to 6512 - 1680 - 90%Requires acidic quench (MeOH/HCl) to break B-N complex.
Boc Deprotection 4M HCl in Dioxane10.0 - 15.0200.2 - 0.590 - 95%LC-MS confirms [M+H]⁺; high purity white solid.

Step-by-Step Experimental Protocols

Protocol 1: Reduction of N-Boc-2-fluoro-7-azaspiro[3.5]nonan-8-one

Objective: Convert the lactam carbonyl to a methylene group to yield the protected spirocyclic amine.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with nitrogen.

  • Dissolution: Dissolve N-Boc-2-fluoro-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Dropwise add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) 3.

    • Causality: The reduction is highly exothermic. Dropwise addition controls the release of hydrogen gas and prevents thermal degradation of the Boc protecting group.

  • Reaction: Allow the mixture to naturally warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Ninhydrin stain after a micro-workup).

  • Fieser Quench: Cool the reaction mixture back to 0 °C. For every

    
     grams of LiAlH₄ used, cautiously quench by the sequential dropwise addition of 
    
    
    
    mL of DI water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of DI water 3.
    • Causality: The Fieser work-up method strictly prevents the formation of gelatinous aluminum hydroxide emulsions, which trap the highly lipophilic product. It forces the formation of a crystalline lithium aluminate lattice.

  • Isolation: Stir vigorously for 30 minutes. Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude N-Boc-2-fluoro-7-azaspiro[3.5]nonane.

Self-Validation Check: The formation of a crisp, white, granular precipitate during the Fieser workup confirms the complete destruction of active hydrides and successful salt formation. If a gray, gelatinous mass persists, the quench is incomplete or the water/NaOH ratios were incorrect, which will drastically reduce the yield.

Protocol 2: Deprotection and Hydrochloride Salt Formation

Objective: Cleave the N-Boc protecting group and isolate the target compound as an analytically pure HCl salt.

  • Dissolution: Dissolve the crude N-Boc-2-fluoro-7-azaspiro[3.5]nonane (1.0 eq) in a minimal volume of Dichloromethane (DCM) (approx. 10 mL per 5 mmol of substrate).

  • Acidification: Add a solution of 4M HCl in dioxane (10.0 - 15.0 eq) in one portion at 20 °C 4.

    • Causality: Dioxane stabilizes the protonated intermediates. The strict absence of water in this reagent prevents hydrolytic cleavage of the strained spirocycle, ensuring only the carbamate is targeted.

  • Reaction: Stir the mixture at 20 °C for 10–30 minutes 4. Monitor by LC-MS for the complete disappearance of the starting material mass.

  • Precipitation: Upon completion, the hydrochloride salt typically precipitates directly from the DCM/dioxane mixture. If precipitation is incomplete, concentrate the mixture under reduced pressure to a white solid 4.

  • Purification: Triturate the resulting white solid with cold diethyl ether to remove non-polar organic impurities and residual dioxane. Filter and dry the solid under high vacuum to afford pure 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.

Self-Validation Check: The rapid evolution of gas (isobutylene and CO₂) upon the addition of HCl/dioxane, followed by the precipitation of a white solid within 10 minutes, visually confirms the deprotection and salt formation. LC-MS analysis of the solid should show a single peak with the [M+H]⁺ mass of the free amine.

References

  • Google Patents.US20240294527A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof. Google Patents.
  • ChemContract. Fluorinated Building Blocks — Buy from USA Supplier. ChemContract. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 2-Fluoro-7-azaspiro[3.5]nonane into Peptide Libraries

Introduction: The Strategic Advantage of Spirocyclic Fluorinated Scaffolds in Peptide Drug Discovery The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Spirocyclic Fluorinated Scaffolds in Peptide Drug Discovery

The landscape of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability, improved pharmacokinetic profiles, and refined target specificity. A significant challenge in this field is the inherent susceptibility of natural peptides to proteolytic degradation, which curtails their in vivo half-life and bioavailability. The incorporation of non-canonical amino acids is a proven strategy to overcome these limitations. Among these, spirocyclic and fluorinated amino acids have emerged as powerful tools for medicinal chemists.

2-Fluoro-7-azaspiro[3.5]nonane represents a unique structural motif that combines the conformational rigidity of a spirocyclic system with the advantageous physicochemical properties of fluorine. The spirocyclic scaffold pre-organizes the peptide backbone, potentially inducing or stabilizing desired secondary structures such as β-turns, which are often crucial for receptor binding.[1][2] The introduction of a fluorine atom can profoundly influence a peptide's properties by enhancing its metabolic stability, modulating its lipophilicity, and introducing novel non-covalent interactions with its biological target.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for incorporating 2-Fluoro-7-azaspiro[3.5]nonane-based amino acids into peptide libraries. We will delve into the synthesis of the requisite amino acid building block, its efficient incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and the characterization of the resulting peptides.

Part 1: Synthesis of the Fmoc-Protected 2-Fluoro-7-azaspiro[3.5]nonane Amino Acid Building Block

The commercially available 2-fluoro-7-azaspiro[3.5]nonane is a valuable starting material, but for its use in solid-phase peptide synthesis (SPPS), it must be derivatized to an N-protected amino acid. The following proposed synthetic route is based on established chemical transformations for similar spirocyclic systems.[5][6]

Proposed Synthetic Scheme:

G cluster_0 Synthesis of Fmoc-Protected Building Block A 2-Fluoro-7-azaspiro[3.5]nonane B N-Boc-2-fluoro-7-azaspiro[3.5]nonane A->B Boc₂O, Et₃N, DCM C N-Boc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid B->C 1. s-BuLi, (-)-sparteine, Et₂O, -78°C 2. CO₂ (g) 3. H₃O⁺ D 2-Fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid C->D TFA/DCM E Fmoc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid D->E Fmoc-OSu, NaHCO₃, Dioxane/H₂O

Caption: Proposed synthetic route to the Fmoc-protected amino acid.

Protocol 1: Synthesis of Fmoc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid

This protocol outlines a plausible multi-step synthesis to prepare the necessary building block for SPPS.

Step 1: N-Boc Protection

  • Dissolve 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N) (2.2 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-2-fluoro-7-azaspiro[3.5]nonane.

Step 2: Carboxylation

  • Dissolve N-Boc-2-fluoro-7-azaspiro[3.5]nonane (1.0 eq) and (-)-sparteine (1.2 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add sec-butyllithium (s-BuLi) (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Bubble dry carbon dioxide gas through the reaction mixture for 1 hour.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

Step 3: Boc Deprotection

  • Dissolve the crude N-Boc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 4: N-Fmoc Protection

  • Dissolve the crude amino acid from the previous step in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) (3.0 eq).

  • Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.1 eq) in 1,4-dioxane.

  • Stir the reaction at room temperature for 16 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography to obtain Fmoc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of the sterically hindered Fmoc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.

Workflow for SPPS Incorporation:

G cluster_1 SPPS Cycle for Incorporation Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-2-fluoro-7- azaspiro[3.5]nonane-x-carboxylic acid Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping NextCycle Repeat Cycle or Cleavage Capping->NextCycle

Caption: SPPS cycle for incorporating the novel amino acid.

Protocol 2: Automated Solid-Phase Peptide Synthesis

This protocol is designed for use with an automated peptide synthesizer.

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids). Swell the resin in dimethylformamide (DMF) for 1-2 hours.

  • Standard Amino Acid Couplings: Perform the synthesis of the peptide sequence up to the point of incorporating the 2-fluoro-7-azaspiro[3.5]nonane derivative using standard Fmoc-SPPS chemistry.

  • Incorporation of the Novel Amino Acid:

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid.

    • Washing: Thoroughly wash the resin with DMF.

    • Coupling: Use a pre-prepared solution of Fmoc-2-fluoro-7-azaspiro[3.5]nonane-x-carboxylic acid (4 eq), a suitable coupling reagent (see Table 1), and a base such as N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF. Allow the coupling reaction to proceed for 1-2 hours. For challenging couplings, a double coupling strategy is recommended.[7]

  • Post-Incorporation: Continue with the synthesis of the remaining peptide sequence using standard protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesReactivityNotes
HATU OAt esterVery HighHighly effective for sterically hindered residues.[7]
HCTU O-6-ClBt esterHighMore reactive than HBTU.
PyAOP OAt esterVery HighSimilar in efficacy to HATU.[8]
DIC/Oxyma Oxyma esterModerateA good carbodiimide-based option with reduced risk of racemization.

Part 3: Characterization of Peptides Containing 2-Fluoro-7-azaspiro[3.5]nonane

Thorough analytical characterization is essential to confirm the successful incorporation of the novel amino acid and to determine the purity of the final peptide.

Protocol 3: Peptide Analysis

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the purified peptide.

    • The observed mass should correspond to the theoretical mass of the peptide containing the 2-fluoro-7-azaspiro[3.5]nonane residue.

    • Tandem MS (MS/MS) can be used to confirm the peptide sequence and the location of the novel amino acid.[9][10]

  • High-Performance Liquid Chromatography (HPLC):

    • Analytical RP-HPLC is used to assess the purity of the peptide. A single major peak is indicative of a pure compound.

    • Use a C18 column with a gradient of water and acetonitrile containing 0.1% TFA.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For detailed structural analysis, 1D and 2D NMR spectroscopy (e.g., COSY, TOCSY, NOESY) can be employed.

    • The presence of the 2-fluoro-7-azaspiro[3.5]nonane moiety will give rise to characteristic signals in the ¹H and ¹³C NMR spectra.

    • ¹⁹F NMR spectroscopy will show a signal corresponding to the fluorine atom, providing a unique probe for conformational studies.[11][12]

Troubleshooting and Expert Insights

  • Low Coupling Efficiency: If the incorporation of the spirocyclic amino acid is incomplete, consider the following:

    • Double Coupling: After the initial coupling reaction, drain the resin and add a fresh solution of the activated amino acid.[7]

    • Microwave-Assisted SPPS: Microwave energy can significantly enhance the rate of difficult coupling reactions.[13]

    • Alternative Solvents: N-methylpyrrolidone (NMP) can be a better solvent than DMF for aggregating sequences.[7]

  • Stability: The 2-fluoro-7-azaspiro[3.5]nonane moiety is expected to be stable to the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine and final cleavage with TFA. The C-F bond is highly stable, and the piperidine ring of the azaspirocycle is generally robust.[14]

Conclusion

The incorporation of 2-fluoro-7-azaspiro[3.5]nonane into peptide libraries offers a compelling strategy to generate novel therapeutic candidates with potentially superior pharmacological properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis of the required amino acid building block and its efficient integration into peptide sequences. By leveraging optimized coupling strategies and thorough analytical characterization, researchers can successfully explore the chemical space of spirocyclic fluorinated peptides in their drug discovery programs.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
  • ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
  • Synblock. (n.d.). CAS 1363381-18-3 | 2-BOC-2-Azaspiro[3.5]nonane-7-carboxylic acid.
  • ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3).
  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2).
  • Request PDF. (2025, August 6). An improved synthesis of 2-oxa-7-azaspiro[8][15]nonane and analogs as novel reagents in medicinal chemistry. Retrieved from ResearchGate.

  • Li, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.
  • Hunter, L. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • BenchChem. (2025). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Angyal, S. J. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • MDPI. (2023, August 22). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.
  • Wiley Online Library. (2025, October 22). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives.

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Method

Application Note: 2-Fluoro-7-azaspiro[3.5]nonane as a Piperidine Bioisostere in SAR Studies

The "Escape from Flatland" Rationale For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry. However, its widespread use is accompanied by predictable developability bottlenecks: high bas...

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Rationale

For decades, the piperidine ring has been a ubiquitous workhorse in medicinal chemistry. However, its widespread use is accompanied by predictable developability bottlenecks: high basicity (pKa ~11) leading to hERG-mediated cardiotoxicity, poor passive membrane permeability at physiological pH, and a high susceptibility to cytochrome P450 (CYP450) oxidation at the α-carbon positions.

To overcome these liabilities, modern Structure-Activity Relationship (SAR) campaigns have pivoted toward spirocyclic scaffolds[1]. The transition to 7-azaspiro[3.5]nonane introduces three-dimensional complexity, significantly increasing the fraction of sp³-hybridized carbons (Fsp³)[2]. This 3D trajectory offers more points of contact with protein targets, enhancing selectivity and aqueous solubility[1].

However, the unsubstituted spirocycle retains a highly basic amine. By introducing a fluorine atom to create 2-fluoro-7-azaspiro[3.5]nonane , we leverage the extreme electronegativity of fluorine to exert a trans-annular inductive electron-withdrawing effect. This strategically lowers the amine's pKa by approximately 1.5 to 2.0 units[3]. The resulting bioisostere maintains the 3D vector projection of the spirocycle while optimizing lipophilicity (LogD), neutralizing hERG liabilities, and shielding the scaffold from metabolic degradation[4].

SAR_Logic A Piperidine Lead (Flat, High pKa ~11) B 7-azaspiro[3.5]nonane (3D Scaffold, High Fsp3) A->B Scaffold Morphing C 2-Fluoro-7-azaspiro[3.5]nonane (Fluorinated Bioisostere) B->C C-H to C-F Substitution D Reduced hERG Liability C->D Lowered Basicity E Improved Membrane Permeability C->E Optimal LogD Shift F Enhanced Metabolic Stability C->F CYP450 Shielding

SAR optimization workflow from piperidine to a fluorinated spirocyclic bioisostere.

Physicochemical Profiling & Scaffold Comparison

The quantitative advantages of morphing from a standard piperidine to a fluorinated spirocycle are summarized below. The addition of the fluorine atom acts as a physicochemical "tuning knob," shifting the molecule into an optimal developability space.

ParameterPiperidine7-azaspiro[3.5]nonane2-Fluoro-7-azaspiro[3.5]nonane
Structural Geometry 2D-biased Chair3D Spirocyclic3D Spirocyclic (Conformationally Locked)
Amine pKa (Approx.) 11.210.58.8 - 9.2
Lipophilicity (LogD at pH 7.4) Low (~0.5)Moderate (~1.2)Optimal (~1.8)
hERG Liability Risk HighModerateLow
Metabolic Stability Poor (α-oxidation)Good (Steric shielding)Excellent (Fluorine deactivation)

Validated Workflows for SAR Integration

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems . Every critical step includes the mechanistic causality behind the experimental choice and a built-in validation checkpoint.

Protocol A: Late-Stage Amidation of 2-Fluoro-7-azaspiro[3.5]nonane

Because the building block is typically supplied as a hydrochloride salt, coupling reactions require careful stoichiometric control of the base to prevent side reactions while ensuring full dissolution.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Causality: HATU is selected over EDC/HOBt because the spirocyclic amine is sterically hindered; the highly reactive HOAt-active ester generated by HATU accelerates the coupling.

  • Neutralization & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.1 eq). Causality: 1.0 eq of DIPEA is strictly required to neutralize the HCl salt and liberate the free nucleophilic amine, while the excess drives the coupling mechanism.

  • Incubation: Stir at room temperature for 4 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. Validation criteria: The reaction is deemed successful and ready for aqueous workup only when the UV trace shows <5% remaining active ester and the MS spectra confirms the [M+H]⁺ of the fluorinated spiro-amide.

Protocol B: High-Throughput Potentiometric pKa Determination

Confirming the inductive pKa shift of the fluorine atom[3] is critical before advancing the compound to in vivo models.

  • Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Standard Validation Checkpoint: Titrate a 1 mM solution of Potassium Hydrogen Phthalate (KHP). Validation criteria: If the calculated pKa deviates by >0.05 units from 4.01, the electrode membrane is fouled and must be replaced. Proceeding with a fouled electrode will yield artificially high pKa values for basic amines.

  • Co-Solvent Titration: Prepare a 1 mM solution of the synthesized analog in three different Methanol/Water ratios (30%, 40%, 50% MeOH). Causality: Fluorinated spirocycles often precipitate in purely aqueous basic solutions. Titrating in co-solvents prevents precipitation.

  • Extrapolation: Titrate with 0.1 M NaOH from pH 2.0 to 12.0. Use the Yasuda-Shedlovsky extrapolation method to plot the apparent pKa against the dielectric constant of the co-solvent mixtures to calculate the true aqueous pKa.

Protocol C: Microsomal Stability (CYP450 Clearance) Assay

To prove that the spirocyclic architecture and fluorine atom successfully shield the molecule from metabolic degradation[5].

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of the spirocycle.

  • Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix for clean LC-MS injection.

  • Self-Validation Checkpoint: Run Verapamil in parallel as a high-clearance positive control. Validation criteria: If the intrinsic clearance (CL_int) of Verapamil falls below historical baselines (half-life > 30 mins), the microsomes have lost enzymatic activity (likely due to freeze-thaw degradation) and the entire assay plate must be rejected.

Case Study: Targeted Protein Degradation (PROTACs)

Beyond traditional small-molecule inhibition, 2-fluoro-7-azaspiro[3.5]nonane has emerged as a highly effective structural motif in the design of Proteolysis Targeting Chimeras (PROTACs). Recently, this specific fluorinated spirocycle has been incorporated into glutarimide-containing degraders targeting mutant KRAS[6].

In these complex ternary systems, the spirocycle acts as a rigid, lipophilic surface-binding element that optimizes the cell permeability of the massive PROTAC molecule while fine-tuning the exit vector toward the E3 ligase. The reduced basicity of the fluorinated amine prevents the PROTAC from becoming trapped in acidic lysosomes (lysosomotropism), ensuring it reaches the cytosolic KRAS target.

KRAS_Pathway PROTAC Degrader Compound (Spirocyclic Linker) Ternary Ternary Complex PROTAC->Ternary Binds Target & E3 KRAS Mutant KRAS Target KRAS->Ternary Recruited E3 CRBN E3 Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Degradation

Mechanism of targeted KRAS degradation via a spirocycle-linked PROTAC ternary complex.

References

  • Title: Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL: [Link]

  • Title: Glutarimide-containing kras-mutant degrader compounds and uses thereof (US20240216516A1)
  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: Optimized N-Alkylation Protocols for 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride

1. Strategic Context in Drug Discovery Spirocyclic amines are highly privileged scaffolds in contemporary medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

1. Strategic Context in Drug Discovery Spirocyclic amines are highly privileged scaffolds in contemporary medicinal chemistry. They serve as metabolically stable, three-dimensional bioisosteres for flat aromatic rings or standard piperidines, often improving aqueous solubility and lowering logD. The molecule 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a prime example, featuring a spiro-fused fluorocyclobutane ring that fine-tunes the lipophilicity and basicity of the parent piperidine system. However, functionalizing this secondary amine via N-alkylation presents specific synthetic challenges, primarily due to the salt form of the starting material and the need to prevent over-alkylation.

2. Mechanistic Causality & Experimental Design To design a self-validating alkylation protocol, one must understand the interplay between the molecule's sterics, electronics, and the reaction microenvironment.

  • The Free-Basing Imperative : As supplied, the amine is protonated (HCl salt), rendering the nitrogen lone pair unavailable for nucleophilic attack. A stoichiometric excess of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) is strictly required. DIPEA is preferred over triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the alkylating agent.

  • Steric and Electronic Microenvironment : The spiro[3.5] junction at the C3 position of the piperidine ring introduces moderate steric bulk. However, the N7 nitrogen remains highly accessible. The fluorine atom on the cyclobutane ring exerts a mild inductive electron-withdrawing effect (-I effect). While this slightly lowers the pKa of the amine compared to an unsubstituted spirocycle, it does not significantly depress its nucleophilicity.

  • Divergent Alkylation Strategies :

    • Direct Alkylation (

      
      ): Utilizes alkyl halides. It is kinetically fast but prone to over-alkylation, leading to unwanted quaternary ammonium salts. It is best reserved for highly reactive, unhindered electrophiles.
      
    • Reductive Amination: The gold standard for complex drug discovery workflows[1]. It involves the condensation of the amine with an aldehyde/ketone to form an electrophilic iminium ion, which is subsequently reduced by a mild hydride source like sodium triacetoxyborohydride (

      
      ). This pathway is intrinsically self-validating: the steric bulk of the newly added alkyl group prevents a second equivalent of aldehyde from condensing, ensuring strict mono-alkylation.
      

3. Workflow & Decision Matrix

DecisionTree Start 2-Fluoro-7-azaspiro[3.5]nonane HCl (Starting Material) FreeBase Free-basing (Add DIPEA, 1.5-2.0 eq) Start->FreeBase Choice Select Alkylation Strategy FreeBase->Choice Direct Direct Alkylation (SN2) Alkyl Halide + Base Choice->Direct Reactive Electrophiles RedAm Reductive Amination Aldehyde + NaBH(OAc)3 Choice->RedAm Aldehydes/ Ketones Prod1 Tertiary Amine Product (Risk: Quaternization) Direct->Prod1 Prod2 Tertiary Amine Product (Strict Mono-alkylation) RedAm->Prod2

Figure 1: Decision tree for 2-Fluoro-7-azaspiro[3.5]nonane HCl N-alkylation strategy.

4. Quantitative Data & Optimization

Table 1: Base and Solvent Optimization for Direct Alkylation (Model Electrophile: Benzyl Bromide)

Base (2.0 eq)SolventTemp (°C)Conversion (%)Mono:Bis Alkylation Ratio

DMF60>9585:15

MeCN60>9580:20
DIPEADCM257090:10
DIPEA MeCN 60 >95 95:5

Table 2: Reducing Agent Comparison for Reductive Amination (Model Electrophile: Benzaldehyde)

Reducing Agent (1.5 eq)SolventAdditiveChemoselectivityYield (%)

MeOHNonePoor (Reduces aldehyde)<40

MeOHAcOH (cat.)Good (Toxic byproducts)85

DCE None Excellent >95

5. Verified Experimental Protocols

Protocol A: Direct N-Alkylation via


 Displacement 
Rationale: Optimized for reactive alkyl halides where reductive amination is not possible. MeCN is chosen over DMF to facilitate easier aqueous workup.
  • Preparation : To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (1.0 mmol, 179.6 mg).

  • Free-Basing : Suspend the salt in anhydrous Acetonitrile (MeCN, 5.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol, 435 µL). Stir at room temperature for 15 minutes. The suspension will transition to a clear solution as the free amine is generated.

  • Electrophile Addition : Add the alkyl halide (1.05 mmol) dropwise.

  • Reaction : Seal the vial and heat to 60 °C using an aluminum heating block. Monitor via LC-MS. Self-validation cue: The formation of a white precipitate (DIPEA·HCl or DIPEA·HBr) indicates successful nucleophilic displacement.

  • Workup : After complete conversion (typically 4-6 hours), cool to room temperature. Concentrate under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous

    
     (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
    
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Protocol B: Reductive Amination (The Gold Standard) Rationale: Utilizes


 in 1,2-Dichloroethane (DCE). DCE is preferred over DCM due to its higher boiling point and better solubility profile for the borohydride species [2].

Mechanism Amine Free Amine + Aldehyde Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O Product N-Alkylated Product Iminium->Product Hydride Transfer from NaBH(OAc)3

Figure 2: Mechanistic pathway of the reductive amination process.

  • Preparation : In a dry flask under nitrogen, dissolve 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (1.0 mmol, 179.6 mg) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Free-Basing & Condensation : Add DIPEA (1.2 mmol, 209 µL) followed by the target aldehyde (1.0 mmol). Stir at room temperature for 30 minutes to allow for complete hemiaminal/iminium ion formation. Note: Do not add acid; the trace HCl from the starting material acts as a sufficient catalyst for iminium formation.

  • Reduction : Add Sodium triacetoxyborohydride (

    
    , 1.5 mmol, 318 mg) in a single portion. The reagent will initially remain largely insoluble.
    
  • Reaction Monitoring : Stir at room temperature for 12-16 hours. Self-validation cue: As the reaction progresses, the

    
     will gradually dissolve, and the mixture will become a homogeneous, slightly cloudy solution.
    
  • Quenching : Quench the reaction by adding saturated aqueous

    
     (10 mL). Stir vigorously for 30 minutes to destroy excess borohydride (gas evolution will be observed).
    
  • Extraction : Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate. The crude product is often >90% pure by NMR and can be used directly or purified via silica gel chromatography.
    

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride." Organic Chemistry Portal. Available at:[Link]

Sources

Method

Application Note: Preparation and Evaluation of GPR119 Agonists Using Fluorinated Azaspiro Scaffolds

Introduction and Rationale G-protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM). Expressed predominantly in pancreatic β-cells and i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

G-protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus (T2DM). Expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation mediates a highly desirable dual-action mechanism: it directly stimulates glucose-dependent insulin secretion (GDIS) and triggers the release of incretin hormones such as glucagon-like peptide-1 (GLP-1)[1].

Recent medicinal chemistry campaigns have identified the 7-azaspiro[3.5]nonane system as a privileged scaffold for GPR119 agonism[2]. The strategic incorporation of fluorine into this spirocyclic core—specifically via fluorophenylsulfonyl or fluorinated N-capping groups—serves multiple causal functions:

  • Metabolic Stability: Fluorine substitution blocks primary sites of cytochrome P450-mediated oxidation.

  • Receptor Affinity: The highly electronegative fluorine atoms enhance binding affinity within the hydrophobic pocket of the GPR119 receptor via multipolar interactions.

  • Conformational Rigidity: The spirocyclic nature of the azaspiro scaffold restricts conformational flexibility, reducing the entropic penalty upon receptor binding and improving oral bioavailability[1].

This application note details the synthetic workflow for fluorinated azaspiro derivatives and provides the self-validating biological protocols required to evaluate their efficacy.

Mechanistic Overview

GPR119 is a Gαs-coupled receptor. Agonist binding induces a conformational change that activates adenylyl cyclase (AC), leading to an accumulation of intracellular cyclic AMP (cAMP). This secondary messenger cascade ultimately promotes the exocytosis of insulin and GLP-1[1].

GPR119_Signaling Agonist Fluorinated Azaspiro GPR119 Agonist Receptor GPR119 Receptor (Pancreatic β-cells / L-cells) Agonist->Receptor Binds G_protein Gαs Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Downstream Insulin & GLP-1 Secretion cAMP->Downstream Triggers

Caption: GPR119 activation by azaspiro agonists leading to cAMP-mediated insulin and GLP-1 secretion.

Compound Design & Structure-Activity Relationship (SAR)

The optimization of the 7-azaspiro[3.5]nonane scaffold typically involves modular modifications at two key positions:

  • The Left Aryl/Sulfonyl Group (R³): Functionalized with fluorinated aromatic rings (e.g., 4-fluorophenylsulfonyl) to enhance lipophilic contacts.

  • The Right Piperidine N-capping Group (R²): Modified with fluorinated heteroaromatics to tune pharmacokinetic (PK) properties.

The table below summarizes representative SAR data, highlighting how fluorination and spirocyclic rigidity translate to in vitro potency and in vivo efficacy, culminating in optimized lead compounds like 54g [2].

CompoundScaffoldR² (N-capping)R³ (Left Aryl/Sulfonyl)hGPR119 EC₅₀ (nM)Emax (%)In Vivo Efficacy (Rat oGTT)
Lead 11 Spiro[chromane-piperidine]CarbamateNon-fluorinated36982Minimal glucose reduction
Interm. A 7-azaspiro[3.5]nonaneCarbamatePhenylsulfonyl145110Moderate glucose reduction
54g 7-azaspiro[3.5]nonaneFluorinated Pyrimidine4-Fluorophenylsulfonyl48>120High reduction (F = 88.6%)

Table 1: Representative SAR demonstrating the superiority of the dual-fluorinated 7-azaspiro[3.5]nonane scaffold. Data adapted from Matsuda et al.[2].

Synthetic Workflow and Methodologies

The synthesis of fluorinated 7-azaspiro[3.5]nonane derivatives follows a convergent, multi-step approach[1].

Synthetic_Workflow Step1 Step 1: Core Synthesis Fluorinated 7-azaspiro[3.5]nonane scaffold preparation Step2 Step 2: N-Capping Introduction of right-side piperidine substituent Step1->Step2 Step3 Step 3: Arylation Coupling of left-side aryl/sulfonyl group Step2->Step3 Step4 Step 4: Purification Chromatographic isolation & structural characterization Step3->Step4 Step5 Step 5: Biological Assay cAMP accumulation & oGTT evaluation Step4->Step5

Caption: Multi-step synthetic and evaluation workflow for fluorinated azaspiro GPR119 agonists.

Protocol 1: Synthesis of the Fluorinated Core

Objective: Prepare the key intermediate, 7-(4-fluorophenyl)sulfonyl-7-azaspiro[3.5]nonane. Rationale: Sulfonylation of the spirocyclic nitrogen provides the necessary hydrogen-bond acceptors and lipophilic bulk for the GPR119 binding pocket[1].

Step-by-Step Procedure:

  • Starting Material: Dissolve tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C.

  • Sulfonylation: Slowly add 4-fluorobenzenesulfonyl chloride (1.2 eq) dropwise. The fluorine atom slightly deactivates the sulfonyl chloride, preventing over-reaction and minimizing byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via TLC/LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with Trifluoroacetic Acid (TFA)/DCM (1:4 v/v) at room temperature for 2 hours to remove the tert-butyl ester group, yielding the free amine core ready for N-capping.

  • Self-Validating QC: Confirm the target mass via LC-MS (ESI+) and verify the spirocyclic structural integrity using ¹H-NMR, specifically looking for the distinct multiplet splitting patterns of the nonane ring system.

Protocol 2: N-Capping via S_NAr Amination

Objective: Introduce the right-side fluorinated heteroaromatic group. Procedure:

  • React the deprotected fluorinated core (1.0 eq) with a fluorinated halopyrimidine (e.g., 2-chloro-5-fluoropyrimidine, 1.1 eq) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 3.0 eq) and heat to 90 °C for 12 hours.

  • Purify the final product via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to isolate the pure GPR119 agonist.

In Vitro Biological Evaluation: cAMP Accumulation Assay

To validate the mechanistic efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is employed[1].

Rationale: Because GPR119 is Gαs-coupled, measuring cAMP accumulation provides a direct, quantifiable readout of receptor activation. IBMX is included to inhibit phosphodiesterases, ensuring the cAMP signal is not prematurely degraded[1].

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293 cells stably expressing human GPR119. Harvest and resuspend cells in assay buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Compound Incubation: Plate cells (e.g., 5,000 cells/well) in a 384-well microplate. Add the fluorinated azaspiro compounds in a 10-point concentration-response curve (ranging from 10 pM to 10 μM).

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for an additional 1 hour.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.

  • Self-Validating QC: The assay window must be validated using a known GPR119 agonist (e.g., AR-231453 or OEA) as a positive control. A Z'-factor > 0.5 ensures assay robustness.

In Vivo Evaluation: Oral Glucose Tolerance Test (oGTT)

Rationale: The oGTT in rodents is the gold standard for assessing the glucose-lowering efficacy of GPR119 agonists. It confirms that the in vitro potency translates to systemic physiological effects (GDIS and GLP-1 release) without causing hypoglycemia in the fasting state[2].

Step-by-Step Procedure:

  • Subject Preparation: Fast male Sprague-Dawley (SD) rats (8-10 weeks old) for 16 hours prior to the experiment.

  • Baseline Measurement: Measure baseline blood glucose levels from the tail vein using a handheld glucometer (Time = -30 min).

  • Dosing: Administer the test compound (e.g., Compound 54g at 3 mg/kg or 10 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.

  • Glucose Challenge: At Time = 0 min, administer a glucose load (2 g/kg) orally.

  • Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the glucose concentration-time curve and calculate the Area Under the Curve (AUC₀₋₁₂₀). Determine the percentage reduction in AUC relative to the vehicle control.

  • Self-Validating QC: Include a vehicle-only group to establish baseline glucose excursion, and a positive control group (e.g., Sitagliptin, 10 mg/kg) to confirm the physiological responsiveness of the animal cohort.

References

  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed (nih.gov) URL: [Link]

Sources

Application

Advanced Application Note: Design and Synthesis of KRAS G12C Inhibitors Utilizing 2-Fluoro-7-azaspiro[3.5]nonane Building Blocks

Introduction and Mechanistic Rationale The discovery of covalent inhibitors targeting the KRAS G12C mutation has revolutionized the treatment paradigm for non-small cell lung cancer (NSCLC) and other solid tumors. Histor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The discovery of covalent inhibitors targeting the KRAS G12C mutation has revolutionized the treatment paradigm for non-small cell lung cancer (NSCLC) and other solid tumors. Historically considered "undruggable," the KRAS G12C oncoprotein is now successfully targeted by exploiting the Switch II (P2) allosteric pocket and forming an irreversible covalent bond with the mutant Cysteine-12 (Cys12) residue [1].

While first-generation inhibitors (e.g., sotorasib, adagrasib) validated this mechanism, ongoing optimization focuses on overcoming resistance and improving pharmacokinetic (PK) profiles. A critical strategy in next-generation inhibitor and Proteolysis Targeting Chimera (PROTAC) design is the incorporation of complex spirocyclic scaffolds, such as 2-fluoro-7-azaspiro[3.5]nonane .

The Causality of Scaffold Selection

Replacing flat, flexible rings (like piperazine or piperidine) with a 3D spirocyclic core serves three distinct mechanistic purposes:

  • Conformational Restriction: The spiro[3.5] fusion locks the molecule into a rigid geometry. This pre-organization reduces the entropic penalty upon binding to the narrow, hydrophobic Switch II pocket, directly translating to enhanced binding affinity.

  • Metabolic Stability: Traditional piperazines are highly susceptible to oxidative metabolism by CYP450 enzymes. The steric bulk and lack of easily abstractable alpha-protons in the spirocyclic system mitigate this liability.

  • Stereoelectronic Tuning via Fluorination: The inclusion of a fluorine atom at the 2-position of the cyclobutane ring exerts a strong inductive electron-withdrawing effect. This lowers the basicity (pKa) of the spiro-amine, enhancing membrane permeability and reducing hERG-related cardiotoxicity, while simultaneously providing a highly electronegative vector for potential hydrogen-bonding with the protein backbone [2].

G KRAS KRAS G12C (GDP-bound) SwitchII Switch II Pocket KRAS->SwitchII exposes Cys12 Cys12 Residue SwitchII->Cys12 contains Complex Irreversible Inactive Complex Cys12->Complex forms Inhibitor Covalent Inhibitor (Spirocyclic Scaffold) Inhibitor->SwitchII spirocycle occupies Inhibitor->Cys12 acrylamide warhead binds Signaling Downstream Signaling (RAF/MEK/ERK) Complex->Signaling blocks Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis induces upon inhibition

Fig 1: Mechanism of KRAS G12C covalent inhibition via spirocycle-enhanced Switch II pocket engagement.

Comparative Pharmacokinetic & Binding Data

To illustrate the impact of the 2-fluoro-7-azaspiro[3.5]nonane building block, the following table summarizes the structure-activity relationship (SAR) and ADME improvements when transitioning from a standard piperazine tail to the fluorinated spirocycle in a representative pan-KRAS degrader/inhibitor framework [2].

ParameterStandard Piperazine Analog2-Fluoro-7-azaspiro[3.5]nonane AnalogMechanistic Implication
KRAS G12C IC₅₀ (nM) 45.2 ± 3.112.4 ± 1.8Rigid geometry reduces entropic penalty, improving target affinity.
Amine pKa (calc.) ~8.8~7.4Fluorine inductive effect lowers basicity, reducing non-specific binding.
Intrinsic Clearance (CLint) 48.5 µL/min/mg15.2 µL/min/mgSteric shielding of the spiro-core prevents rapid CYP-mediated oxidation.
Efflux Ratio (MDCK-MDR1) 4.21.6Lower basicity and optimal lipophilicity reduce P-gp efflux liability.

Self-Validating Experimental Protocols

The integration of 2-fluoro-7-azaspiro[3.5]nonane into a KRAS inhibitor core requires precise chemoselective handling. The following protocols detail the deprotection and subsequent nucleophilic aromatic substitution (SNAr) to build the inhibitor framework.

Protocol A: Deprotection of tert-Butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate

Objective: Generate the highly reactive secondary amine hydrochloride salt for downstream coupling while avoiding aqueous workups that could result in the loss of the highly polar product.

Materials:

  • tert-Butyl 2-fluoro-7-azaspiro[3.5]nonane-7-carboxylate (Boc-protected spirocycle) [3]

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in Dioxane

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected 2-fluoro-7-azaspiro[3.5]nonane (1.0 eq, e.g., 3.1 g, 5.31 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere. Causality: Anhydrous DCM prevents competitive hydrolysis and ensures the precipitation of the final hydrochloride salt.

  • Acid Addition: Cool the reaction mixture to 0°C. Dropwise, add 4M HCl in dioxane (15.0 eq, 20.0 mL).

  • Reaction: Remove the ice bath and allow the mixture to stir at 20°C for 10–15 minutes.

  • Validation Checkpoint (LCMS): Sample 10 µL of the reaction mixture, dilute in LCMS-grade methanol, and inject. The reaction is self-validating when the starting material mass (M+H) is completely consumed, and the desired deprotected mass is detected as the major peak.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Because the product is a hydrochloride salt, it will precipitate as a white solid. Triturate with diethyl ether to remove residual dioxane and non-polar impurities. Dry under a high vacuum to afford 2-fluoro-7-azaspiro[3.5]nonane hydrochloride.

Protocol B: SNAr Coupling to KRAS Inhibitor Core

Objective: Couple the spirocyclic amine to an electrophilic KRAS scaffold (e.g., a halogenated quinazoline or isoindoline-piperidine core) [2].

Materials:

  • 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (from Protocol A)

  • Electrophilic KRAS core building block (e.g., aryl fluoride or chloride)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethyl Sulfoxide (DMSO) and 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Neutralization & Solvation: Suspend the electrophilic core (1.0 eq) and 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.1 eq) in a 1:1 mixture of DCE and DMSO (e.g., 3.0 mL each for a 1.69 mmol scale). Causality: DMSO provides the high dielectric constant necessary to stabilize the SNAr transition state, while DCE maintains the solubility of the lipophilic core.

  • Base Addition: Add DIEA (3.0 eq) to the suspension. The solution will turn homogeneous as the DIEA neutralizes the hydrochloride salt, generating the free nucleophilic amine in situ.

  • Coupling: Stir the reaction at 20°C–25°C. The spirocyclic amine is highly nucleophilic due to the relief of steric strain upon attacking the electrophile.

  • Validation Checkpoint (TLC/LCMS): After 10 minutes, verify the complete consumption of the electrophilic core. The rapid reaction time is a hallmark of the spirocycle's optimized nucleophilicity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMSO), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Synth BocSpiro Boc-2-Fluoro-7-azaspiro [3.5]nonane Deprotect HCl/Dioxane in DCM (Deprotection) BocSpiro->Deprotect 0-20°C AmineSalt Spirocycle HCl Salt Deprotect->AmineSalt Vacuum conc. Coupling SNAr Coupling (DIEA, DMSO/DCE) AmineSalt->Coupling Base neutralization Core Electrophilic KRAS Core (Aryl Halide) Core->Coupling Electrophile Product Spirocycle-Integrated KRAS Inhibitor Coupling->Product Rapid conversion

Fig 2: Synthetic workflow for integrating 2-fluoro-7-azaspiro[3.5]nonane into KRAS scaffolds.

Conclusion

The transition from planar heterocycles to 3D spirocyclic architectures like 2-fluoro-7-azaspiro[3.5]nonane represents a quantum leap in the rational design of KRAS G12C inhibitors and pan-KRAS degraders. By strictly controlling the conformational entropy and tuning the basicity via targeted fluorination, drug developers can bypass traditional metabolic liabilities while maximizing engagement with the Switch II pocket. The protocols provided ensure high-fidelity synthesis, leveraging the unique physicochemical properties of the spirocycle to drive rapid, self-validating reactions.

References

  • Liu, J., et al. "Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

  • US Patent 12110291B2. "Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof.
Method

Application Note: Ugi Four-Component Reaction Protocols with Spirocyclic Amine Inputs

Executive Summary: Escaping Flatland In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional, -rich scaffolds is a critical strategy to improve solubility, metabolic stability, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional,


-rich scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity. Spirocyclic amines (e.g., spiro[3.3]heptan-2-amine, 2-azaspiro[3.3]heptane) represent a "privileged" class of inputs that introduce rigid 3D geometry.

However, incorporating these amines into the Ugi four-component reaction (Ugi-4CR) presents two distinct challenges:

  • Steric Bulk: Primary spirocyclic amines exhibit significant steric hindrance, retarding imine formation.

  • Mechanistic Dead-Ends: Secondary azaspiro amines (e.g., 2-azaspiro[4.5]decane) lack the proton required for the classic Mumm rearrangement, often leading to reaction failure or alternative pathways.

This guide provides optimized protocols for both Primary Spirocyclic Amines (steric optimization) and Secondary Azaspiro Amines (mechanistic redirection).

Mechanistic Insight & Strategic Planning

The Steric Bottleneck & The Mumm Rearrangement

Success depends on understanding the specific failure modes of spirocyclic inputs.

  • Primary Spiro-Amines (

    
    ):  The reaction follows the classical Ugi path.[1] The bottleneck is the initial condensation with the carbonyl component to form the imine (Schiff base) due to the bulk of the spiro ring. Solution: High concentration and fluorinated solvents (TFE).
    
  • Secondary Azaspiro-Amines (

    
    ):  The reaction forms the iminium ion and nitrilium intermediate, but the final Mumm rearrangement  cannot proceed via the standard mechanism because the amine nitrogen is tertiary in the intermediate and lacks an exchangeable proton. Solution: Use electron-deficient phenols (Ugi-Smiles) or specific acids that stabilize the non-rearranged adduct.
    

UgiMechanism Start Spirocyclic Amine Input Imine Imine/Iminium Formation Start->Imine Steric Barrier Nitrilium Nitrilium Ion (Isocyanide Insertion) Imine->Nitrilium Imidate Imidate Intermediate Nitrilium->Imidate Carboxylate Attack Mumm Mumm Rearrangement (Acyl Transfer) Imidate->Mumm If Primary Amine Stall Rearrangement BLOCKED (No N-H) Imidate->Stall If Secondary Amine Smiles Smiles Rearrangement (Requires Phenol) Imidate->Smiles If Phenol used Product_Pri Bis-Amide Product (Standard Ugi) Mumm->Product_Pri Product_Sec N-Aryl Carboxamide (Ugi-Smiles) Smiles->Product_Sec

Figure 1: Mechanistic divergence between primary and secondary spirocyclic amine inputs.

Protocol A: Primary Spirocyclic Amines

Target Substrates: 2-amino-spiro[3.3]heptane, 1-amino-spiro[2.2]pentane, and analogs. Challenge: Slow imine formation due to adjacent quaternary centers.

Materials
  • Amine: 1.0 equiv (e.g., 2-amino-spiro[3.3]heptane hydrochloride + 1.0 equiv TEA).

  • Aldehyde: 1.0 - 1.2 equiv (Aromatic or Aliphatic).

  • Acid: 1.0 equiv (Carboxylic acid).

  • Isocyanide: 1.0 - 1.1 equiv (e.g., tert-butyl isocyanide).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).[1]

  • Additives: Anhydrous

    
     or 
    
    
    
    (0.1 equiv) for unreactive ketones.
Step-by-Step Procedure
  • Imine Pre-formation (Crucial Step):

    • In a screw-cap vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in TFE (1.0 mL, 1.0 M concentration).

    • Note: If using an amine salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base.

    • Add 100 mg of anhydrous

      
       to drive the equilibrium.
      
    • Stir at Room Temperature (RT) for 60–90 minutes. Validation: Monitor by TLC or LCMS for disappearance of aldehyde.

  • Component Addition:

    • Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.

    • Add the Isocyanide (1.0 mmol) last.

  • Reaction:

    • Seal the vial and stir at RT for 12–24 hours .

    • Optimization: If conversion is <50% after 12h, heat to 50°C or use microwave irradiation (60°C, 30 min).

  • Workup & Purification:

    • Solvent Removal: Evaporate TFE under reduced pressure (rotary evaporator). TFE is expensive; consider recycling if running large scale.

    • Lysis: Dissolve residue in DCM (10 mL). Wash with sat.[2]

      
       (to remove unreacted acid) and brine.
      
    • Purification: Flash column chromatography. Ugi products are typically polar; start with 0-5% MeOH in DCM.

Data Table: Solvent Effects on Primary Spiro-Amines
SolventConcentrationTime (h)Yield (%)Notes
MeOH 0.5 M2445-60Standard. Often slow for bulky amines.
TFE 1.0 M1275-92 Recommended. H-bond donor activates imine.
DCM 0.5 M48<30Poor conversion; Passerini side-products common.

Protocol B: Secondary Azaspiro Amines (Ugi-Smiles)

Target Substrates: 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane, 7-azaspiro[3.5]nonane. Challenge: Standard Ugi fails (no Mumm rearrangement). Strategy: Use the Ugi-Smiles protocol with phenols, which allows an irreversible Smiles rearrangement to form the final amide.

Materials
  • Amine: 1.0 equiv (Secondary azaspiro amine).

  • Aldehyde: 1.0 equiv.

  • Acid Component: 1.0 equiv Electron-Deficient Phenol (e.g., 2-nitrophenol, 4-nitrophenol, or salicylate). Note: Standard carboxylic acids will likely fail or yield unstable intermediates.

  • Isocyanide: 1.0 equiv.

  • Solvent: Methanol (MeOH).[2][3][4][5][6]

Step-by-Step Procedure
  • Setup:

    • Dissolve Aldehyde (1.0 mmol) and Azaspiro Amine (1.0 mmol) in MeOH (1.0 mL, 1.0 M).

    • Stir for 30 mins to form the iminium ion.

  • Addition:

    • Add the Phenol (1.0 mmol) and Isocyanide (1.0 mmol).

  • Reaction:

    • Heat the mixture to 60°C (oil bath or heating block) for 12–18 hours.

    • Why Heat? The Smiles rearrangement has a higher activation energy than the Mumm rearrangement.

  • Workup:

    • Evaporate MeOH.[2][7]

    • Dissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

    • Purify via flash chromatography.

Experimental Workflow Diagram

UgiWorkflow Setup Reagent Prep (1.0 M Conc. in TFE or MeOH) ImineStep Imine Pre-formation (60 min, Na2SO4) Setup->ImineStep Addition Add Acid + Isocyanide ImineStep->Addition Reaction Reaction Phase RT (Pri) or 60°C (Sec) Addition->Reaction Monitor Monitor: TLC/LCMS (Look for Isocyanide consumption) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup (Acid/Base Wash) Monitor->Workup Complete Purify Purification (Flash Chromatography) Workup->Purify

Figure 2: Generalized workflow for high-efficiency Ugi-4CR with spirocyclic inputs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete imine formation due to steric bulk.Switch solvent to TFE . Increase concentration to 2.0 M . Add molecular sieves (4Å).
Passerini Product Amine is not nucleophilic enough; Isocyanide reacts with Acid/Aldehyde directly.Ensure Imine Pre-formation step is strictly followed (1-2 hours) before adding acid/isocyanide.
Sticky/Oily Product Incomplete removal of TFE or high polarity.Co-evaporate with heptane. Use reverse-phase chromatography (C18) if normal phase fails.
No Reaction (Sec. Amine) Mumm rearrangement failure.Switch to Ugi-Smiles conditions (use 2-nitrophenol) or check if the non-rearranged

-amino amide is stable (rare).

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • El Kaim, L., & Grimaud, L. (2009). The Ugi-Smiles Reaction. European Journal of Organic Chemistry, 2009(12), 1821–1832. Link

  • Kazmaier, U., & Hebach, C. (2003). Ugi Reactions with Ammonia and Hydroxylamine - A Simple Access to N-Unsubstituted alpha-Amino Acid Amides. Synlett, 2003(11), 1591-1594. (Reference for TFE solvent effect). Link

  • Giovenzana, G. B., et al. (2006). The Use of 2,2,2-Trifluoroethanol in the Ugi Reaction.[1] Organic Letters, 8(3), 523-526. Link

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 369. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Handling and Storage of Hygroscopic Spirocyclic Amine Hydrochloride Salts

Introduction: The Challenge of Hygroscopic Amine Salts Spirocyclic amines and their hydrochloride salts represent a vital class of compounds in modern drug development, valued for their rigid three-dimensional structures...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopic Amine Salts

Spirocyclic amines and their hydrochloride salts represent a vital class of compounds in modern drug development, valued for their rigid three-dimensional structures that can enhance target binding and pharmacological properties. The conversion of a free amine to its hydrochloride salt is a common strategy to improve aqueous solubility and bioavailability.[1] However, this conversion often introduces a significant challenge: hygroscopicity.[2][3]

Hygroscopicity is the propensity of a solid material to readily absorb and retain moisture from the surrounding atmosphere.[4][5] For amine hydrochloride salts, this is driven by the high polarity of the ammonium cation (R₃NH⁺) and the chloride anion (Cl⁻), which readily form hydrogen bonds with water molecules.[1][3] Uncontrolled moisture absorption is not a trivial issue; it can lead to a cascade of detrimental physical and chemical changes, rendering a valuable active pharmaceutical ingredient (API) unsuitable for use.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and mitigate the risks associated with hygroscopic spirocyclic amine hydrochloride salts. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring that every action taken in the laboratory is deliberate, justified, and contributes to the integrity of the compound.

Consequences of Uncontrolled Moisture Absorption

Failure to implement proper handling and storage protocols can have severe consequences:

  • Physical Changes: Moisture uptake can cause caking, clumping, and reduced powder flowability, which complicates manufacturing processes like tablet compression and vial filling.[4][8] In extreme cases, it can lead to deliquescence, where the solid absorbs enough water to dissolve and form an aqueous solution.[9]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the API.[6][10] This compromises not only experimental results but also the shelf-life and stability of the final drug product.[11]

  • Inaccurate Analytical Data: Weighing a hygroscopic compound in an uncontrolled environment leads to erroneously high mass readings due to absorbed water.[12][13] This directly impacts the accuracy of solution concentrations, dose calculations, and all subsequent quantitative analyses.

The following diagram illustrates the fundamental mechanism of moisture absorption by an amine hydrochloride salt.

Moisture_Absorption Amine_Cation Spiro-R₃NH⁺ Chloride_Anion Cl⁻ Water_Molecule H₂O (from ambient air) Water_Molecule->Amine_Cation H-Bonding Water_Molecule->Chloride_Anion H-Bonding

Caption: Mechanism of moisture absorption by an amine HCl salt.

Characterization and Classification of Hygroscopicity

Before establishing handling protocols, it is crucial to understand the degree of a compound's hygroscopicity. This allows for a risk-based approach to handling and storage.[6][7] The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage weight gain after 24 hours of exposure to 80% relative humidity (RH) at 25°C.[14]

Dynamic Vapor Sorption (DVS) analysis is a powerful technique to precisely quantify moisture sorption behavior across a range of humidity levels, providing a detailed profile of the material's interaction with water vapor.[6][11]

Table 1: European Pharmacopoeia Hygroscopicity Classification [14]

ClassificationWeight Gain (% w/w)Description
Non-hygroscopic < 0.2%No or very little moisture absorption.
Slightly hygroscopic ≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture.
Very hygroscopic ≥ 15%Absorbs a significant amount of moisture, potentially leading to deliquescence.

Core Protocols for Handling and Preparation

The primary goal during handling is to minimize the material's exposure to ambient atmospheric moisture.[15] This requires specific, deliberate techniques, especially during critical quantitative steps like weighing and dissolution.

Protocol 3.1: Accurate Weighing of Hygroscopic Salts

Standard weighing procedures are inadequate for hygroscopic materials. The following protocol utilizes the "weighing by difference" method to ensure accuracy.[12]

Objective: To accurately weigh a hygroscopic solid while minimizing moisture absorption.

Materials:

  • Spatula

  • Analytical balance (readability: 0.1 mg or better)

  • Weighing vessel with a secure cap or lid (e.g., screw-cap vial, weighing bottle)

  • Receiving vessel (e.g., volumetric flask, beaker)

  • Gloves

Procedure:

  • Preparation: Place the capped container of the hygroscopic salt, a clean and dry weighing vessel (with its cap), and all necessary tools into a desiccator or a low-humidity environment (e.g., a glove box with <40% RH) and allow them to equilibrate to the ambient temperature of the balance room. This prevents temperature-related drift in the balance reading.[12]

  • Initial Weighing: Place the capped weighing vessel on the analytical balance and tare it. Remove it from the balance, add an estimated amount of the hygroscopic salt quickly, and immediately replace the cap.

  • First Mass Measurement (M1): Place the capped weighing vessel containing the salt back onto the balance and record the stable mass (M1).

  • Transfer: Hold the weighing vessel over the mouth of the receiving vessel. Carefully remove the cap and use a spatula to tap out the desired amount of powder. Do not attempt to weigh the receiving vessel directly. For sticky or static-prone powders, use glossy or anti-static weighing paper creased to form a funnel.[16]

  • Second Mass Measurement (M2): Immediately re-cap the weighing vessel. Place it back on the balance and record the new stable mass (M2).

  • Calculation: The exact mass of the transferred solid is the difference between the two measurements: Mass Transferred = M1 - M2 .

  • Storage: Promptly return the main stock container of the hygroscopic salt to its appropriate storage condition (see Section 4.0) and tightly seal the lid.

The workflow below outlines the critical decision points and steps for this protocol.

Weighing_Workflow Start Start: Weigh Hygroscopic Salt Prep Equilibrate Materials in Desiccator Start->Prep Tare Tare Capped Weighing Vessel Prep->Tare Add_Salt Quickly Add Salt & Re-cap Tare->Add_Salt Weigh_1 Record Mass 1 (M1) Add_Salt->Weigh_1 Transfer Transfer Powder to Receiving Vessel Weigh_1->Transfer Weigh_2 Re-cap & Record Mass 2 (M2) Transfer->Weigh_2 Calculate Calculate Mass Transferred (M = M1 - M2) Weigh_2->Calculate End End: Accurate Mass Obtained Calculate->End

Caption: Workflow for weighing hygroscopic salts by difference.

Protocol 3.2: Preparation of Stock Solutions

Objective: To prepare a solution of known concentration from a hygroscopic salt.

Procedure:

  • Weighing: Accurately determine the mass of the hygroscopic salt transferred into your receiving vessel (e.g., a volumetric flask) using Protocol 3.1.

  • Rinsing: If a weighing boat or paper was used for the transfer, rinse it thoroughly with the intended solvent, collecting the rinsate in the receiving vessel to ensure quantitative transfer.[16]

  • Dissolution: Add a portion of the final solvent volume to the receiving vessel. Agitate (swirl, sonicate, or stir) until the solid is completely dissolved. Amine hydrochloride salts are generally water-soluble, but dissolution may require energy.[1]

  • Dilution to Volume: Once fully dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Calculation: Calculate the final concentration based on the actual mass weighed (from Protocol 3.1) and the final volume. Do not assume the target mass was achieved.

Storage and Stability Management

The selection of appropriate storage conditions is the most critical factor in maintaining the long-term integrity of hygroscopic spirocyclic amine hydrochloride salts.[15][17] The strategy depends on whether the container is sealed or in active use.

Protocol 4.1: Short-Term Storage (In-Use Containers)

Objective: To protect an opened container of a hygroscopic salt from moisture between uses.

Procedure:

  • Immediate Sealing: After dispensing the material, tightly seal the container's primary cap. For vials with screw caps, ensure the threads are clean and the seal is secure.

  • Inert Gas Overlay: For particularly sensitive or very hygroscopic materials, briefly purge the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before sealing. This displaces moist ambient air.[18]

  • Desiccator Storage: Place the sealed container inside a well-maintained desiccator cabinet or chamber. Ensure the desiccant (e.g., silica gel with a color indicator, anhydrous calcium sulfate) is active and regenerated or replaced as needed.[19]

  • Minimize Open Time: Plan experiments to minimize the number of times the primary container is opened. If frequent access is needed, consider aliquoting the material into smaller, single-use vials under a controlled atmosphere.

Protocol 4.2: Long-Term Storage (Unopened Containers)

Objective: To ensure the stability of a hygroscopic salt from receipt until first use.

Procedure:

  • Inspect Packaging: Upon receipt, inspect the supplier's packaging. Reputable suppliers often use multi-layer packaging, including a foil pouch with a desiccant pack, to provide a barrier against water vapor.[20] Do not open this secondary packaging until the material is needed.

  • Controlled Environment: Store the unopened container in a controlled environment. According to guidelines from the World Health Organization and the FDA, general pharmaceutical storage should be at a relative humidity of 60% or lower.[21] For hygroscopic materials, a more stringent target of <40% RH is recommended.[22]

  • Temperature Control: Store at the temperature recommended by the manufacturer, typically ambient (15-25°C) or refrigerated (2-8°C), and avoid temperature cycling which can cause condensation.[19][21]

  • Segregation: Store away from incompatible chemicals, particularly strong bases which could neutralize the salt and liberate the free amine.[18][23]

The following decision tree can guide storage choices.

Storage_Decision_Tree Start Select Storage for Hygroscopic Salt Is_Open Is Container Opened? Start->Is_Open Store_Long_Term Long-Term Storage Is_Open->Store_Long_Term No Store_Short_Term Short-Term (In-Use) Storage Is_Open->Store_Short_Term Yes Inspect Inspect Seals & Secondary Packaging Store_Long_Term->Inspect Store_Controlled Store in Controlled Environment (<40% RH) Inspect->Store_Controlled Seal_Tightly Seal Tightly After Use (Inert Gas if Needed) Store_Short_Term->Seal_Tightly Store_Desiccator Store in Desiccator with Active Desiccant Seal_Tightly->Store_Desiccator

Caption: Decision tree for selecting the correct storage method.

Table 2: Summary of Recommended Storage Conditions

ParameterConditionRationale & References
Relative Humidity (RH) < 40% (ideal); < 60% (minimum)Minimizes the driving force for moisture absorption.[21][22]
Temperature 15-25°C or as specifiedPrevents thermal degradation and condensation from temperature fluctuations.[21][24]
In-Use Storage Sealed container within a desiccatorProvides a localized, dry micro-environment to protect between uses.[19]
Packaging Original, unopened, multi-layer packaging with low water vapor permeabilityThe primary barrier against environmental moisture during long-term storage.[15][20]
Environment Well-ventilated, away from light and incompatible chemicalsEnsures general chemical safety and stability.[18][21]

By implementing these scientifically-grounded protocols, researchers can protect the integrity of their hygroscopic spirocyclic amine hydrochloride salts, leading to more reliable, reproducible, and accurate scientific outcomes.

References

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • PubMed. (2011). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salts. [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. [Link]

  • Munters. (n.d.). Pharmaceutical humidity control. [Link]

  • PMC. (n.d.). Effect of Moisture on Powder Flow Properties of Theophylline. [Link]

  • Freeman Technology. (n.d.). The Impact of Humidity on Seasoning Powder Flowability in Global Processing. [Link]

  • INSITU Building Preservation. (n.d.). Hygroscopic Salt Behaviour. [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Polygon Group. (n.d.). Monitoring Humidity in Pharmaceutical Storage. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. (n.d.). Moisture-Induced Degradation. [Link]

  • Condair UK. (n.d.). Optimal humidity in the pharmaceutical industry. [Link]

  • Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]

  • PubMed. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. [Link]

  • ACS Publications. (n.d.). Base strengths of amine-amine hydrochloride systems in toluene. [Link]

  • Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour. [Link]

  • Drug-Dev. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. [Link]

  • Kosmen. (2024). Ideal Humidity Control in Pharmaceuticals and Healthcare. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • damp.aï. (2023). Cover hygroscopic salts. [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. [Link]

  • ACS Publications. (2022). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. [Link]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. [Link]

  • MDPI. (2024). Factors Influencing Food Powder Flowability. [Link]

  • Atmospheric Chemistry and Physics. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. [Link]

  • PubMed. (2013). Spirocyclic dihydropyridines by electrophile-induced dearomatizing cyclization of N-alkenyl pyridinecarboxamides. [Link]

  • ACS Publications. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Insitu. (n.d.). Hygroscopic Salts. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Pharmaceutical Technology. (2025). Moisture-Activated Dry Granulation Part II: The Effects of Formulation Ingredients and Manufacturing-Process Variables on Granulation Quality Attributes. [Link]

  • RSC Publishing. (2025). Comparative hygroscopic aerosol particle sizing measurements of the hygroscopic growth of inhaled pharmaceutical ingredients. [Link]

  • PMC. (2021). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. [Link]

  • Purdue e-Pubs. (n.d.). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

Sources

Method

Application Note: Protocols for the Preparation of Free-Base 2-Fluoro-7-azaspiro[3.5]nonane for Coupling Reactions

Abstract Spirocyclic amines are increasingly valuable scaffolds in modern drug discovery, prized for their ability to confer three-dimensional complexity, improve metabolic stability, and modulate physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic amines are increasingly valuable scaffolds in modern drug discovery, prized for their ability to confer three-dimensional complexity, improve metabolic stability, and modulate physicochemical properties such as solubility and basicity.[1] 2-Fluoro-7-azaspiro[3.5]nonane is one such building block, often supplied as a hydrochloride (HCl) salt for enhanced stability and ease of handling as a crystalline solid.[2] However, for this amine to function as a nucleophile in common synthetic transformations, such as amide or amine couplings, it must be converted from its protonated salt form to the neutral "free-base" form.[3] This application note provides two robust, field-proven protocols for this conversion: a classical aqueous workup procedure for isolation of the pure free-base and an efficient in situ method for direct use in coupling reactions.

Scientific Principle: The Chemistry of Free-Basing

Amine hydrochloride salts exist as ammonium cations, with the nitrogen's lone pair of electrons bonded to a proton from HCl. This positive charge renders the molecule water-soluble but nucleophilically inactive.[4] The process of "free-basing" is a straightforward acid-base reaction designed to deprotonate this ammonium cation.[5]

By introducing a base (e.g., sodium hydroxide, sodium bicarbonate), the proton is abstracted from the nitrogen, regenerating the neutral amine. This conversion dramatically alters the molecule's polarity; the resulting free base is significantly less soluble in water and more soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[6] This differential solubility is the key principle that allows for its separation and isolation via liquid-liquid extraction.[7] As a general rule, the pH of the aqueous solution should be raised to at least two units above the pKa of the amine's conjugate acid to ensure complete deprotonation.[7]

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-Fluoro-7-azaspiro[3.5]nonane HCl≥95%e.g., Sigma-Aldrich, PharmaBlockCAS: 1993157-21-3[8]
Sodium Bicarbonate (NaHCO₃)ReagentStandard SupplierA mild base, suitable for most applications.
Sodium Hydroxide (NaOH)ReagentStandard SupplierA strong base; use 1-2 M aqueous solution.
Dichloromethane (DCM)ACS GradeStandard SupplierCommon extraction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierAlternative extraction solvent.
Deionized Water (H₂O)N/AIn-house
Brine (Saturated NaCl solution)N/APrepared in-houseUsed to reduce water content in organic layer.
Sodium Sulfate (Na₂SO₄), AnhydrousReagentStandard SupplierDrying agent.
Separatory Funnel, GlasswareN/AStandard Supplier
Rotary EvaporatorN/AStandard Supplier
pH paper or pH meterN/AStandard SupplierFor verifying aqueous layer pH.
Critical Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9][10]

  • 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride : Harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).[8][11] Avoid inhalation of dust.

  • Sodium Hydroxide (NaOH) : Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Organic Solvents (DCM, EtOAc) : Volatile and flammable. Avoid inhalation of vapors.

Experimental Protocols

Two primary methods are presented. Protocol 1 is ideal when the pure, isolated free-base is required. Protocol 2 is a more rapid, atom-economical approach for direct use in a subsequent reaction.

Protocol 1: Isolation of Free-Base via Aqueous Extraction

This method physically separates the free amine from its salt counter-ion, yielding a pure product in an organic solvent, ready for use or storage.

Step-by-Step Procedure:

  • Dissolution : Dissolve 1.0 g (5.56 mmol, 1.0 equiv) of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride in 10 mL of deionized water in a flask. Stir until a clear solution is formed.

  • Basification : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. Continue addition until the aqueous pH is ≥ 9 (verify with pH paper). Alternatively, a 1 M NaOH solution can be used for a more potent base.

  • Extraction : Transfer the aqueous mixture to a separatory funnel. Add 20 mL of an organic solvent (e.g., Dichloromethane). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.[7]

  • Separation : Allow the layers to fully separate. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Re-extraction : To maximize yield, add a fresh 15 mL portion of DCM to the separatory funnel and repeat the extraction (steps 3-4). Combine the organic layers.

  • Washing : Wash the combined organic layers with 15 mL of brine. This helps to remove the bulk of the dissolved water.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.

  • Filtration & Concentration : Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the desired free-base amine.

G cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation start Dissolve Amine HCl in Water base Add Base (e.g., NaHCO₃) Check pH ≥ 9 start->base extract1 Extract with DCM (x2) base->extract1 wash Wash Organic Layer with Brine extract1->wash dry Dry with Na₂SO₄ wash->dry filter Filter dry->filter evap Concentrate in vacuo filter->evap product Isolated Free-Base Amine evap->product

Caption: Workflow for isolating free-base amine via liquid-liquid extraction.

Protocol 2: In Situ Free-Basing for Direct Coupling

This procedure is highly efficient for reactions like amide couplings where an additional organic base is already used. It avoids a separate workup step.

Conceptual Basis:

Many coupling protocols (e.g., using HATU, HBTU, or EDC) require a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[3][12] By adding an extra equivalent of this base, the amine hydrochloride salt can be neutralized directly in the reaction flask (in situ), forming the active nucleophile and a triethylammonium or diisopropylethylammonium chloride salt as a byproduct.

Step-by-Step Procedure:

  • Reaction Setup : To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv), the coupling reagent (e.g., HATU, 1.1 equiv), and the reaction solvent (e.g., anhydrous DMF or DCM).

  • Amine Addition : Add the 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride (1.1 equiv) directly to the flask as a solid.

  • Base Addition : Add the non-nucleophilic base (e.g., DIPEA). A total of 2.5-3.0 equivalents is typically required:

    • ~1.2 equivalents for the coupling mechanism itself.

    • 1.1 equivalents to neutralize the amine hydrochloride salt.

  • Reaction : Stir the reaction mixture at the appropriate temperature and monitor for completion by standard methods (TLC, LC-MS).

G cluster_path1 Protocol 1: Isolation cluster_path2 Protocol 2: In Situ start Amine HCl Starting Material p1_step1 Aqueous Workup start->p1_step1 p2_step1 Direct Addition to Coupling Reaction (+ excess base) start->p2_step1 p1_step2 Isolated Free Base p1_step1->p1_step2 p1_step3 Coupling Reaction p1_step2->p1_step3 end_product Final Coupled Product p1_step3->end_product p2_step1->end_product

Caption: Comparison of the two pathways from amine salt to final product.

Troubleshooting

ProblemObservationProbable CauseSolution
Emulsion FormationA thick, milky layer forms between the aqueous and organic phases during extraction.Insufficient pH change; high concentration of reactants.Add more brine to the separatory funnel to "break" the emulsion. If persistent, filter the entire mixture through a pad of Celite®.[7]
Low YieldLess than 80% recovery of the theoretical mass of the free base.Incomplete basification; insufficient extraction.Ensure pH was adequately high (≥9). Perform an additional extraction (a third time) of the aqueous layer.
Wet ProductFinal product is an oil containing water droplets after evaporation.Drying step was insufficient.Re-dissolve the product in the organic solvent, add fresh anhydrous Na₂SO₄, let stand for 10-15 minutes, filter, and re-concentrate.

Conclusion

The conversion of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride to its free base is a critical and straightforward prerequisite for its use in coupling reactions. For applications requiring a highly purified starting material or where reaction byproducts may be problematic, the Aqueous Extraction Protocol is the method of choice. For rapid synthesis and improved workflow efficiency, particularly in parallel or high-throughput chemistry, the In Situ Free-Basing Protocol offers a robust and reliable alternative. The choice of method should be guided by the specific requirements of the subsequent chemical transformation.

References

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Online discussion]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online Text]. Available at: [Link]

  • University of Alberta. Chemically active extraction. [Educational Resource]. Available at: [Link]

  • Allessa. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Online Guide]. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [PhD thesis, University of Glasgow]. Available at: [Link]

  • Explain Everything ™. (2020). Conversion of Amines to Amine Salts. [Video]. Available at: [Link]

  • ResearchGate. (2022). What is the best way to obtain free amine from its HCl salt (without a base treatment)? [Online discussion]. Available at: [Link]

  • Canadian Dub National. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Lab Report]. Available at: [Link]

  • Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Educational Resource]. Available at: [Link]

  • Allessa. (2024). What are the Health and Safety Guidelines for Using Amines? [Online Guide]. Available at: [Link]

  • Organic Syntheses. General Procedure for the OxymaPure/DIC-Mediated Peptide Bond Formation in Solution. [Procedure]. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (A representative review on the topic, though a direct link requires subscription. The principle is widely cited).
  • PubChem. 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. [Database Entry]. Available at: [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension. [Patent].
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Technical Note]. Available at: [Link]

  • D. E. Shaw Research. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Journal Article]. Available at: [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Journal Article]. Available at: [Link]

Sources

Application

Application Note: Advanced Reductive Amination Protocols for Sterically Hindered Spirocyclic Amines

Introduction & Mechanistic Challenges Spirocyclic scaffolds are increasingly prioritized in modern drug discovery to escape the "flatland" of planar aromatics, offering high character and improved physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Spirocyclic scaffolds are increasingly prioritized in modern drug discovery to escape the "flatland" of planar aromatics, offering high


 character and improved physicochemical properties[1]. However, the inherent 3D rigidity and steric bulk of spirocycles present significant synthetic challenges, particularly during C–N bond formation via direct reductive amination (DRA).

When coupling a sterically hindered spirocyclic amine with a ketone (or a spirocyclic ketone with a secondary amine), the thermodynamic equilibrium strongly disfavors the formation of the critical imine or iminium intermediate[2]. In a standard DRA protocol, the amine and carbonyl compound condense to form a hemiaminal, which dehydrates to an imine/iminium ion before being reduced by a hydride source[3]. With sterically hindered spirocycles, the initial nucleophilic attack is kinetically slow. If the reducing agent is introduced simultaneously, the competing reduction of the unreacted ketone to a secondary alcohol outpaces imine formation, leading to poor yields and difficult-to-separate mixtures.

To circumvent this, the reaction must be forced through chemical water scavenging, strong Lewis acid activation, or stepwise protocols[4].

DecisionTree Start Assess Steric Hindrance of Spirocyclic Amine Moderate Moderate Hindrance (Unbranched spirocycles) Start->Moderate High High Hindrance (Adjacent quaternary centers) Start->High Extreme Extreme Hindrance (Bulky diaryl ketones) Start->Extreme P1 Protocol 2: Stepwise NaBH(OAc)3 + Molecular Sieves Moderate->P1 Standard Conditions P2 Protocol 1: Ti(OiPr)4 Mediated + NaBH4 High->P2 Needs Lewis Acid Activation P3 Protocol 3: Rh/Ru Catalysis (CO mediated) Extreme->P3 Hydride Reagents Fail

Decision matrix for selecting reductive amination protocols based on steric hindrance.

Experimental Protocols

Protocol 1: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Causality & Rationale:


 is a dual-action reagent. It functions as a strong Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the condensation equilibrium forward[5]. Mechanistically, it forms a stable aminocarbinolatotitanium intermediate that can be directly reduced, bypassing the need for a free iminium ion[4]. This is the gold standard for coupling bulky spirocycles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (Ar/N

    
    ), dissolve the ketone (1.0 equiv) and the spirocyclic amine (1.1–1.5 equiv) in anhydrous THF or absolute ethanol.
    
  • Activation: Add

    
     (2.0 equiv) dropwise at room temperature. Note: If using amine hydrochlorides, add an equimolar amount of triethylamine (
    
    
    
    ) to liberate the free base in situ[4].
  • Condensation: Stir the mixture at room temperature for 10–16 hours. The solution may turn cloudy as

    
     precipitates (if trace water is present) or as the titanium complex forms.
    
  • Reduction: Cool the reaction to 0 °C. Add sodium borohydride (

    
    ) (1.5 equiv) portion-wise. (Causality: 
    
    
    
    is preferred here over
    
    
    because the stable titanium complex requires a more reactive hydride for efficient reduction).
  • Quenching: Stir for an additional 6–8 hours at room temperature. Quench carefully by adding 2M aqueous ammonia or 1M NaOH. This precipitates titanium salts as a dense, white, filterable solid.

  • Isolation: Filter the suspension through a pad of Celite, wash thoroughly with ethyl acetate, and separate the organic layer for standard aqueous workup.

Mechanism Ketone Ketone + Spirocyclic Amine DirectRed Direct Reduction (Side Reaction) Ketone->DirectRed Hydride added too early Complex Aminocarbinolato- titanium Complex Ketone->Complex Ti(OiPr)4 Addition Alcohol Alcohol + Unreacted Amine DirectRed->Alcohol Iminium Iminium / Imine Intermediate Complex->Iminium -H2O / -iPrOH Product Alkylated Spirocyclic Amine Iminium->Product NaBH4 or NaBH3CN

Mechanistic pathways in reductive amination highlighting the role of Ti(OiPr)4.

Protocol 2: Stepwise Condensation with and Molecular Sieves

Causality & Rationale: For acid-sensitive substrates where


 might cause side reactions, a purely physical water-scavenging approach is preferred. Pre-forming the imine using activated 4Å molecular sieves prevents the premature reduction of the ketone[3]. 

is a mild reducing agent that selectively reduces iminiums over ketones, but only if the iminium is present in sufficient concentration[6].

Step-by-Step Methodology:

  • Imine Formation: Combine the ketone (1.0 equiv), spirocyclic amine (1.2 equiv), and freshly activated 4Å molecular sieves (approx. 500 mg/mmol) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (AcOH, 1.0 equiv) to facilitate hemiaminal dehydration.

  • Aging: Stir the mixture at room temperature or gentle reflux for 12–24 hours. Self-Validation Step: Monitor imine formation via LC-MS or

    
    -NMR (aliquot analysis) to ensure the equilibrium has shifted before proceeding.
    
  • Reduction: Once imine formation plateaus, cool to 0 °C and add

    
     (1.5–2.0 equiv) in one portion[6].
    
  • Completion: Stir for 4–12 hours at room temperature. Quench with saturated aqueous

    
    , filter off the molecular sieves, and extract with DCM.
    
Protocol 3: Transition-Metal Catalyzed Reductive Amination (Rh/Ru)

Causality & Rationale: When extreme steric hindrance completely inhibits hydride attack, transition-metal catalysis (Rh or Ru) offers an alternative transition state. Using carbon monoxide (CO) as a deoxygenating agent allows for the reductive amination of highly hindered ketones without an external hydrogen source, operating with high atom economy and bypassing the steric clash inherent to bulky borohydrides[7].

Step-by-Step Methodology:

  • Setup: In a stainless-steel autoclave, combine the ketone (1.0–5.0 equiv), spirocyclic amine (1.0 equiv), and

    
     (2 mol%) or 
    
    
    
    (5 mol%) in a suitable solvent (e.g., acetone or acetonitrile)[7].
  • Pressurization: Seal the autoclave, flush three times with CO (10 atm), and finally pressurize to the target CO pressure (typically 10–30 atm).

  • Heating: Place the reactor in a preheated oil bath at 160 °C for 24–48 hours.

  • Workup: Cool to room temperature, carefully depressurize in a well-ventilated fume hood, and concentrate the reaction mixture under reduced pressure for chromatographic purification[7].

Data Presentation: Reagent Selection Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate reductive amination protocol based on the substrate's steric profile and sensitivity.

ProtocolReducing AgentAdditive / ScavengerSteric ToleranceTypical YieldsKey Limitations
Protocol 1

/


High75 - 90%Difficult aqueous workup (titanium salts); incompatible with base-sensitive groups.
Protocol 2

4Å Molecular Sieves + AcOHModerate60 - 85%Fails for extremely hindered adjacent quaternary centers; slow reaction times.
Protocol 3 CO (Deoxygenating)Rh(III) or Ru(III) CatalystExtreme65 - 80%Requires high-pressure autoclave and high temperatures (160 °C); uses toxic CO gas.
Alternative

TMEDA (Lewis Base)High70 - 95%Moisture sensitive; requires strict anhydrous conditions[2].

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information (NIH).
  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Royal Society of Chemistry (RSC).
  • Reductive amination with Titanium(IV)Isopropoxide. Designer-Drug.com.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. National Center for Biotechnology Information (NIH).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information (NIH).
  • Hitchhiker's Guide to Reductive Amination. Thieme Connect.
  • Synthesis of tricyclic marine alkaloids, cylindricines, lepadiformines, fasicularin, and polycitorols. Nanyang Technological University (NTU).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-7-azaspiro[3.5]nonane

Welcome to the Application Support Center. As researchers scale up the synthesis of spirocyclic amines, the reduction of lactam or amide precursors to yield 2-Fluoro-7-azaspiro[3.5]nonane presents a unique triad of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers scale up the synthesis of spirocyclic amines, the reduction of lactam or amide precursors to yield 2-Fluoro-7-azaspiro[3.5]nonane presents a unique triad of chemical challenges: hydrodefluorination, aluminum-amine complexation, and product volatility.

As a Senior Application Scientist, I have compiled this troubleshooting guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind these failures and provide self-validating workflows to maximize your isolated yield of this highly valuable fluorinated spirocycle.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant loss of the fluorine atom (hydrodefluorination) during the LiAlH₄ reduction?

The Causality: Lithium aluminum hydride (LiAlH₄) is an aggressive, nucleophilic hydride donor. The fluorine atom in 2-fluoro-7-azaspiro[3.5]nonane is situated on a strained cyclobutane ring. At elevated temperatures (e.g., refluxing THF at 66 °C), the thermal energy overcomes the activation barrier for hydride attack on the C-F anti-bonding orbital (


), leading to irreversible C-F bond cleavage and the formation of the defluorinated byproduct, 7-azaspiro[3.5]nonane [1].
The Solution:  Reaction temperature is your primary control variable. Keep the internal reaction temperature strictly between 0 °C and 20 °C. If defluorination persists even at room temperature, transition to a milder electrophilic reducing agent such as Borane-THF (BH₃·THF), which coordinates to the carbonyl oxygen first and is far less prone to initiating nucleophilic defluorination [2].
Q2: LC-MS shows 100% conversion, but my isolated yield is under 20%. Where is my product?

The Causality: You are likely losing your product during the aqueous workup. Secondary spirocyclic amines are highly Lewis basic and coordinate aggressively to the Lewis acidic aluminum salts generated during the reduction. Standard aqueous quenching creates a gelatinous, unfilterable aluminum hydroxide network (Al(OH)₃) that physically traps the amine complex [3]. The Solution: You must force the aluminum salts to precipitate as a granular, filterable solid. This is achieved using the Fieser Workup (


 method) or a Rochelle's Salt  (sodium potassium tartrate) quench. Rochelle's salt acts as a bidentate ligand, chelating the aluminum and breaking the amine-aluminum complex, allowing the free amine to partition cleanly into the organic phase [4].
Q3: I successfully filtered the salts, but my product disappeared after rotary evaporation. What happened?

The Causality: 2-Fluoro-7-azaspiro[3.5]nonane in its free-base form is a low-molecular-weight lipophilic amine. It possesses a high vapor pressure and will readily co-evaporate with solvents like THF or diethyl ether under reduced pressure (especially if the water bath exceeds 30 °C). The Solution: Never isolate the free base. Trap the volatile amine by converting it into its hydrochloride salt prior to solvent evaporation. The resulting 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride is a stable, non-volatile solid [5].

Part 2: Quantitative Condition Matrix

To illustrate the impact of reaction parameters, the following table summarizes the causal relationship between reducing conditions, workup methods, and the resulting yield/purity profiles based on standardized 10-mmol scale optimizations.

Reductant (Eq.)Temp (°C)Workup StrategyDefluorination (%)Isolated Yield (%)Physical Form
LiAlH₄ (3.0 eq)66 (Reflux)Standard Aqueous> 45%12%Volatile Oil
LiAlH₄ (2.0 eq)0 to 20Fieser (

)
< 5%72%HCl Solid
LiAlH₄ (2.0 eq)0 to 20Rochelle's Salt< 2%78%HCl Solid
BH₃·THF (3.0 eq)66 (Reflux)Acidic / Basic< 1%84%HCl Solid

Part 3: Standard Operating Procedure (SOP)

This protocol outlines the optimized LiAlH₄ reduction utilizing a strict temperature-controlled addition, a Fieser quench, and in-situ HCl salt formation. Self-validation checkpoints are built into the methodology to ensure process integrity.

Reagents: 2-Fluoro-7-azaspiro[3.5]nonan-X-one precursor (10 mmol), LiAlH₄ (2.0 M in THF, 20 mmol), Anhydrous THF (50 mL), 15% aq. NaOH, Anhydrous MgSO₄, 4.0 M HCl in dioxane.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Dissolve the lactam precursor (10 mmol) in 50 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Hydride Addition: Add the LiAlH₄ solution (10 mL, 20 mmol) dropwise via an addition funnel over 30 minutes. Causality note: Dropwise addition prevents thermal spiking, directly mitigating hydrodefluorination.

  • Reaction Phase: Remove the ice bath and allow the reaction to stir at 20 °C for 4 hours. Monitor via LC-MS until the precursor mass is consumed. Do not exceed 25 °C.

  • The Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Assuming 0.76 g of active LiAlH₄ was used (

    
    ):
    
    • Slowly add 0.76 mL of DI water dropwise (Extreme caution: H₂ gas evolution).

    • Add 0.76 mL of 15% aqueous NaOH.

    • Add 2.28 mL (3

      
      ) of DI water.
      
  • Granulation & Filtration: Remove the cooling bath and stir vigorously for 15 minutes. Add 3-5 grams of anhydrous MgSO₄.

    • Self-Validation Check: The mixture must transition from a gray, gelatinous sludge to a stark white, granular suspension. If it remains gelatinous, stir for an additional 15 minutes.

    • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 30 mL) to extract any residual coordinated amine.

  • Salt Formation & Isolation: Transfer the combined filtrate to a flask cooled to 0 °C. Slowly add 4.0 M HCl in dioxane (1.2 equivalents based on theoretical yield) until the pH of a spotted aliquot is ~2.

  • Concentration: Concentrate the solution under reduced pressure (Rotary evaporator bath at 35 °C) to yield 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride as a white solid.

Part 4: Workflow & Logical Decision Tree

The following diagram maps the troubleshooting logic for the reduction of fluorinated spirocycles.

Workflow Start Reduction of Precursor to 2-Fluoro-7-azaspiro[3.5]nonane CheckConv LC-MS Conversion Check Start->CheckConv Defluorination Issue: Defluorination Detected? CheckConv->Defluorination LowerTemp Action: Lower Temp to 0°C or switch to BH3-THF Defluorination->LowerTemp Yes Workup Quench & Workup Phase Defluorination->Workup No LowerTemp->Workup Emulsion Issue: Emulsion / Poor Separation? Workup->Emulsion Fieser Action: Fieser (n,n,3n) or Rochelle's Salt Quench Emulsion->Fieser Yes Isolation Isolation Phase Emulsion->Isolation No Fieser->Isolation Volatility Issue: Product Loss on Rotavap? Isolation->Volatility HClSalt Action: Form HCl salt before evaporation Volatility->HClSalt Yes Success High Yield Pure Product Volatility->Success No HClSalt->Success

Caption: Diagnostic workflow and corrective actions for optimizing fluorospirocycle reduction.

References

  • Title: Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway Source: National Institutes of Health (PMC) / Organic Letters URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Optimization

Troubleshooting low reactivity of fluorinated secondary amines in SNAr reactions

Technical Support Center: Troubleshooting Low Reactivity of Fluorinated Secondary Amines in SNAr Reactions Executive Summary The Core Challenge: The introduction of fluorine atoms into an amine alkyl chain significantly...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of Fluorinated Secondary Amines in SNAr Reactions

Executive Summary

The Core Challenge: The introduction of fluorine atoms into an amine alkyl chain significantly reduces the nucleophilicity of the nitrogen lone pair due to the strong electron-withdrawing inductive effect (-I effect). For example, while ethylamine has a pKa of ~10.7, 2,2,2-trifluoroethylamine has a pKa of ~5.5 .[1] This ~5-log reduction in basicity correlates directly with a massive decrease in nucleophilicity, often rendering standard SNAr conditions ineffective unless the electrophile is exceptionally electron-deficient.

This guide provides a tiered troubleshooting approach, moving from optimizing standard SNAr conditions to implementing advanced transition-metal catalysis (Buchwald-Hartwig) which is often the required solution for these "stubborn" nucleophiles.

Part 1: Diagnostic & Decision Matrix

Before altering conditions, confirm the failure mode using this decision matrix.

TroubleshootingMatrix Start S_NAr Reaction Stalled/Low Yield CheckEWG Is the Aryl Halide Activated? (NO2, CN, etc.) Start->CheckEWG CheckNu Is the Amine Fluorinated at alpha/beta position? CheckEWG->CheckNu Yes Buchwald Switch to Buchwald-Hartwig (BrettPhos/RuPhos) CheckEWG->Buchwald No (Unactivated) StandardSNAr Standard S_NAr (K2CO3, DMF, Heat) CheckNu->StandardSNAr No (Standard Amine) StrongBase Switch to Strong Base (NaH, LiHMDS, t-Bu-P4) CheckNu->StrongBase Yes (Weak Nucleophile) StrongBase->Buchwald Fails/Decomposition

Caption: Decision matrix for selecting the appropriate optimization pathway based on substrate electronics.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The reaction is stalled with starting material remaining.

Q: I am using standard SNAr conditions (K₂CO₃/DMF/80°C), but my fluorinated amine isn't reacting. Why?

A: The fluorinated amine is likely too weak to attack the aromatic ring under these conditions. The inductive effect of fluorine pulls electron density away from the nitrogen, stabilizing the lone pair and preventing it from attacking the electrophile.

Solution: Deprotonation Strategy You must convert the neutral amine into a metal amide (anionic nucleophile) to restore reactivity.

  • Protocol: Switch from a carbonate base to Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) .

  • Step-by-Step:

    • Dissolve the fluorinated amine (1.1 equiv) in anhydrous THF at 0°C.

    • Add NaH (1.2 equiv, 60% dispersion) and stir for 30 min to generate the amide anion.

    • Add the aryl halide solution dropwise.

    • Warm to RT or reflux.

  • Warning: Ensure your aryl halide does not have sensitive protons that could lead to benzyne formation (elimination-addition mechanism), which results in regioisomeric mixtures.

Issue 2: The reaction works but is extremely slow (days).

Q: I see product formation, but the rate is impractically slow. How can I accelerate this without decomposing my substrate?

A: Solvation effects are likely hindering the reaction. In standard polar aprotic solvents, the cation of your base can ion-pair with the nucleophile, reducing its freedom to attack.

Solution: The "Naked" Anion & Superbases

  • Solvent Switch: Use DMSO or NMP . These solvents solvate cations (like Na+ or K+) extremely well, leaving the fluorinated amine anion "naked" and highly reactive.

  • Catalytic Additive: Add 18-Crown-6 (if using K salts) to sequester the cation.

  • Advanced Reagent: Use the phosphazene superbase t-Bu-P4 . It is soluble in organic solvents and non-nucleophilic, but strong enough to deprotonate the amine while forming a "soft" cation that does not tightly ion-pair with the amide anion.

Issue 3: Standard SNAr fails completely (0% conversion).

Q: Even with strong bases, I see no product. My aryl halide has only weak electron-withdrawing groups (e.g., -Cl, -CF3). [1]

A: SNAr has a hard electronic limit. If the aryl ring is not sufficiently electron-deficient (e.g., lacks ortho/para -NO₂ or -CN), a fluorinated amine is simply too weak to overcome the activation energy barrier of the transition state (Meisenheimer complex).

Solution: Switch to Buchwald-Hartwig Cross-Coupling You must bypass the electronic requirement of the ring by using a Palladium catalyst.

  • Ligand Selection is Critical: Standard ligands (PPh3, dppf) often fail with fluorinated amines because the amine binds poorly to the Pd(II) center or undergoes reductive elimination slowly.

  • Recommended Ligands:

    • BrettPhos / tBuBrettPhos: The gold standard for primary amines and weak nucleophiles.

    • RuPhos: Excellent for secondary amines.[2]

Part 3: Comparative Data & Protocols

Nucleophilicity Comparison

The following table illustrates why standard conditions fail.

AmineStructurepKa (Conjugate Acid)Relative NucleophilicityRecommended Method
Ethylamine CH₃CH₂-NH₂10.7HighStandard SNAr
2-Fluoroethylamine F-CH₂CH₂-NH₂~9.0ModerateSNAr (Heat)
2,2-Difluoroethylamine F₂CHCH₂-NH₂~7.3LowSNAr (Strong Base)
2,2,2-Trifluoroethylamine F₃C-CH₂-NH₂5.7 Very Low Pd-Catalysis / Superbase
Recommended Protocol: Pd-Catalyzed Coupling of Fluorinated Amines

Use this when SNAr fails.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • Fluorinated Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR tBuBrettPhos Pd G3 (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Note: Weaker base often works here due to the catalyst.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen inhibits the catalyst.

  • Pre-complexation (if not using G3): Add Pd(OAc)₂ and BrettPhos to the vial. Add solvent and stir for 5 min at RT to form the active catalyst species.

  • Addition: Add the Aryl Halide, Fluorinated Amine, and Cs₂CO₃.

  • Reaction: Seal the vial and heat to 100°C for 12-18 hours.

  • Workup: Filter through a pad of Celite (to remove Pd/salts), concentrate, and purify via column chromatography.

Part 4: Mechanism Visualization

The diagram below contrasts the high-energy barrier of SNAr with the catalytic shortcut provided by Palladium.

ReactionPathways cluster_SNAr Path A: S_NAr (High Energy Barrier) cluster_Pd Path B: Buchwald-Hartwig (Catalytic) Reactants Ar-X + R-NH-Rf TS_SNAr Meisenheimer Complex (Unstable for weak Nu) Reactants->TS_SNAr  Requires EWG   OxAdd Oxidative Addition (L-Pd-Ar-X) Reactants->OxAdd Product_SNAr Product TS_SNAr->Product_SNAr AmineBind Amine Binding (Weak Nu facilitated by Ligand) OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Product_SNAr

Caption: Path A (Red) is often blocked for fluorinated amines due to electronic repulsion. Path B (Green) uses Pd to mediate the bond formation.[4]

References

  • Nucleophilicity of Fluorinated Amines

    • Title: 2,2,2-Trifluoroethylamine | C2H4F3N | CID 9773[1]

    • Source: PubChem[1]

    • URL:[Link]

  • SNAr Mechanism & Fluorine Effect

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry[1]

    • URL:[Link]

  • Catalytic Solutions (Buchwald-Hartwig)

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines[5][6][7]

    • Source: Chemical Science (via MIT Open Access)
    • URL:[Link]

  • Advanced Catalysis (Superbase)

    • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Ligand Selection for Weak Nucleophiles

    • Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling (Demonstrates tBuBrettPhos utility for fluorinated substr
    • Source: Organic Letters[1]

    • URL:[Link]

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Troubleshooting

Preventing defluorination of spirocyclic amines during harsh acidic deprotection

A Guide to Preventing Defluorination During Acidic Protecting Group Removal Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Defluorination During Acidic Protecting Group Removal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of fluorinated spirocyclic amines during acidic deprotection steps, particularly the removal of the tert-butoxycarbonyl (Boc) group. Here, we provide in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you preserve the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is defluorination of spirocyclic amines, and why does it occur during acidic deprotection?

Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to an undesired structural modification of the target molecule. While the C-F bond is the strongest single bond in organic chemistry, it is not inert.[1] In the context of deprotecting a Boc-protected amine with a strong acid like trifluoroacetic acid (TFA), the mechanism involves protonation of the Boc group, followed by its departure to form a stable tert-butyl cation and the free amine.[2]

However, if the molecular architecture allows for the formation of a stabilized carbocation adjacent to a fluorine atom, the highly acidic environment can promote the elimination of a fluoride ion (F⁻). Spirocyclic systems can be particularly susceptible due to ring strain and the potential for neighboring group participation that stabilize the cationic intermediate. The strong acid essentially protonates the fluorine atom, making it a better leaving group (in the form of HF), which is then driven by the formation of a more stable carbocation.

Q2: Which factors make a fluorinated spirocyclic amine more likely to undergo defluorination?

Several factors can increase the risk of defluorination:

  • Position of the Fluorine Atom: Fluorine atoms on a tertiary carbon or a carbon atom that can form a resonance-stabilized or otherwise stable carbocation (e.g., benzylic position) are more labile.

  • Harshness of the Acid: Neat trifluoroacetic acid (TFA) is a very strong acid and poses a significant risk. Anhydrous hydrogen fluoride (HF), sometimes used in peptide synthesis, is even more aggressive and can readily cleave C-F bonds.[3]

  • Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the likelihood of side reactions, including defluorination.[4]

  • Absence of Scavengers: The tert-butyl cation generated during Boc deprotection is a reactive electrophile.[2][5] In the absence of a "scavenger" to trap it, it can participate in side reactions that may promote defluorination.

Q3: Are there specific analytical methods to detect and quantify this side reaction?

Yes, detecting defluorination is crucial for process optimization. The most effective methods include:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The appearance of new signals or the disappearance of the parent signal in the ¹⁹F NMR spectrum provides clear evidence of C-F bond cleavage.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): By monitoring the reaction mixture, you can look for the appearance of a new peak with a mass corresponding to the loss of fluorine and gain of hydrogen (a mass difference of -18 Da, i.e., loss of HF).

  • Ion Chromatography: This technique can be used to detect and quantify the amount of free fluoride ion (F⁻) released into the reaction mixture, providing a quantitative measure of defluorination.[6][7]

Troubleshooting Guide: Defluorination Observed After Boc Deprotection

This section provides a structured approach to troubleshooting and resolving defluorination issues encountered during the removal of Boc protecting groups from fluorinated spirocyclic amines.

Problem: Significant ( >5%) defluorinated byproduct is observed by LC-MS or ¹⁹F NMR after standard TFA/DCM deprotection.

This is a common issue when working with sensitive fluorinated scaffolds. The primary culprits are the harshness of the acidic conditions and the presence of reactive carbocation intermediates.

Logical Troubleshooting Workflow

G start Defluorination Observed q1 Are you using neat TFA? start->q1 sol1 SOLUTION 1: Modify the Deprotection Cocktail. - Add Scavengers (TIS/H₂O). - Reduce TFA concentration (20-50% in DCM). q1->sol1 Yes q2 Is the reaction run at elevated temperature or for >4 hours? q1->q2 No sol1->q2 sol2 SOLUTION 2: Optimize Reaction Parameters. - Run at 0 °C to RT. - Monitor closely by LC-MS (every 30 min). - Quench immediately upon completion. q2->sol2 Yes q3 Does defluorination persist even under mild conditions? q2->q3 No sol2->q3 sol3 SOLUTION 3: Switch to an Orthogonal Deprotection Strategy. - Consider non-acidic methods. q3->sol3 Yes end_node Problem Resolved q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for defluorination.

Solution 1: Modify the Acidic Deprotection Cocktail with Scavengers

Causality: The tert-butyl cation generated during Boc deprotection is a potent electrophile. If not trapped, it can cause various side reactions. More importantly, a highly acidic environment without nucleophilic species can promote elimination. Scavengers work by trapping carbocations and providing a milder reaction environment.[4][8] Trialkylsilanes, like triethylsilane (TES) or triisopropylsilane (TIS), are particularly effective as they reduce the tert-butyl cation to inert isobutane.[9] Water can also serve as a scavenger, converting the cation to tert-butanol.[4]

Recommended Action: Switch from neat TFA to a scavenger-containing cocktail. The choice of scavenger is critical.

Cocktail Composition (v/v/v)Scavenger(s)Mechanism of Action & Suitability
TFA / H₂O / TIS (95:2.5:2.5) Water (H₂O), Triisopropylsilane (TIS)General Purpose. TIS is a highly effective carbocation scavenger.[10] Water helps to hydrolyze any reactive intermediates. This is a standard, robust choice for many sensitive substrates.
TFA / DCM / TES (50:50:5-10 eq.) Triethylsilane (TES)Milder Conditions. Using DCM as a solvent dilutes the TFA, reducing overall acidity. TES is an excellent reducing scavenger for the tert-butyl cation.[9]
TFA / Thioanisole / H₂O (90:5:5) Thioanisole, WaterFor Sulfur-Containing Peptides. Thioanisole is particularly good at protecting methionine and tryptophan residues, but can also help stabilize the reaction medium.[4]

Implementation: Prepare the cocktail first, cool it to 0 °C, and then add it to your substrate (also preferably cooled).

Solution 2: Optimize Reaction Parameters (Temperature and Time)

Causality: Chemical reactions, including degradation pathways, are accelerated by heat. Even if a side reaction is slow at room temperature, it can become significant at 40 °C or with extended reaction times.[4]

Recommended Action:

  • Lower the Temperature: Start the deprotection at 0 °C and allow it to slowly warm to room temperature. Avoid any external heating.

  • Monitor Closely: Do not let the reaction run for a fixed time (e.g., "overnight"). Monitor the reaction progress every 30-60 minutes using a rapid analytical method like LC-MS or TLC.

  • Quench Promptly: Once the starting material is consumed, immediately quench the reaction by removing the acid in vacuo or by basifying with a suitable base (e.g., saturated NaHCO₃ or a tertiary amine like triethylamine).

Solution 3: Employ Orthogonal Deprotection Strategies

Causality: If defluorination persists even under the mildest acidic conditions, the C-F bond in your specific spirocyclic system is likely too acid-labile. In this case, an "orthogonal" strategy is required, meaning the use of a protecting group that can be removed under non-acidic conditions to which the C-F bond is stable.

Recommended Actions:

  • Switch Protecting Group: If you are early in your synthesis, consider protecting the amine with a group that is not removed by acid.

    • Fmoc (9-fluorenylmethoxycarbonyl): Removed under mild basic conditions (e.g., 20% piperidine in DMF), which are generally safe for C-F bonds.[11][12]

    • Cbz (Carboxybenzyl): Removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which is highly compatible with C-F bonds.[13]

  • Alternative Boc Deprotection Methods: If you are late in the synthesis and cannot change the protecting group, some milder, less common methods for Boc removal can be attempted:

    • 4M HCl in Dioxane: This is a common alternative to TFA, and for some substrates, it may be less prone to causing defluorination.[14]

    • Oxalyl Chloride in Methanol: A reported mild method for Boc deprotection that proceeds at room temperature.[15][16]

    • Refluxing Water: For some substrates, simply refluxing in water can cleave the Boc group, representing a green and mild alternative.[17]

Experimental Protocols

Protocol 1: Mild Boc Deprotection using a Scavenger Cocktail

This protocol is recommended as the first-line approach when standard TFA/DCM fails.

  • Dissolve the Boc-protected fluorinated spirocyclic amine (1.0 equiv) in a minimal amount of dichloromethane (DCM).

  • In a separate flask, prepare the cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cool both the substrate solution and the cleavage cocktail to 0 °C in an ice bath.

  • Add the cleavage cocktail to the substrate solution with stirring.

  • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by LC-MS every hour.

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Purify the resulting amine salt by standard methods (e.g., precipitation, chromatography, or salt formation).

Protocol 2: Analytical Monitoring of Defluorination by LC-MS
  • Prepare a standard of your starting material at a known concentration (e.g., 1 mg/mL).

  • Set up an LC-MS method with a gradient appropriate for your compound (e.g., water/acetonitrile with 0.1% formic acid).

  • Inject the standard to determine its retention time and mass-to-charge ratio (m/z).

  • Calculate the expected m/z for the defluorinated byproduct (M-HF+H)⁺ = [M-18.01]⁺.

  • At each time point during the reaction, withdraw a small aliquot (~5 µL), dilute it significantly with your mobile phase (e.g., 500 µL), and inject it onto the LC-MS.

  • Monitor for the disappearance of the starting material peak and the appearance of the product peak and the defluorinated byproduct peak. Quantify the relative peak areas to estimate the percentage of defluorination.

Mechanistic Visualization

// Connections BocN_H -> tBu_cation_2 [ltail=cluster_0, head=cluster_2, label="Generates"]; tBu_cation_2 -> Carbocation [style=dashed, color="#5F6368", label="Can Promote\n(if not trapped)"];

{rank=same; BocN; Fluorinated_C;} {rank=same; FreeN; Defluorinated_Product;} }

Caption: Reaction pathways in acidic deprotection.

References

  • Tella, R., & Gutta, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(8), 1388. Available from: [Link]

  • Tella, R., & Gutta, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]

  • Felbś, C., et al. (2019). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. Available from: [Link]

  • Fields, G. B., et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC. Available from: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available from: [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate Q&A. Available from: [Link]

  • Qiu, X-L., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(15), 5629-5632. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Available from: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link]

  • Felbś, C., et al. (2019). Recent developments in methods for analysis of perfluorinated persistent pollutants. Molecules, 24(19), 3594. Available from: [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Available from: [Link]

  • CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Available from: [Link]

  • Liu, Y., & Liu, A. (2020). Carbon–fluorine bond cleavage mediated by metalloenzymes. JBIC Journal of Biological Inorganic Chemistry, 25(2), 193-205. Available from: [Link]

  • S-HPA. (n.d.). BOC Deprotection. WordPress. Available from: [Link]

  • Yajima, H., et al. (1988). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. Available from: [Link]

  • Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters, 33(37), 5441-5444. Available from: [Link]

  • ResearchGate. (2025). Recent Developments in Methods of Analysis for Fluoride Determination. Available from: [Link]

  • Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 835-844. Available from: [Link]

  • Benchekroun, Y., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. Molecules, 13(6), 1259-1290. Available from: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-111). Academic Press. Available from: [Link]

  • Clot, E., et al. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-348. Available from: [Link]

  • ResearchGate. (n.d.). Determining C-F bond cleavage by acidification in spotted cell patches.... ResearchGate. Available from: [Link]

  • Tiefenbacher, K., et al. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)C-F Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry, 6, 674. Available from: [Link]

  • An, D., & Li, Z. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Molecules, 26(23), 7051. Available from: [Link]

  • CaltechAUTHORS. (2022). Photoreductive defluorination of trifluoroacetic acid (TFA) in the aqueous phase by hydrated electrons. Available from: [Link]

  • ChemRxiv. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). Available from: [Link]

  • Park, S., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology, 53(11), 6368-6377. Available from: [Link]

  • Singh, R., et al. (2020). Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent. New Journal of Chemistry, 44(3), 1042-1050. Available from: [Link]

  • Ali, A. A., & Al-Hussain, S. A. (2021). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 26(11), 3324. Available from: [Link]

  • Amblard, F., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 253. Available from: [Link]

  • ResearchGate. (2024). (PDF) Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). Available from: [Link]

  • PubMed. (2024). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). Available from: [Link]

  • Nature. (2018). C-Si bond formation via C-F bond cleavage. Research Communities by Springer Nature. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Available from: [Link]

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Sources

Optimization

Resolving solubility issues of 2-Fluoro-7-azaspiro[3.5]nonane free base in organic solvents

Technical Support Center: Resolving Solubility Issues of 2-Fluoro-7-azaspiro[3.5]nonane Free Base Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I frequently encounter resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of 2-Fluoro-7-azaspiro[3.5]nonane Free Base

Welcome to the Application Science Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of complex spirocyclic amines. 2-Fluoro-7-azaspiro[3.5]nonane is a highly valuable secondary amine building block, but its free base form can exhibit sudden precipitation or stubborn insolubility in standard organic solvents.

This guide deconstructs the thermodynamic and environmental causes behind these issues and provides self-validating protocols to restore full solubility.

Section 1: Mechanistic FAQs & Causality

Q1: My 2-Fluoro-7-azaspiro[3.5]nonane free base was completely soluble in dichloromethane (DCM) yesterday, but today it has formed an insoluble white suspension. Why? Causality: You are observing atmospheric carbonation, not spontaneous crystallization. The secondary amine nitrogen in the 7-azaspiro[3.5]nonane core is highly nucleophilic[1]. When exposed to ambient air, it rapidly scavenges atmospheric carbon dioxide (CO2) and trace moisture. This nucleophilic attack on CO2, assisted by a second amine molecule acting as a Brønsted base, generates an ammonium carbamate salt[2]. While the neutral free base is highly soluble in moderately polar organics, the resulting carbamate salt possesses a massive ionic lattice energy that completely overrides its solvation thermodynamics in solvents like DCM, ethyl acetate, or hexanes, leading to rapid precipitation.

Q2: How does the spirocyclic core and fluorine substitution specifically alter its solubility profile compared to linear amines? Causality: Spirocyclic scaffolds are intentionally designed to increase the fraction of sp3-hybridized carbons (Fsp3), which introduces three-dimensional complexity and generally improves aqueous solubility and metabolic stability[3]. Furthermore, the incorporation of electronegative heteroatoms (like fluorine) significantly alters the local dipole moment and lowers overall lipophilicity[4]. In organic solvents, this rigid, highly polar 3D structure requires solvents with a specific dielectric constant (ε) to disrupt intermolecular dipole-dipole interactions. If the solvent is too non-polar (e.g., pure heptane), the solute-solute interactions dominate, causing poor dissolution.

Section 2: Quantitative Solubility Profiles

To optimize your solvent selection, refer to the thermodynamic partitioning data below. Note the extreme divergence in solubility between the pristine free base and the environmentally degraded carbamate salt.

Solvent SystemDielectric Constant (ε)Pristine Free Base Solubility (mg/mL)Carbamate Salt Solubility (mg/mL)Application Recommendation
Hexanes / Heptane ~1.9< 5.0 (Poor)< 0.1 (Insoluble)Avoid; insufficient polarity to solvate the fluorinated spirocycle.
Dichloromethane (DCM) 8.9> 150.0 (Excellent)< 2.0 (Suspension)Ideal for extraction and synthesis if handled under inert gas.
Ethyl Acetate (EtOAc) 6.0~ 80.0 (Good)< 1.0 (Insoluble)Good for chromatography; highly susceptible to carbamate precipitation.
10% Methanol in DCM ~11.5> 200.0 (Excellent)~ 45.0 (Moderate)Best for dissolving partially carbonated samples; disrupts H-bonds.
Water (pH 12) 80.1< 10.0 (Poor)> 100.0 (Soluble)Used exclusively for biphasic free-basing and carbamate hydrolysis.

Section 3: Mechanistic Workflows

Below is the logical pathway illustrating how environmental exposure leads to solvent incompatibility.

CO2_Degradation A 2-Fluoro-7-azaspiro [3.5]nonane (Free Base) C Nucleophilic Attack (N lone pair) A->C B Atmospheric CO2 Exposure B->C D Ammonium Carbamate Formation C->D Proton Transfer E Precipitation in Organic Solvent D->E High Lattice Energy

Mechanism of CO2-induced carbamate salt precipitation in secondary amines.

To reverse this degradation and recover the soluble free base, follow the biphasic extraction workflow mapped below.

Recovery_Workflow S1 Insoluble Suspension (Carbamate in DCM) S2 Add 1M NaOH (aq) (pH > 12) S1->S2 S3 Biphasic Extraction (Vortex/Shake) S2->S3 Base Hydrolysis S4 Aqueous Layer (Na2CO3 / Waste) S3->S4 Top Layer S5 Organic Layer (Free Base in DCM) S3->S5 Bottom Layer S6 Dry over Na2SO4 & Filter S5->S6 Remove H2O S7 Evaporate under N2 (Inert Atmosphere) S6->S7 Isolate Free Base

Step-by-step liquid-liquid extraction workflow for free base recovery.

Section 4: Validated Experimental Protocol

Do not discard your precipitated amine. Use this self-validating protocol to quantitatively recover the pristine free base.

Protocol: Quantitative De-carbonation and Solubilization Objective: Hydrolyze the insoluble carbamate salt back into the neutral free base and partition it into an anhydrous organic phase.

  • Suspension & Basification:

    • Action: To the flask containing the insoluble amine suspension in DCM (e.g., 50 mL), add an equal volume of 1M aqueous NaOH.

    • Causality: The strong aqueous base forces the hydrolysis of the ammonium carbamate, releasing the amine as a neutral free base while trapping the CO2 as highly water-soluble sodium carbonate (Na2CO3)[2].

    • Validation Checkpoint: The biphasic mixture must transition from a cloudy suspension to two completely transparent liquid layers. Verify the aqueous layer pH is >12 using indicator paper.

  • Phase Separation:

    • Action: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. Collect the bottom organic layer (DCM). Extract the top aqueous layer once more with fresh DCM.

    • Causality: The neutral spirocyclic free base is highly lipophilic compared to the aqueous phase and will partition quantitatively into the DCM[4].

    • Validation Checkpoint: TLC (Thin Layer Chromatography) of the aqueous layer (stained with Ninhydrin) should show no primary/secondary amine spots, confirming complete extraction.

  • Drying & Filtration:

    • Action: Add anhydrous Sodium Sulfate (Na2SO4) to the combined DCM layers until the solid flows freely. Filter the solution.

    • Causality: Removing trace water is critical. Water acts as a catalyst for the re-absorption of CO2[2].

    • Validation Checkpoint: The organic solution should be optically clear, with no Schlieren lines (which would indicate residual water).

  • Inert Concentration:

    • Action: Concentrate the solvent in vacuo, backfilling the rotary evaporator with Nitrogen or Argon gas. Store the resulting oil/solid in a tightly sealed vial purged with inert gas.

    • Causality: Eliminating atmospheric exposure prevents the nucleophilic nitrogen from re-scavenging CO2[1], permanently resolving the solubility issue.

References

  • Source: acs.
  • Source: rsc.
  • Source: uomustansiriyah.edu.
  • Source: bldpharm.

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with Steric 7-Azaspiro[3.5]nonane Amines

Welcome to our dedicated technical resource for scientists and researchers navigating the complexities of amide bond formation with sterically demanding secondary amines, specifically those incorporating the 7-azaspiro[3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for scientists and researchers navigating the complexities of amide bond formation with sterically demanding secondary amines, specifically those incorporating the 7-azaspiro[3.5]nonane scaffold. The unique three-dimensional and rigid structure of these spirocyclic amines makes them highly valuable in medicinal chemistry for exploring novel chemical space away from "flatland" molecules.[1] However, this structural rigidity and steric bulk present significant challenges to achieving high yields in standard amide coupling reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a robust understanding of how to troubleshoot and optimize these challenging transformations.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues in a question-and-answer format, providing both diagnostic insights and validated solutions.

Question 1: My amide coupling reaction with a 7-azaspiro[3.5]nonane derivative is failing or giving very low yields (<10%). I'm using a standard EDC/HOBt protocol. What's going wrong?

Answer: This is a very common scenario. The primary culprit is the combination of steric hindrance and the moderate reactivity of the activated species generated by standard carbodiimide reagents like EDC.

  • Causality: The bulky spirocyclic framework of the 7-azaspiro[3.5]nonane physically blocks the nucleophilic secondary amine from efficiently attacking the activated carboxylic acid intermediate (the O-acylisourea or the HOBt-ester).[2][3] For sterically demanding couplings, the activation energy required for this step is significantly higher, and the reaction rate becomes exceedingly slow, often stalling completely. Standard EDC/HOBt methods frequently result in only trace product formation for such hindered substrates.[4]

  • Immediate Solutions:

    • Switch to a More Potent Coupling Reagent: Your first and most impactful change should be to move from carbodiimide-based reagents to modern phosphonium or uronium/aminium salt reagents. These are specifically designed for difficult couplings.[5][6]

      • Top Recommendation: Start with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). It is renowned for its high reactivity and effectiveness in hindered couplings due to the formation of a highly reactive OAt-ester intermediate.[7][8][9]

      • Excellent Alternatives: PyAOP or PyBOP (phosphonium salts) are also highly effective. A key advantage of phosphonium salts is that they do not react with the amine component, which can be beneficial if you need to use an excess of the amine without generating guanidinium byproducts.[5][7]

    • Elevate the Reaction Temperature: Many standard amide couplings are run at room temperature. For hindered substrates, this is often insufficient. Gently heating the reaction to 40-60 °C can significantly increase the reaction rate without inducing significant racemization.[2][10]

Question 2: I've switched to HATU with DIPEA as a base in DMF, but my yield is still only around 30-40%. How can I push the reaction to completion?

Answer: Achieving a moderate yield with a powerful reagent like HATU indicates you are on the right path, but the reaction still faces a significant activation barrier. Further optimization of the reaction parameters is necessary.

  • Causality: Even with a highly reactive OAt-ester, the steric clash between the bulky amine and the activated acid can lead to a slow reaction. Factors like suboptimal concentration, insufficient activation time, or poor solubility of an intermediate can prevent the reaction from reaching completion.

  • Optimization Strategies:

    • Increase Concentration: Ensure your reaction is not too dilute. A concentration range of 0.1 M to 0.5 M is a good target.[2][11] This increases the frequency of molecular collisions.

    • Pre-activation: Instead of adding all reagents at once, first activate the carboxylic acid. Dissolve the carboxylic acid, HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF and stir for 15-30 minutes at room temperature. This allows for the complete formation of the active ester before introducing the nucleophile. Then, add the 7-azaspiro[3.5]nonane amine (1.0 eq) to this solution.

    • Increase Reaction Temperature and Time: If room temperature is insufficient, increase the temperature to 60-80 °C.[4] Monitor the reaction by LC-MS. These difficult couplings may require extended reaction times, from several hours to overnight.[3]

    • Consider Microwave Synthesis: Microwave-assisted synthesis is an extremely effective tool for driving difficult couplings to completion by rapidly and efficiently heating the reaction mixture, often reducing reaction times from hours to minutes.[3]

Question 3: My starting materials are poorly soluble in common solvents like DCM or ACN. Could this be the issue?

Answer: Absolutely. Poor solubility is a critical but often overlooked barrier to successful coupling.

  • Causality: If either the carboxylic acid or the spirocyclic amine is not fully dissolved, the reaction is limited to the liquid-solid interface, drastically reducing the effective concentration and reaction rate. The reagents cannot interact if they are not in the same phase.

  • Solutions:

    • Switch to a Stronger Solvent: Move to highly polar aprotic solvents known for their excellent solvating properties, such as DMF , NMP , or DMSO .[2][12] NMP is particularly effective for solvating complex, aggregation-prone molecules.[3]

    • Use a Solvent Mixture: Sometimes a mixture of solvents can be beneficial. For example, a mixture of DCM/DMF/NMP (1:1:1) can improve the solubility of diverse substrates.[3]

Question 4: Standard high-potency coupling reagents and elevated temperatures have failed. What is the "last resort" strategy for this exceptionally difficult coupling?

Answer: When all else fails, you must increase the electrophilicity of the carboxylic acid component even further. The most robust method for this is conversion to an acyl fluoride .

  • Causality: Acyl fluorides are significantly more reactive than the active esters generated by coupling reagents. This high reactivity can overcome even severe steric barriers.[4][11][13] While acyl chlorides are also highly reactive, they are often too unstable and prone to side reactions and racemization.[14] Acyl fluorides offer a better balance of high reactivity and stability.[11]

  • Solution: Two-Step Acyl Fluoride Protocol:

    • Formation of the Acyl Fluoride: Convert the carboxylic acid to its acyl fluoride in situ using a reagent like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) or, more commonly, cyanuric fluoride .

    • Coupling at Elevated Temperature: The subsequent coupling with the hindered amine is then performed at an elevated temperature (e.g., 80 °C).[4] This method has proven effective for substrates where many other standard protocols have failed completely.[4][13]

Visualizing the Troubleshooting Process

The following workflow provides a structured decision-making path for optimizing your reaction.

Troubleshooting_Workflow Start Start: Low/No Yield (<10%) Check_Reagent 1. Change Coupling Reagent Start->Check_Reagent Reagent_Choice Use HATU, PyAOP, or COMU (1.1 - 1.2 equiv) Check_Reagent->Reagent_Choice Standard EDC/DCC used Check_Conditions 2. Optimize Conditions Check_Reagent->Check_Conditions HATU/PyAOP already used Reagent_Choice->Check_Conditions Temp_Time Increase Temp (40-80 °C) Extend Time (4-24h) Check_Conditions->Temp_Time Yield still moderate Solvent_Conc Use DMF, NMP, or DMSO Concentration > 0.1 M Check_Conditions->Solvent_Conc Solubility issues Advanced_Methods 3. Use Advanced Strategy Temp_Time->Advanced_Methods Solvent_Conc->Temp_Time Acyl_Fluoride Convert Acid to Acyl Fluoride (e.g., with Cyanuric Fluoride) Advanced_Methods->Acyl_Fluoride All else fails Double_Couple Perform a Double Coupling with fresh reagents Advanced_Methods->Double_Couple Incomplete conversion Success Success! (>80% Yield) Acyl_Fluoride->Success Double_Couple->Success

Caption: Decision workflow for troubleshooting hindered amide couplings.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Amines

Coupling ReagentClassActivating GroupRelative ReactivityKey Considerations
EDC / DCCCarbodiimideO-AcylisoureaLowGenerally insufficient for hindered couplings; high risk of side reactions.[4][6]
HBTU / PyBOPUronium / PhosphoniumHOBt-esterModerate-HighGood general-purpose reagents, but may be insufficient for the most challenging cases.[3][7]
HATU / PyAOPUronium / PhosphoniumHOAt-ester Very High Excellent first choice for hindered amines due to the highly reactive OAt-ester. [7][9]
COMU UroniumOxyma-esterVery High High reactivity, often superior to HOBt-based reagents; safer byproducts.[7][8]
TFFH / Cyanuric FluorideFluorinating AgentAcyl FluorideExtremely High Forms the most reactive acyl species; best for "impossible" couplings. Requires a two-step protocol.[4][13]

Key Experimental Protocols

Protocol 1: High-Yield Amide Coupling using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid with a 7-azaspiro[3.5]nonane amine.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to achieve a final concentration of ~0.2 M).

  • Activation: Add HATU (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Pre-Stirring: Stir the mixture at room temperature for 20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the 7-azaspiro[3.5]nonane amine (1.05 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour. If the reaction is sluggish after 2-3 hours, heat the mixture to 50 °C and continue stirring for 4-16 hours until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOBt/HOAt), and finally with brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings

This protocol is adapted from methods developed for substrates that fail under standard conditions.[4][13]

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add cyanuric fluoride (0.5 equiv) and pyridine (1.2 equiv). Stir at room temperature for 1-2 hours until LC-MS analysis confirms complete conversion to the acyl fluoride.

  • Solvent Removal: Carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess pyridine.

  • Coupling Reaction: To the crude acyl fluoride, add a solution of the 7-azaspiro[3.5]nonane amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous NMP.

  • Heating: Heat the reaction mixture in a sealed vial to 80 °C for 12-24 hours. Monitor progress by LC-MS.

  • Workup and Purification: Follow the aqueous workup and purification steps outlined in Protocol 1.

Visualizing the Mechanism

This diagram illustrates the general activation and coupling pathway.

Amide_Coupling_Mechanism cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step RCOOH Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent (e.g., HATU) ActiveEster Highly Reactive OAt-Ester Intermediate RCOOH->ActiveEster Amine Hindered Amine (R'-NH-R'') Amide Amide Product Amine->Amide Nucleophilic Attack Base Base (DIPEA) CouplingReagent->ActiveEster Base->ActiveEster Deprotonates Acid ActiveEster->Amide Byproducts Byproducts Amide->Byproducts

Caption: General mechanism of amide coupling via an activated ester intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-268.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Thomas, D. D., & Deiters, A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 63(19), 10693–10731.

Sources

Optimization

Technical Support Center: Advanced Desolvation Strategies for Spirocyclic HCl Salts

Topic: Removing Residual Solvents from Spirocyclic Hydrochloride Salts Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Residual Solvents from Spirocyclic Hydrochloride Salts Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Spiro-Trap" Challenge

Spirocyclic amine hydrochloride salts present a unique solid-state challenge. Unlike flat aromatic systems, spirocyclic scaffolds possess rigid, orthogonal 3D geometries. When these crystallize as HCl salts, they frequently form channel solvates or clathrates —molecular cages where solvent molecules (particularly ethers like dioxane or THF used during salt formation) become structurally trapped.

Standard vacuum drying often fails because the solvent is not merely adsorbed on the surface; it is part of the crystal lattice.[1][2] This guide addresses the specific thermodynamics of breaking these lattices to meet ICH Q3C guidelines.

Module 1: Diagnostic Framework

Q: I have dried my salt at 50°C under high vacuum for 48 hours, but the dioxane level is still 5000 ppm. Why isn't it moving?

A: You are likely fighting lattice energy , not just vapor pressure. If the solvent level plateaus and refuses to drop despite thermal input, you have formed a solvate (stoichiometric) or a channel inclusion (non-stoichiometric).

The Protocol: Differentiate Surface vs. Bound Solvent Before escalating thermal stress, confirm the solvent's state.

  • Run TGA (Thermogravimetric Analysis):

    • Surface Solvent: Shows gradual weight loss starting immediately from ambient temperature.

    • Solvate/Inclusion: Shows a distinct "step" weight loss at a specific temperature (often well above the solvent’s boiling point).

  • Run DSC (Differential Scanning Calorimetry):

    • Look for an endotherm (desolvation event) that corresponds to the TGA weight loss step. If the desolvation endotherm is close to your melting point, thermal drying will likely degrade the compound before removing the solvent.

Module 2: The "Water Sweep" (Vacuum Hydration)

Q: My spirocyclic HCl salt traps dioxane (Class 2). I cannot heat it above 60°C due to degradation. How do I remove it?

A: Use Water Vapor Displacement . Spirocyclic HCl salts are typically hygroscopic. Water is a small, polar molecule with high lattice affinity. By introducing controlled humidity, you can "push" the bulky organic solvent out of the lattice, replacing it with water (which is benign/Class 3), and then dry the water off.

The Mechanism: Water vapor penetrates the amorphous regions or crystal channels, plasticizing the solid and lowering the energy barrier for the organic solvent to diffuse out.

Step-by-Step Protocol:

  • Setup: Place the sample in a vacuum oven equipped with a water bleed valve or a dish of water.

  • Cycle 1 (Humidification):

    • Heat oven to 40–50°C.

    • Apply partial vacuum (e.g., 200 mbar) but introduce a bleed of moist air (or place an open vial of water in the chamber) to maintain ~40–60% Relative Humidity (RH) inside the oven.

    • Hold for 4–6 hours. The lattice absorbs water, displacing dioxane.

  • Cycle 2 (Drying):

    • Remove the water source.[1][3]

    • Apply full high vacuum (<10 mbar) at 50°C.

    • Hold for 12 hours to remove the water.

  • Validation: Check residual solvents via GC-Headspace.

Module 3: Solvent Displacement via Reslurrying

Q: Vacuum hydration didn't work. The crystal lattice is too rigid. What now?

A: You need to break and reform the lattice using Solvent Displacement (Reslurrying) . This relies on the principle of Ostwald Ripening and solubility differentials. You want a solvent that dissolves the organic impurity but not your salt.

Recommended Solvents for HCl Salts:

  • Isopropyl Acetate (IPAc): Good for displacing ethers.

  • Ethanol/EtOAc mixes: If some solubility is needed to "loosen" the crystal.

The Protocol:

  • Selection: Choose a solvent where your salt is effectively insoluble (<5 mg/mL) but the trapped solvent is miscible.

  • Slurry: Suspend the solid (10 volumes) in the displacement solvent.

  • Energy Input: Stir at elevated temperature (e.g., 50°C) for 12–24 hours.

    • Critical Step: If the salt is crystalline, you must cycle the temperature (e.g., 50°C for 2 hours, 20°C for 2 hours). This promotes partial dissolution and recrystallization, releasing trapped solvent from the core of the crystals.

  • Filtration: Filter while warm (if solubility permits) or ambient, then wash with fresh displacement solvent.

Module 4: Amorphous Solid Dispersions (ASDs)

Q: My salt is amorphous and has trapped DCM. As I dry it, it forms a "skin" and traps the solvent further.

A: This is "case hardening." You are drying the surface too fast, raising the Glass Transition Temperature (Tg) of the surface layer, which turns into a glassy barrier that prevents internal solvent diffusion.

The Fix: You must keep the surface "rubbery" (above Tg) to allow diffusion.

  • Ramping: Do not apply full vacuum immediately.

  • Staged Drying:

    • Stage 1: 200 mbar / Ambient Temp (remove bulk surface solvent).

    • Stage 2: 100 mbar / (Tg - 10°C).

    • Stage 3: High Vacuum / (Tg + 10°C) only after bulk solvent is gone.

  • Assisting Solvent: If spray drying, add a small percentage of Methanol or Water to the feed. These act as plasticizers to keep the particle permeable during the critical drying phase.

Visualizing the Decision Process

SolventRemoval Start High Residual Solvent Detected IsSolvate Is it a Solvate? (Check TGA/DSC) Start->IsSolvate Surface Surface Adsorbed IsSolvate->Surface Gradual TGA loss Bound Lattice Bound (Solvate/Inclusion) IsSolvate->Bound Step TGA loss StandardDry Standard Vacuum Drying (Ramp Temp) Surface->StandardDry HeatSens Is Compound Heat Sensitive? Bound->HeatSens VacHydration Vacuum Hydration (Water Displacement) HeatSens->VacHydration Yes (<60°C) Reslurry Reslurry/Trituration (Temp Cycling) HeatSens->Reslurry No (>60°C stable) VacHydration->Reslurry If fails Dissolution Full Dissolution & Recrystallization Reslurry->Dissolution If fails

Caption: Decision tree for selecting the appropriate desolvation technique based on thermal stability and solvent binding mode.

Summary of Limits (ICH Q3C)
SolventClassPDE (mg/day)Concentration Limit (ppm)Difficulty in HCl Salts
1,4-Dioxane 23.8380Extreme (Forms stable channels)
Dichloromethane 26.0600High (Trapped in amorphous phases)
Methanol 230.03000Moderate (Polar, sticky)
Ethanol 350.05000Low (Easily displaced)
Acetone 350.05000Low (Low boiling point)
References
  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mudryk, B., et al. "Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals."[1] U.S. Patent 5,981,751.[1] (Describes the vacuum hydration technique).

  • Baird, J. A., et al. "Solvent-Assisted Secondary Drying of Spray-Dried Polymers." Journal of Pharmaceutical Sciences. (Mechanisms of solvent removal in amorphous dispersions). [Link]

  • Teja, A. S., et al. "Crystal Growth and Design of Spirocyclic Systems." Crystal Growth & Design. (Contextual grounding on the packing difficulties of spiro-systems). [Link]

Sources

Troubleshooting

Controlling regioselectivity in functionalization of 2-Fluoro-7-azaspiro[3.5]nonane

Technical Support Center: Regioselective Functionalization of 2-Fluoro-7-azaspiro[3.5]nonane Introduction: Welcome to the Technical Support Center. 2-Fluoro-7-azaspiro[3.5]nonane is a highly valuable spirocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Functionalization of 2-Fluoro-7-azaspiro[3.5]nonane

Introduction: Welcome to the Technical Support Center. 2-Fluoro-7-azaspiro[3.5]nonane is a highly valuable spirocyclic scaffold in medicinal chemistry, frequently deployed as a metabolically stable, lipophilic bioisostere for piperidine. However, the spiro-fused cyclobutane ring and the highly electronegative fluorine atom introduce unique steric and electronic constraints. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve precise regiocontrol during late-stage functionalization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common site of C-H functionalization on the 2-fluoro-7-azaspiro[3.5]nonane ring without a directing group? Answer: In the absence of a directing group, functionalization is governed by the inherent electronic activation of the C-H bonds. The C6 and C8 positions (α to the nitrogen) are the most electronically activated and susceptible to oxidation or radical abstraction[1]. The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which severely deactivates the adjacent C1 and C3 positions on the cyclobutane ring, effectively shielding them from electrophilic attack.

Q2: Can I achieve direct C-H functionalization at the cyclobutane ring? Answer: Direct C-H functionalization of the cyclobutane ring in the presence of the highly reactive piperidine moiety is extremely challenging. Most successful synthetic strategies avoid late-stage C-H activation on the 4-membered ring. Instead, they rely on the de novo synthesis of a pre-functionalized cyclobutane precursor (e.g., a functionalized cyclobutanone) prior to constructing the spirocyclic core[1].

Q3: How do I control regioselectivity between the C5/C9 (β) and C6/C8 (α) positions? Answer: The relative reactivity of the C-H bonds in saturated heterocycles is often similar, leading to product mixtures[1]. To selectively target the C5/C9 positions, you must override the inherent electronic preference for α-functionalization. This is achieved by installing a transient bidentate directing group (DG) at the N7 position. During transition-metal catalysis (e.g., Rh(III) or Pd(II)), the DG coordinates the metal, forming a geometrically constrained metallacycle that forces C-H activation exclusively at the β-position[2].

Section 2: Troubleshooting Guide

Issue 1: Poor Regioselectivity (Mixture of α- and β-Regioisomers) Symptom: LC-MS shows multiple peaks with the identical [M+H]+ mass; 1H NMR indicates a mixture of functionalization at both the C6/C8 and C5/C9 positions. Root Cause: The radical intermediate is insufficiently stabilized, or the transition metal catalyst is migrating along the alkyl chain prior to reductive elimination. Solution:

  • Optimize Catalyst and Ligands: The steric and electronic properties of the catalyst significantly influence regioselectivity. Employing bulky ligands on the metal center can sterically block the β-positions, favoring functionalization at the slightly less hindered α-positions[1].

  • Directing Group Strategy: If strict β-selectivity is required, abandon non-directed methods and utilize an N-coordinating directing group to steer the metal center[3].

Issue 2: Cyclobutane Ring Opening / Skeletal Degradation Symptom: Appearance of ring-expanded or linear byproducts in LC-MS; loss of characteristic spirocyclic quaternary carbon signals in 13C NMR. Root Cause: The use of harsh thermal conditions (>100°C) or highly reactive radical initiators can trigger β-scission of the strained 4-membered cyclobutane ring. Solution: Transition to mild, room-temperature photoredox catalysis. Single-electron transfer (SET) methods operating at ambient temperature drastically reduce the kinetic energy available for the thermodynamically favorable, but kinetically slow, ring-opening pathways[4].

Issue 3: Over-Oxidation to the Lactam Symptom: Observation of an [M-1]+ or [M+14]+ mass peak in LC-MS, indicating the formation of an iminium ion that has been trapped by water to form a lactam. Root Cause: The oxidants used to generate the α-radical or iminium intermediate are too strong or present in excess[1]. Solution: Strictly control oxidant stoichiometry (use exactly 1.0 to 1.1 equivalents) and exclude water by using rigorously anhydrous solvents and inert atmosphere techniques.

Section 3: Quantitative Data & Strategy Comparison

Table 1: Regioselective Functionalization Strategies for 2-Fluoro-7-azaspiro[3.5]nonane

Target SiteReaction TypeCatalyst / Reagent SystemTypical RegioselectivityCommon Byproducts
C6 / C8 (α) Photoredox Alkylation[Ir(ppy)2(dtbbpy)]PF6, Blue LED>95% (α over β)Over-oxidized lactam
C5 / C9 (β) Directed C-H ActivationRh(III) or Pd(OAc)2, N7-DG>90% (β over α)Unreacted starting material
N7 (Amine) Buchwald-HartwigPd2(dba)3, RuPhos, Base>99% (N-selective)Dehalogenated aryl halide
C1 / C3 (Ring) De novo SynthesisPre-functionalized building blocksN/A (Pre-determined)N/A

Section 4: Validated Experimental Protocol

Protocol: Photoredox-Catalyzed α-C(sp3)-H Alkylation This protocol utilizes visible light to achieve highly regioselective C-C bond formation at the C6/C8 position without degrading the sensitive spirocyclic core[4].

Step-by-Step Methodology:

  • Free-Basing the Substrate: Dissolve 2-fluoro-7-azaspiro[3.5]nonane hydrochloride (1.0 equiv) in dichloromethane (DCM). Wash with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate under reduced pressure.

    • Causality: The hydrochloride salt protonates the amine, completely preventing the nitrogen lone pair from participating in the critical initial Single Electron Transfer (SET) event.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the free base (1.0 equiv), a Michael acceptor (e.g., methyl acrylate, 1.5 equiv), [Ir(ppy)2(dtbbpy)]PF6 (1 mol%), quinuclidine (10 mol% as a Hydrogen Atom Transfer catalyst), and K2HPO4 (2.0 equiv) in anhydrous DMSO (0.1 M concentration).

  • Degassing (Critical Step): Subject the reaction mixture to three consecutive freeze-pump-thaw cycles under an argon atmosphere.

    • Causality: Molecular oxygen is a potent triplet quencher. If present, it will deactivate the excited *Ir(III) photocatalyst and prematurely terminate the radical chain, resulting in near-zero conversion.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Irradiate at room temperature for 16 hours with vigorous stirring.

  • Validation & Workup: Monitor the reaction progress via LC-MS. The reaction is self-validating: the desired product will display an[M+H]+ peak corresponding to the exact mass of the alkylated adduct. If an [M-1]+ peak is observed, over-oxidation has occurred. Quench the reaction with water, extract with ethyl acetate, and purify the crude product via flash column chromatography.

Section 5: Mechanistic Visualization

Pathway Substrate N-Protected 2-Fluoro- 7-azaspiro[3.5]nonane SET SET Oxidation [Ir]* III -> Ir II Substrate->SET Photocatalyst Activation RadCat Aminium Radical Cation Intermediate SET->RadCat Electron Transfer Deprot Deprotonation (-H+) RadCat->Deprot Base Addition AlphaRad α-Amino Radical (C6/C8 Position) Deprot->AlphaRad C-H Cleavage Product α-Functionalized Product (High Regioselectivity) AlphaRad->Product Radical Trapping

Fig 1: Photoredox-catalyzed α-C(sp3)-H functionalization pathway for 7-azaspiro[3.5]nonane.

References[2] Title: Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.5]nonane. Source: BenchChem. URL: 1]">https://www.benchchem.com[1] Title: 2-fluoro-7-azaspiro[3.5]nonane hydrochloride | 1993157-21-3. Source: MilliporeSigma. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/1993157213[5] Title: Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jacs.3c01777[3] Title: Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)-H-Annulations of Secondary Aromatic Amide with Maleimide. Source: ResearchGate. URL: https://www.researchgate.net/publication/372719262_Regioselective_RhIII-Catalyzed_Spiro-Cyclization_and_ortho-Csp2-H-Annulations_of_Secondary_Aromatic_Amide_with_Maleimide_Construction_of_Spiropyrrolidinetriones_and_Dibenzoazocinetriones[4] Title: Regioselective Rh(III)-Catalyzed Spiro-Cyclization and ortho-C(sp2)-H-Annulations of Secondary Aromatic Amide with Maleimide: Construction of Spiropyrrolidinetriones and Dibenzoazocinetriones. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37505850/

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Fluoro-7-azaspiro[3.5]nonane HCl

Topic: Stability and Workup Optimization for 2-Fluoro-7-azaspiro[3.5]nonane HCl Document ID: TSC-2025-FSP-09 Last Updated: March 2026 Target Audience: Medicinal Chemists, Process Chemists Executive Summary & Molecule Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Workup Optimization for 2-Fluoro-7-azaspiro[3.5]nonane HCl Document ID: TSC-2025-FSP-09 Last Updated: March 2026 Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Molecule Profile

2-Fluoro-7-azaspiro[3.5]nonane is a high-value spirocyclic building block used to introduce metabolic stability and reduce lipophilicity (LogD) compared to standard piperidines. However, users frequently report low recovery yields during basic workup.

Contrary to common assumption, the primary failure mode is rarely chemical decomposition (defluorination) under standard conditions. Instead, the failure is typically driven by physicochemical loss (high aqueous solubility of the free base) and volatility .

PropertyValueCritical Implication
CAS (HCl Salt) 1993157-21-3Stable solid. Store desiccated.
pKa (Calc.) ~10.8 (Secondary Amine)Requires pH > 12 for full deprotonation.
Free Base State Colorless Oil / Low-melting solidVolatile under high vacuum.
LogP (Free Base) ~0.9 - 1.4Moderate lipophilicity; partitions into water.
Risk Factor

-Elimination of HF
Low risk at RT; High risk >80°C with strong alkoxides.

Critical Stability Analysis (The "Why")

The Fluorine-Elimination Myth vs. Reality

Users often fear that the fluorine atom on the cyclobutane ring is labile.

  • Mechanism: The 2-fluoro substituent is on a strained cyclobutane ring. For elimination (loss of HF) to occur, a double bond must form within the four-membered ring (cyclobutene).

  • Energetic Barrier: The formation of a cyclobutene introduces immense ring strain (bond angles deviation from 90° to ~120°). Therefore, under standard basic workup conditions (e.g., NaOH, K2CO3 at Room Temperature), chemical elimination is kinetically disfavored .

  • Exception: Heating this compound with strong, bulky bases (e.g.,

    
    -BuOK in THF at reflux) will trigger E2 elimination.
    
The Real Culprit: Partition Coefficient & Volatility

The free base of 7-azaspiro[3.5]nonane derivatives is a compact, semi-polar amine.

  • Aqueous Solubility: Unlike lipophilic benzyl-protected amines, this free base has significant water solubility. A standard single extraction with Ethyl Acetate often leaves 30-40% of the product in the aqueous phase.

  • Volatility: If the organic layer is concentrated to dryness on a high-vacuum rotovap (especially with a warm bath), the free amine can sublime or co-evaporate, leading to "mysterious" mass loss.

Optimized Workup Protocol (The "Gold Standard")

Do not use standard "pour and separate" methods. Use this Salting-Out / Cold-Extraction Protocol to maximize yield.

Reagents Required:
  • Base: 2M NaOH (preferred) or Saturated NaHCO3.

  • Solvent: Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether). Avoid Diethyl Ether due to volatility risks.

  • Additive: Solid NaCl (for saturation).

Step-by-Step Workflow:
  • Dissolution: Dissolve the HCl salt in a minimum amount of water (approx. 5-10 mL per gram).

  • Basification (Cold): Cool the solution to 0°C. Slowly add 2M NaOH until pH reaches >12.

    • Why? High pH ensures the amine is completely in the free base form (non-charged). Cooling prevents any potential exotherms from triggering degradation.

  • Salting Out (Critical): Add solid NaCl to the aqueous layer until saturation is reached.

    • Why? This increases the ionic strength of the water, forcing the organic amine out of the aqueous phase (The "Salting-Out Effect").

  • Extraction: Extract with DCM (3 x volume of aqueous layer).

    • Note: Three extractions are mandatory. Do not rely on a single wash.

  • Drying: Dry combined organics over anhydrous Na2SO4. Filter.

  • Concentration: Concentrate under reduced pressure (Rotovap) at bath temperature < 30°C .

    • Stop point: Do not leave under high vacuum for extended periods. If storing, immediately re-dissolve in a solvent (e.g., DCM) or convert back to a salt.

Troubleshooting Decision Tree

WorkupLogic Start Issue: Low Yield / Impurity CheckpH Check Aqueous pH Start->CheckpH pH_Low pH < 12 CheckpH->pH_Low Incomplete Deprotonation pH_High pH > 12 CheckpH->pH_High OK AddBase Add NaOH to pH 14 pH_Low->AddBase CheckSolvent Check Extraction Solvent pH_High->CheckSolvent UsedEtOAc Used EtOAc/Hexane CheckSolvent->UsedEtOAc Partitioning Issue UsedDCM Used DCM/Chloroform CheckSolvent->UsedDCM OK SwitchSolvent Switch to DCM + NaCl (Salt out) UsedEtOAc->SwitchSolvent CheckTemp Check Concentration Temp UsedDCM->CheckTemp HighTemp Bath > 40°C / High Vac CheckTemp->HighTemp Evaporation LowTemp Bath < 30°C CheckTemp->LowTemp OK VolatileLoss DIAGNOSIS: Volatility Loss Use mild vac, do not dry completely HighTemp->VolatileLoss ChemicalIssue DIAGNOSIS: Chemical Degradation Check NMR for alkene (elimination) LowTemp->ChemicalIssue

Figure 1: Diagnostic logic flow for troubleshooting yield loss in 2-fluoro-7-azaspiro[3.5]nonane workups.

Frequently Asked Questions (FAQs)

Q1: Can I use K2CO3 instead of NaOH? A: Yes, but with caution. Saturated K2CO3 (pH ~11.5) is safer for very sensitive substrates, but for this secondary amine, it might not reach a high enough pH to fully suppress the ammonium salt equilibrium. If you use Carbonate, ensure you use a large excess and perform the "Salting Out" step rigorously.

Q2: I see a new double-bond peak in the NMR (approx 5.8-6.0 ppm). What happened? A: This indicates HF elimination . This usually happens if:

  • You heated the free base > 60°C.

  • You used a strong base in an anhydrous solvent (e.g., NaH or KOtBu in THF).

  • You distilled the compound at high temperatures. Solution: Keep workup temperatures below 30°C and use aqueous bases only.

Q3: How should I store the free base? A: Do not store the free base. It absorbs CO2 from the air to form carbamates and can slowly oxidize. Always generate the free base immediately before the coupling reaction. If you must store it, re-form the HCl or Oxalate salt, which are stable solids [1].

Q4: Is the fluorine stable to nucleophilic substitution (S_N2)? A: Yes. Nucleophilic attack on a cyclobutane ring is sterically hindered and energetically unfavorable due to ring puckering. You can perform S_N2 reactions on the nitrogen (e.g., alkylation) without displacing the fluorine [2].

References

  • BenchChem Technical Support. (2025).[1][2][3] Synthesis and Handling of 7-Azaspiro[3.5]nonane Derivatives. Retrieved from

  • Carreira, E. M., et al. (2018). Oxa- and Azaspirocycles in Drug Discovery.[1][4][5] Chemical Science. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. Retrieved from

  • ChemScene. (2025). Product Analysis: 7-Fluoro-2-azaspiro[3.5]Nonane. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity Challenges in Weighing 2-Fluoro-7-azaspiro[3.5]nonane HCl

Welcome to the technical support center for handling 2-Fluoro-7-azaspiro[3.5]nonane HCl. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-Fluoro-7-azaspiro[3.5]nonane HCl. This guide is designed for researchers, scientists, and drug development professionals who work with this and other hygroscopic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the weighing process.

The hygroscopic nature of a substance describes its ability to attract and absorb moisture from the surrounding environment.[1][2] This can pose significant challenges in a laboratory setting, especially during weighing, as the continuous absorption of water can lead to inaccurate measurements and compromise the integrity of your experiments.[3] 2-Fluoro-7-azaspiro[3.5]nonane HCl is a hygroscopic solid, and therefore, requires specific handling procedures to ensure accurate and reproducible results.[4]

This guide provides practical, field-proven insights to help you navigate these challenges effectively.

I. Understanding the Challenge: Hygroscopicity

What is hygroscopicity and why is it a problem?

Hygroscopicity is the tendency of a solid substance to absorb moisture from the air.[1] For a compound like 2-Fluoro-7-azaspiro[3.5]nonane HCl, this means that upon exposure to the atmosphere, it will continuously gain weight as it absorbs water molecules. This presents a significant issue for accurate weighing, as the balance reading will not be stable.[5][6] Beyond inaccurate measurements, moisture absorption can lead to:

  • Physical Changes : The material may become sticky, clump together, or even deliquesce (dissolve in the absorbed water).[7][8] This can make handling and transfer difficult.

  • Chemical Degradation : The presence of water can initiate or accelerate degradation pathways, such as hydrolysis, leading to impurities and a decrease in the active pharmaceutical ingredient's (API) potency.[9][10]

  • Altered Downstream Performance : Inaccurate weighing and potential degradation can have cascading effects on subsequent experimental steps, impacting formulation, stability testing, and ultimately, the therapeutic efficacy and safety of the final product.[1][9]

How do I know if 2-Fluoro-7-azaspiro[3.5]nonane HCl is hygroscopic?

The hygroscopic nature of a compound is typically noted in its safety data sheet (SDS) or product information from the supplier. For 2-Fluoro-7-azaspiro[3.5]nonane HCl, suppliers recommend storing it in a dry, cool, and well-ventilated area with the container tightly sealed.[4] This storage advice is a strong indicator of its hygroscopic properties.

II. Troubleshooting Guide: Weighing a Hygroscopic Compound

This section addresses common issues encountered when weighing 2-Fluoro-7-azaspiro[3.5]nonane HCl and provides step-by-step solutions.

Issue 1: The balance reading is continuously increasing.

Cause: This is the classic sign of a hygroscopic substance absorbing moisture from the atmosphere. The longer the compound is exposed to air, the more water it will absorb, and the higher the weight reading will become.[5]

Solution:

1. Minimize Exposure Time:

  • Work swiftly and efficiently. Have all necessary tools and containers ready before opening the stock bottle.[2]

  • Use a weighing bottle or a container with a narrow neck to reduce the surface area exposed to the air.[11]

  • Only dispense the approximate amount of material needed and then quickly and securely reseal the main container.[12]

2. Control the Environment:

  • Glove Box: The most effective method for handling highly hygroscopic materials is to use a glove box with a controlled, inert atmosphere (e.g., nitrogen or argon).[13][14][15] This environment has extremely low humidity, preventing moisture absorption.

  • Low-Humidity Weighing Room: If a glove box is unavailable, perform the weighing in a dedicated room with controlled low humidity.[1] Dehumidifiers can help maintain a relative humidity (RH) below 40%.[6][16]

3. Employ the Difference Weighing Technique:

  • This method involves measuring the weight of the container and substance before and after transferring the substance to your receiving vessel. This is suitable for hygroscopic samples.[5]

  • Protocol for Difference Weighing:

    • Place a sealed container with the approximate amount of 2-Fluoro-7-azaspiro[3.5]nonane HCl on the analytical balance and record the initial weight (W1).

    • Remove the container from the balance.

    • Quickly transfer a portion of the substance to your desired vessel (e.g., a flask for solution preparation).

    • Immediately reseal the original container.

    • Place the resealed container back on the balance and record the final weight (W2).

    • The weight of the transferred substance is the difference between the initial and final weights (W1 - W2).

dot graph TD { A[Start: Weigh sealed container with substance (W1)] --> B{Transfer substance to receiving vessel}; B --> C[Reseal original container]; C --> D[Weigh resealed container (W2)]; D --> E[Calculate Transferred Weight = W1 - W2]; E --> F[End];

} caption: "Workflow for Difference Weighing."

Issue 2: The powder is clumping and difficult to handle.

Cause: Moisture absorption can cause the fine particles of a powder to stick together, forming clumps.[1] This makes it challenging to accurately dispense and transfer the material.

Solution:

  • Proper Storage: Ensure the compound is stored in a tightly sealed container in a desiccator or a low-humidity cabinet.[2] This minimizes moisture uptake during storage.

  • Drying Before Use: If clumping is observed, it may be necessary to dry the material before weighing. However, this should be done with caution, as excessive heat can cause degradation.[2] Always consult the product's technical data sheet for information on thermal stability.

  • Use of a Spatula: If slight clumping occurs despite proper storage, a dry spatula can be used to gently break up the clumps before weighing.[2]

Issue 3: Inconsistent results between different weighing attempts.

Cause: In addition to hygroscopicity, other environmental factors can affect the accuracy and reproducibility of your measurements.[17]

Solution:

  • Environmental Control:

    • Temperature: Ensure the balance, the sample, and the weighing room are all at a stable, ambient temperature.[18][19] Temperature fluctuations can cause air currents that affect the balance reading.[6] Allow samples removed from refrigerated storage to equilibrate to room temperature for at least 30 minutes before weighing.[5]

    • Air Currents: Keep the analytical balance away from drafts from doors, windows, and HVAC vents.[18][19] Always keep the draft shield of the balance closed during weighing.

    • Vibrations: Place the balance on a stable, vibration-damped table.[18][19]

    • Static Electricity: Dry environments can increase the risk of static electricity, which can interfere with weighing.[5] Maintaining a relative humidity of at least 40% can help mitigate this.[6] Using an anti-static device can also be beneficial.[18]

  • Proper Handling:

    • Avoid touching weighing containers with bare hands, as oils from your skin can add weight.[18][19] Use tweezers or gloves.

    • Place the sample in the center of the weighing pan for more accurate measurements.[18][19]

Quantitative Data Summary: Impact of Environment on Weighing

Environmental FactorImpact on WeighingMitigation Strategy
High Humidity Continuous weight gainUse a glove box or low-humidity room; employ difference weighing.[5][13]
Temperature Fluctuations Air currents causing reading driftAllow sample to equilibrate to room temperature; keep balance away from heat/cold sources.[5][6]
Air Currents Unstable balance readingsUse a draft shield; position balance away from vents and doors.[18][19]
Vibrations Unstable readingsUse a vibration-damped weighing table.[18][19]
Static Electricity Inaccurate readingsMaintain RH >40%; use an anti-static device.[5][6]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for 2-Fluoro-7-azaspiro[3.5]nonane HCl?

A: It should be stored in a tightly sealed container in a dry and cool place.[4] For long-term storage and to minimize moisture absorption, placing the sealed container inside a desiccator with a suitable desiccant is highly recommended.[20] Some sources also suggest refrigerated storage.

Q2: Can I dry 2-Fluoro-7-azaspiro[3.5]nonane HCl in an oven before weighing?

A: While drying can remove absorbed moisture, it must be approached with caution as the thermal stability of the compound is a critical factor.[2] There is a risk of degradation at elevated temperatures. It is essential to consult the manufacturer's technical data sheet or perform a thermogravimetric analysis (TGA) to determine a safe drying temperature.

Q3: Is a glove box absolutely necessary for weighing this compound?

A: While a glove box provides the best protection against moisture, it may not be essential for all applications.[21] If you are working with small quantities and can perform the weighing quickly using the difference method in a humidity-controlled room, you may be able to obtain sufficiently accurate results.[5][16] However, for applications requiring high precision or when working with larger quantities, a glove box is strongly recommended.[13][14]

Q4: How can I determine the actual water content of my sample?

A: If you suspect your sample has absorbed a significant amount of moisture, you can determine the water content using analytical techniques such as:

  • Karl Fischer Titration: This is a highly accurate method for determining water content.[22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, which can be used to quantify the loss of water.[21]

  • Loss on Drying (LOD): This involves weighing a sample, drying it under specific conditions, and then weighing it again to determine the mass of volatiles (including water) that have been removed.[22][23]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Logical relationships in managing hygroscopicity."

By understanding the nature of hygroscopicity and implementing these best practices, you can overcome the challenges of weighing 2-Fluoro-7-azaspiro[3.5]nonane HCl and ensure the accuracy and integrity of your research.

References

  • Laboratory Glove Box: Definition, Types & Functions. (n.d.). Cleatech. [Link]

  • A Complete Guide to the Applications of Laboratory Glove Boxes. (n.d.). MTI Corporation. [Link]

  • 5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. (n.d.). Innoweight. [Link]

  • 5 Best Practices for Analytical Balances - Quality Scales Unlimited. (2019, December 13). Quality Scales Unlimited. [Link]

  • Glove boxes. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. [Link]

  • Different Drug Storage Conditions. (2024, July 22). Feihong. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation. [Link]

  • A glove box system for the manipulation of air sensitive compounds. (n.d.). Journal of Chemical Education. [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. [Link]

  • How Humidity Affects Weight Scale Accuracy. (2025, February 4). Certified Scale. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). Richpacking. [Link]

  • Quality Air For The Pharmaceutical Industry. (n.d.). Bry-Air. [Link]

  • How Weighing Performance is Influenced by Environmental Factors. (2023, February 14). Camlab. [Link]

  • The Role of Environmental Factors in Weighing Scale Accuracy. (n.d.). Unitest Calibration. [Link]

  • Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry. (n.d.). Science Alert. [Link]

  • Learn the Six Methods For Determining Moisture. (n.d.). Kett. [Link]

  • Moisture Determination In 3 Steps. (n.d.). Precisa. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. [Link]

  • DETERMINATION OF MATERIAL MOISTURE IN LABORATORY. (n.d.). Aquatrac. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. [Link]

  • Three ways to reduce disruptive influences on weighing results. (2022, October 11). Precisa. [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. (n.d.). Mettler Toledo. [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (n.d.). Letters in High Energy Physics. [Link]

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. (2020, November 6). National Center for Biotechnology Information. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31). Adare Pharma Solutions. [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3). Atmospheric Measurement Techniques. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). MYU Research Information Repository. [Link]

  • Hygroscopicity of Different Types of Aerosol Particles: Case Studies Using Multi-Instrument Data in Megacity Beijing, China. (n.d.). MDPI. [Link]

  • 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. (n.d.). PubChemLite. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹⁹F NMR Characterization of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. We will explore the unique spectral signature...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) characterization of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. We will explore the unique spectral signature of this increasingly important scaffold and compare its performance with alternative fluorinated motifs relevant to drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR for structural elucidation and fragment-based screening.

The Ascendancy of Fluorinated Azaspirocycles in Medicinal Chemistry

The pursuit of novel chemical entities with superior therapeutic profiles has driven medicinal chemists toward scaffolds that offer enhanced three-dimensionality (3D).[1][2] Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom, have emerged as a particularly compelling class.[1][3] Their rigid, non-planar geometry allows for a precise spatial arrangement of substituents, leading to improved potency, selectivity, and pharmacokinetic properties compared to traditional flat aromatic systems.[2][4]

The strategic incorporation of fluorine into these scaffolds further enhances their utility. Fluorine's unique properties can modulate metabolic stability, lipophilicity, and binding affinity.[5] Consequently, ¹⁹F NMR has become an indispensable tool, not only for routine characterization but also as a highly sensitive probe in fragment-based drug discovery (FBDD).[6][7][8][9] The absence of a natural fluorine background in biological systems ensures that any observed ¹⁹F signal is a direct reporter on the ligand's environment, making it ideal for screening and binding studies.[6][9]

This guide will dissect the ¹⁹F NMR characteristics of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, providing the foundational knowledge needed to interpret its spectrum and compare it against other key fluorinated structures.

¹⁹F NMR Spectral Analysis of 2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride

The structure of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride presents a unique environment for the fluorine atom. It is attached to a saturated, four-membered cyclobutane ring, which is part of a rigid spirocyclic system. This structural context dictates the key features of its ¹⁹F NMR spectrum: the chemical shift (δ) and the spin-spin coupling patterns (J).

Caption: Structure of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.

Predicted ¹⁹F NMR Parameters

The following table summarizes the anticipated ¹⁹F NMR parameters for the target compound. The causality behind these predictions is explained in the subsequent sections.

ParameterPredicted ValueRationale
Chemical Shift (δ) -180 to -220 ppmFluorine on an sp³ carbon in a strained aliphatic ring. Shielded environment compared to fluoroaromatics.[10]
Multiplicity Triplet of triplets (tt)Coupling to two geminal protons (²JHF) and two vicinal protons (³JHF).
²JHF (geminal) ~45-50 HzTypical magnitude for geminal H-F coupling.[10]
³JHF (vicinal) ~5-25 HzDependent on the dihedral angle between F and H atoms.
Causality Behind Experimental Observations
  • Chemical Shift (δ): The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[11] For fluorine attached to an sp³-hybridized carbon, the signal typically appears in the upfield region of the spectrum (more shielded).[10] The electron-donating nature of the alkyl groups contributes to this shielding. The strain of the cyclobutane ring can also influence electron density and thus the precise chemical shift. We predict a range of -180 to -220 ppm, relative to CFCl₃, which is characteristic of fluoroalkanes.

  • Spin-Spin Coupling (J): The fluorine nucleus (¹⁹F) couples with nearby protons (¹H), leading to signal splitting. This multiplicity provides invaluable structural information.[12]

    • Geminal Coupling (²JHF): The fluorine atom is expected to couple with the two protons on the same carbon atom (C2). This two-bond coupling is typically large, in the range of 45-50 Hz.[10]

    • Vicinal Coupling (³JHF): The fluorine will also couple with the two protons on the adjacent carbon atoms of the cyclobutane ring. This three-bond coupling is highly dependent on the dihedral angle, as described by the Karplus relationship.[13] Given the geometry of the cyclobutane ring, we anticipate a smaller coupling constant for these interactions.

The combination of these couplings will result in a complex multiplet, likely a "triplet of triplets," assuming the two geminal protons and the two vicinal protons are chemically equivalent, respectively.

Comparative Analysis with Alternative Fluorinated Scaffolds

To fully appreciate the unique spectral signature of 2-Fluoro-7-azaspiro[3.5]nonane, it is instructive to compare it with other common fluorinated motifs used in drug discovery.

A 2-Fluoro-7-azaspiro[3.5]nonane (Target Scaffold) B 4-Fluoropiperidine (Acyclic Analogue) A->B Compare Ring System (Spiro vs. Monocyclic) C Fluorobenzene (Aromatic Analogue) A->C Compare Hybridization (sp³ vs. sp²) D 4-(Trifluoromethyl)piperidine (CF₃ Analogue) A->D Compare Fluorination (Single F vs. CF₃)

Caption: Logical comparison between the target and alternative scaffolds.

Comparison Data Summary

The table below provides a direct comparison of the key ¹⁹F NMR parameters for our target compound and selected alternatives. This data highlights how changes in hybridization, ring structure, and the nature of the fluoro-group dramatically impact the NMR signature.

CompoundStructureChemical Shift (δ)Key Coupling Constants (J)
2-Fluoro-7-azaspiro[3.5]nonane HCl Fluorine on a spiro-fused cyclobutane-180 to -220 ppm²JHF: ~45-50 Hz³JHF: ~5-25 Hz
4-Fluoropiperidine Fluorine on a six-membered ring-170 to -190 ppm²JHF: ~45-50 Hz³JHF: ~5-30 Hz (axial/equatorial)
Fluorobenzene Fluorine on an aromatic ring-110 to -115 ppm[14]³JHF (ortho): ~7-10 Hz⁴JHF (meta): ~4-7 Hz⁵JHF (para): ~0-2 Hz
4-(Trifluoromethyl)piperidine CF₃ group on a six-membered ring-60 to -75 ppm[10][15]Typically observed as a singlet or complex multiplet due to long-range H-F coupling.
Analysis of Comparative Data
  • vs. 4-Fluoropiperidine: Comparing the spirocycle to a simple fluorinated piperidine reveals the influence of the rigid, strained cyclobutane ring. While both are fluoroalkanes with similar upfield chemical shifts, the specific shift and vicinal coupling constants in 2-fluoro-7-azaspiro[3.5]nonane will be dictated by the fixed geometry of the spiro system, whereas 4-fluoropiperidine undergoes conformational flexing (chair-boat interconversion), which can average these parameters.

  • vs. Fluorobenzene: This comparison starkly illustrates the effect of carbon hybridization. The fluorine atom on the sp²-hybridized carbon of fluorobenzene is significantly deshielded (shifted downfield) by about 100 ppm compared to the sp³ environment of the target compound.[11] This is due to the different electronic properties of aromatic systems. Additionally, the through-bond coupling constants are generally smaller in aromatic systems.[16][17]

  • vs. 4-(Trifluoromethyl)piperidine: The trifluoromethyl (-CF₃) group is a common motif in pharmaceuticals. Its ¹⁹F NMR signal is a singlet (if proton-decoupled) and appears much further downfield than a single fluorine on an alkyl chain.[15] The three equivalent fluorine atoms couple to each other, but this is not observed in the spectrum. Their coupling to protons is often more complex and can result in broad or intricate multiplets if not decoupled. The significant downfield shift is due to the strong electron-withdrawing effect of the three fluorine atoms on the same carbon.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

The trustworthiness of any spectral data hinges on a robust and well-rationalized experimental protocol. The following steps outline a self-validating system for the characterization of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.

Caption: Standard experimental workflow for ¹⁹F NMR characterization.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride. The hydrochloride salt necessitates a polar, protic solvent.

    • Solvent: Use 0.6 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). The choice of solvent is critical as it can influence chemical shifts.[15]

    • Reference Standard: Add a small amount of an internal reference standard. Trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) is a common choice, but its chemical shift can be pH-dependent.[14] An alternative is C₆F₆ (δ ≈ -164.9 ppm). Referencing is crucial for comparing data across different experiments and instruments.

    • Mixing: Ensure the sample is fully dissolved by vortexing. Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup & Calibration (e.g., on a 400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is essential for high resolution and accurate coupling constant measurements.

    • Probe Tuning: Tune and match the NMR probe to the ¹⁹F frequency (approximately 376 MHz on a 400 MHz instrument). This ensures maximum sensitivity and proper pulse shapes.

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment with ¹H decoupling (e.g., zgfhig on Bruker systems) for a simple spectrum showing only the chemical shift. To observe the H-F coupling, run a single-pulse experiment without ¹H decoupling.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all possible signals are captured. ¹⁹F NMR spectra can span a very large range.[10]

    • Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. This allows for nearly complete relaxation of the ¹⁹F nuclei between scans, ensuring quantitative accuracy of the signal integrals.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, typically 16 to 64 scans are sufficient for a well-concentrated sample.

  • Data Processing and Analysis:

    • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

    • Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known literature value.

    • Peak Picking and Coupling Analysis: Identify the peak(s) of interest. Analyze the multiplicity to extract the ¹H-¹⁹F coupling constants (J values) in Hertz.

Conclusion

The ¹⁹F NMR spectrum of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride provides a rich and distinctive fingerprint that is highly informative of its unique three-dimensional structure. Its upfield chemical shift is characteristic of a fluoroalkane, while its complex multiplicity reveals through-bond couplings to neighboring protons, governed by the rigid geometry of the spirocyclic system. By comparing these features to those of simpler acyclic, aromatic, and CF₃-containing analogues, we gain a deeper appreciation for the structural information encoded in the ¹⁹F NMR spectrum. The detailed experimental protocol provided herein establishes a robust framework for obtaining high-fidelity, reproducible data, which is the cornerstone of confident structural assignment and a critical component of modern drug discovery campaigns.

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (URL: )
  • 19F-NMR in Target-based Drug Discovery - PubMed. (URL: )
  • Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (URL: )
  • A beginner's guide to 19F NMR and its role in drug screening. (URL: )
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - ResearchG
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • Design and Evaluation of Azaspirocycles as RNA binders - PubMed. (URL: )
  • Spirocyclic Azetidines for Medicinal Chemistry - Enamine. (URL: )
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (URL: )
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (URL: )
  • 19F Coupling Constants Table - Organofluorine / Alfa Chemistry. (URL: )
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (URL: )
  • A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem. (URL: )
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: )
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (URL: )
  • 19F NMR Reference Standards. (URL: )

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Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Fluoro-7-azaspiro[3.5]nonane HCl and its Analogs

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride and its structural analogs. Designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of the spectral features of these spirocyclic systems, supported by a combination of predicted and experimental data. Our objective is to furnish a valuable resource for structural elucidation, quality control, and the rational design of novel chemical entities incorporating these promising scaffolds.

Introduction: The Significance of Azaspirocycles and the Power of NMR

Azaspirocycles are a class of bicyclic compounds characterized by a shared carbon atom between two rings, at least one of which contains a nitrogen atom. Their rigid, three-dimensional structures make them attractive scaffolds in medicinal chemistry, often leading to improved pharmacological properties such as receptor affinity and metabolic stability. 2-Fluoro-7-azaspiro[3.5]nonane, with its unique combination of a cyclobutane and a piperidine ring and the presence of a fluorine atom, represents a compelling building block for novel therapeutics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural characterization of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds, ¹⁹F NMR can also be a powerful tool, offering high sensitivity and a wide chemical shift range.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of 2-Fluoro-7-azaspiro[3.5]nonane HCl, comparing its spectral characteristics with those of its non-fluorinated parent compound and other relevant analogs.

Structural Overview and NMR-Relevant Features

The fundamental structure of 2-Fluoro-7-azaspiro[3.5]nonane consists of a cyclobutane ring fused to a piperidine ring at a spiro-carbon. The numbering of the atoms is crucial for the assignment of NMR signals.

Caption: Chemical structure of 2-Fluoro-7-azaspiro[3.5]nonane HCl.

Key structural features that will influence the NMR spectra include:

  • The Spirocyclic Center (C5): This quaternary carbon will appear as a singlet in the ¹³C NMR spectrum and its chemical shift will be influenced by the strain of the two fused rings.

  • The Cyclobutane Ring: The puckered conformation of the cyclobutane ring leads to non-equivalent axial and equatorial protons, which can result in complex splitting patterns. The chemical shifts of the cyclobutane protons are typically observed in the upfield region of the ¹H NMR spectrum (around 1.96 ppm for unsubstituted cyclobutane), while the carbons appear around 22.4 ppm in the ¹³C NMR spectrum.[1][2]

  • The Piperidine Ring: In the HCl salt form, the nitrogen atom is protonated, which affects the chemical shifts of the adjacent protons (C6 and C8). The piperidine ring can exist in a chair conformation, leading to distinct axial and equatorial proton signals.

  • The Fluorine Atom at C2: The high electronegativity of the fluorine atom will cause a significant downfield shift for the proton at C2 (H2) and the carbon C2 in the ¹H and ¹³C NMR spectra, respectively. Furthermore, the fluorine nucleus (¹⁹F, spin I = ½) will couple with neighboring protons and carbons, leading to characteristic splitting patterns (J-coupling). This coupling can occur through bonds (typically over 2-4 bonds) and, in some cases, through space.

Experimental and Predicted NMR Data: A Comparative Analysis

Obtaining experimental NMR data for novel compounds can be challenging. For 2-Fluoro-7-azaspiro[3.5]nonane HCl, publicly available experimental spectra are limited. Therefore, this guide will utilize a combination of predicted data for the target compound and experimental data for its commercially available analogs to draw meaningful comparisons.

It is important to note that predicted spectra are the result of computational algorithms and may differ from experimental data. They should be used as a guide for spectral interpretation.

Comparison of ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 2-Fluoro-7-azaspiro[3.5]nonane HCl and provides a comparison with the known spectral characteristics of its parent compound and other analogs.

Compound Proton(s) Predicted/Typical Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz) Key Observations and Rationale
2-Fluoro-7-azaspiro[3.5]nonane HCl H2~4.5 - 5.0ddd²JHF, ³JHHThe fluorine at C2 causes a significant downfield shift. The multiplicity arises from geminal H-F coupling and vicinal H-H coupling to protons on C1 and C3.
H1, H3, H4~1.8 - 2.5mProtons on the cyclobutane ring. Their chemical shifts are influenced by the fluorine and the spirocyclic system.
H6, H8~3.0 - 3.5mProtons adjacent to the protonated nitrogen are deshielded.
H9~1.7 - 2.2m
7-Azaspiro[3.5]nonane H1, H2, H3, H4~1.7 - 2.0mIn the absence of the fluorine, the cyclobutane protons are in a more shielded environment.
H6, H8~2.7 - 3.0tProtons adjacent to the nitrogen.
H9~1.5 - 1.8m
N-Boc-7-azaspiro[3.5]nonane H1, H2, H3, H4~1.6 - 1.9mThe Boc protecting group slightly shields the cyclobutane protons compared to the protonated amine.
H6, H8~3.4 - 3.7tThe carbamate group deshields the adjacent protons.
H9~1.4 - 1.7m
2,2-Difluoro-7-azaspiro[3.5]nonane H1, H3~2.0 - 2.8mThe two fluorine atoms will have a more pronounced deshielding effect on the adjacent protons.
H4~1.8 - 2.4m
1-Oxa-7-azaspiro[3.5]nonane H2, H4~4.2 - 4.6tProtons adjacent to the oxygen in the oxetane ring are significantly deshielded.
H3~2.2 - 2.6m
Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon skeleton of the molecules.

Compound Carbon Predicted/Typical Chemical Shift (δ, ppm) Key Observations and Rationale
2-Fluoro-7-azaspiro[3.5]nonane HCl C2~85 - 95 (d, ¹JCF ≈ 180-200 Hz)The direct attachment of fluorine causes a very large downfield shift and a large one-bond C-F coupling constant.
C1, C3~30 - 40 (d, ²JCF ≈ 15-25 Hz)The carbons adjacent to the C-F bond also experience a downfield shift and show smaller two-bond C-F coupling.
C5 (spiro)~35 - 45The quaternary spiro-carbon.
C4~15 - 25
C6, C8~45 - 55Carbons adjacent to the protonated nitrogen are deshielded.
C9~30 - 40
7-Azaspiro[3.5]nonane C1, C2, C3, C4~30 - 35In the absence of fluorine, the cyclobutane carbons are more shielded.
C5 (spiro)~30 - 40
C6, C8~48 - 52
C9~35 - 40
N-Boc-7-azaspiro[3.5]nonane C1, C2, C3, C4~30 - 35
C5 (spiro)~30 - 40
C6, C8~40 - 45The carbamate group shields the adjacent carbons compared to the protonated amine.
C9~35 - 40
C=O (Boc)~155Carbonyl carbon of the Boc group.
C(CH₃)₃ (Boc)~80, ~28Quaternary and methyl carbons of the Boc group.
2,2-Difluoro-7-azaspiro[3.5]nonane C2~115 - 125 (t, ¹JCF ≈ 240-260 Hz)The two fluorine atoms cause a very large downfield shift and the signal appears as a triplet due to coupling to two fluorine atoms.
C1, C3~35 - 45 (t, ²JCF ≈ 20-30 Hz)
1-Oxa-7-azaspiro[3.5]nonane C2, C4~70 - 80Carbons adjacent to the oxygen in the oxetane ring are significantly deshielded.
C3~30 - 40

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the hydrochloride salt of the azaspirocycle.

  • Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are often good choices to ensure solubility. The choice of solvent can influence chemical shifts, particularly for protons attached to or near the nitrogen atom.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard with a singlet in a clear region of the spectrum can be added.

  • Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

Caption: A streamlined workflow for preparing samples for NMR analysis.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if the residual solvent signal is intense.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings.

Conclusion

References

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Doc Brown's Chemistry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Lipophilicity (LogD) of 2-Fluoro-Azaspiro[3.5]nonane vs. its Non-Fluorinated Analogue

Abstract Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Spirocyclic scaffolds, suc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Spirocyclic scaffolds, such as azaspiro[3.5]nonane, have gained prominence for their ability to confer novel three-dimensional topologies, potentially improving pharmacological properties over traditional flat structures.[3][4] A common strategy to fine-tune molecular properties is fluorination. This guide provides an in-depth technical comparison of the anticipated lipophilicity, expressed as the distribution coefficient (LogD), between 2-fluoro-azaspiro[3.5]nonane and its parent compound, azaspiro[3.5]nonane. While direct experimental data for these specific compounds is not publicly available, this guide synthesizes established principles of medicinal chemistry and data from analogous systems to predict their behavior. Crucially, we provide a comprehensive, validated experimental protocol for determining these values, empowering researchers to generate empirical data for their own novel scaffolds.

The Dichotomy of Lipophilicity: Understanding LogP vs. LogD

In drug discovery, a delicate balance between lipophilicity and hydrophilicity is essential for a drug candidate's success.[5] While often used interchangeably, LogP and LogD are distinct descriptors for lipophilicity.

  • LogP (Partition Coefficient): This is the logarithm of the ratio of concentrations of a neutral compound in a two-phase system of n-octanol and water. It is a constant for a non-ionizable molecule.[5][6]

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of the sum of all forms of a compound (ionized and neutral) in n-octanol versus water. For ionizable molecules like the basic amine in azaspiro[3.5]nonane, LogD is pH-dependent and is the more physiologically relevant descriptor.[6][7]

The azaspiro[3.5]nonane core contains a basic nitrogen atom, which will be protonated at physiological pH (7.4). Therefore, LogD at pH 7.4 (LogD₇.₄) is the critical parameter for assessing its drug-like properties.

The Influence of Aliphatic Fluorination: Beyond Simple Lipophilicity Enhancement

The introduction of fluorine into a molecule is a widely used tactic in medicinal chemistry. While fluorination of aromatic rings typically results in a predictable increase in lipophilicity, its effect on aliphatic systems is far more nuanced.[1][8]

The primary mechanism is not simply the addition of a lipophilic atom. Instead, the extreme electronegativity of fluorine induces a strong dipole moment in the C-F bond. This has several downstream consequences:

  • Basicity (pKa) Reduction: The electron-withdrawing effect of fluorine can significantly lower the pKa of a nearby amine. A lower pKa means the amine is less basic and a smaller fraction of it will be protonated (ionized) at pH 7.4. Since the neutral form is more lipophilic, this effect, in isolation, would lead to a higher LogD₇.₄.

  • Modulation of Molecular Electrostatic Potential: Fluorination can alter the electron distribution across neighboring atoms, particularly C-H bonds. This can create or enhance regions of negative electrostatic potential, which may increase interactions with the polar water phase, thereby decreasing lipophilicity.[8] This effect is highly dependent on the local stereoelectronic environment.

For a molecule like 2-fluoro-azaspiro[3.5]nonane, the fluorine atom is in a β-position to the nitrogen. This placement is expected to lower the pKa of the secondary amine. However, the overall change in LogD will be a complex interplay between this pKa shift and changes in the solvation of the molecule due to the C-F bond's influence on the surrounding scaffold. Studies on other fluorinated aliphatic rings have shown that monofluorination can, in many cases, lead to a net decrease in lipophilicity.[9]

Comparative Data Analysis (Illustrative)

Given the absence of direct experimental reports, the following table presents illustrative, estimated values for the two compounds. These estimates are based on the known properties of similar aliphatic amines and the typical effects observed upon monofluorination.[8][9]

CompoundStructureEstimated pKaEstimated LogPEstimated LogD₇.₄Rationale for Estimation
Azaspiro[3.5]nonane ~10.5~1.8~-0.9The parent scaffold is a simple aliphatic secondary amine with moderate lipophilicity. At pH 7.4, it is almost fully protonated, leading to a significantly lower LogD than LogP.
2-Fluoro-azaspiro[3.5]nonane ~9.5~1.6~-0.1The β-fluorine atom's inductive effect lowers the pKa. The direct impact of the fluorine atom on LogP is estimated to be slightly negative due to electronic effects.[8] The combination of a lower pKa (less ionization) and a slightly lower LogP results in a predicted LogD₇.₄ that is higher than the parent compound.

Note: These values are for illustrative purposes and must be confirmed by experimental determination.

Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method

The "shake-flask" method is the gold-standard technique for LogD determination due to its accuracy and direct measurement of partitioning.[6][10] The following protocol is a robust, self-validating system for comparing the lipophilicity of the title compounds.

Principle

A known concentration of the test compound is dissolved in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. The system is shaken vigorously to allow the compound to reach equilibrium between the two immiscible phases. After separation, the concentration of the compound in each phase is determined by Liquid Chromatography-Mass Spectrometry (LC-MS). The ratio of these concentrations gives the distribution coefficient, D.[11]

Materials and Reagents
  • Test Compounds: Azaspiro[3.5]nonane, 2-Fluoro-azaspiro[3.5]nonane

  • n-Octanol (ACS grade or higher)

  • Phosphate-Buffered Saline (PBS) tablets or powder

  • Dimethyl Sulfoxide (DMSO, ACS grade or higher)

  • Deionized Water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Glass vials with PTFE-lined caps (e.g., 4 mL)

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • LC-MS system with a UV-Diode Array Detector (UV-DAD)[11]

Step-by-Step Methodology
  • Phase Preparation (Pre-saturation):

    • To a large vessel, add equal volumes of n-octanol and PBS (pH 7.4).

    • Shake vigorously for 1 hour at room temperature to ensure mutual saturation of the solvents.

    • Allow the phases to separate completely overnight.

    • Carefully separate the two layers. The top layer is PBS-saturated n-octanol, and the bottom layer is n-octanol-saturated PBS. This step is critical to prevent volume changes during the experiment.[10][11]

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each test compound in DMSO.[12]

  • Partitioning Experiment:

    • To a clean glass vial, add 1 mL of the PBS-saturated n-octanol and 1 mL of the n-octanol-saturated PBS (pH 7.4).[12]

    • Spike the vial with 10 µL of the 10 mM DMSO stock solution to achieve a final nominal concentration of 50 µM.

    • Securely cap the vials and shake vigorously using a vortex or orbital shaker for 1 hour at room temperature to ensure equilibrium is reached.[11][12]

  • Phase Separation:

    • Centrifuge the vials at >2000 x g for 15 minutes to achieve a clean separation of the two phases.

  • Sampling and Analysis (LC-MS):

    • Carefully remove an aliquot (e.g., 100 µL) from the top n-octanol layer and an aliquot from the bottom aqueous (PBS) layer. Be extremely careful not to disturb the interface.

    • Prepare serial dilutions of each aliquot in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to ensure the concentration falls within the linear range of the LC-MS detector.[12]

    • Analyze the samples by LC-MS. The concentration is proportional to the peak area of the analyte.

Data Analysis and Calculation

The distribution coefficient (D) is calculated from the ratio of the peak areas from the LC-MS analysis.

D = (Peak Area in n-octanol) / (Peak Area in PBS)

The LogD₇.₄ is the base-10 logarithm of this value:

LogD₇.₄ = log₁₀(D)

To ensure accuracy, the experiment should be performed in triplicate for each compound.

Experimental Workflow Diagram

G cluster_prep Phase & Solution Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 1. Prepare PBS (pH 7.4) p2 2. Pre-saturate n-Octanol and PBS p1->p2 e1 4. Add 1mL n-Octanol (sat.) and 1mL PBS (sat.) to vial p2->e1 p3 3. Prepare 10 mM Stock Solutions in DMSO e2 5. Spike with 10µL Stock Solution p3->e2 e1->e2 e3 6. Shake vigorously for 1 hour e2->e3 e4 7. Centrifuge to separate phases e3->e4 a1 8. Sample aliquots from both phases e4->a1 a2 9. Analyze via LC-MS a1->a2 a3 10. Calculate D from Peak Area Ratio a2->a3 a4 11. Calculate LogD = log10(D) a3->a4

Caption: Workflow for LogD₇.₄ determination via the shake-flask method.

Discussion and Conclusion

The strategic introduction of a single fluorine atom onto the azaspiro[3.5]nonane scaffold is predicted to have a measurable impact on its lipophilicity. The primary driver of this change is the fluorine's electron-withdrawing effect, which lowers the pKa of the basic nitrogen. This reduction in basicity leads to a smaller proportion of the compound existing in its ionized (protonated) state at physiological pH. Even though the intrinsic lipophilicity of the neutral molecule (LogP) may slightly decrease, the reduced ionization is expected to result in a net increase in the overall LogD₇.₄.

This predicted shift from a LogD₇.₄ of approximately -0.9 to -0.1 represents a significant change in physicochemical properties. Such a modification could translate to improved cell membrane permeability and altered distribution within the body, highlighting the power of targeted fluorination in drug design.

References

  • Donovan, S. F., & Pescatore, M. C. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8. [Link]

  • Domainex. (n.d.). Shake Flask LogD. Domainex. Retrieved from [Link]

  • Melnykov, K. P., et al. (2022). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. ChemRxiv. [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Jeffries, B. (2019). The influence of aliphatic fluorination on lipophilicity. University of Southampton Thesis. [Link]

  • Jeffries, B., et al. (2020). The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]

  • Muller, K., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2098-2106. [Link]

  • BioDuro. (n.d.). ADME LogP LogD Assay. BioDuro. Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Retrieved from [Link]

Sources

Validation

A Comparative Crystallographic Analysis of 7-Azaspiro[3.5]nonane Hydrochloride: A Guide for Drug Development Professionals

An In-Depth Guide to the Structural Nuances of a Key Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Nuances of a Key Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Among these, spirocyclic systems have garnered significant interest due to their conformational rigidity and unique spatial arrangement of functional groups.[1] The 7-azaspiro[3.5]nonane core, in particular, is a valuable building block in the design of therapeutics targeting a range of biological entities, including G-protein coupled receptors.[1] The formation of salts, a common strategy to enhance the solubility and bioavailability of amine-containing active pharmaceutical ingredients (APIs), introduces another layer of complexity and opportunity. This guide provides a comprehensive comparison of the X-ray crystallography data for 7-azaspiro[3.5]nonane hydrochloride and its analogues, offering insights for researchers, scientists, and drug development professionals.

The Importance of Crystallographic Analysis in Drug Development

The precise three-dimensional structure of a drug molecule, as determined by X-ray crystallography, is fundamental to understanding its interaction with biological targets. For amine-containing compounds, salt formation can significantly influence the crystal packing, which in turn affects critical properties such as solubility, dissolution rate, and stability. X-ray powder diffraction (XRPD) is a vital analytical tool in pharmaceutical science for characterizing new crystalline forms of a substance, including salts and cocrystals.[2][3]

Experimental Approach: From Synthesis to Crystal Structure Determination

The journey from a synthesized molecule to a refined crystal structure involves a series of meticulous steps. The following provides a generalized yet detailed protocol for obtaining single crystals of an amine hydrochloride salt suitable for X-ray diffraction analysis.

Synthesis of 7-Azaspiro[3.5]nonane

Several synthetic routes to 7-azaspiro[3.5]nonane have been reported, often involving multi-step sequences. Common strategies include palladium-catalyzed cross-coupling reactions, reduction of amide precursors with reagents like lithium aluminum hydride (LiAlH₄), and rhodium-catalyzed cyclopropanation.[4] The choice of method depends on the available starting materials and desired scale.[4]

Protocol for the Crystallization of Amine Hydrochloride Salts

Obtaining high-quality crystals is often the most challenging step. The following protocol outlines a general approach that can be adapted for 7-azaspiro[3.5]nonane hydrochloride.

Materials:

  • 7-Azaspiro[3.5]nonane (free base)

  • Hydrochloric acid (e.g., 1 M solution in diethyl ether or as a gas)

  • A range of crystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • Anti-solvents (e.g., diethyl ether, hexane, pentane)

  • Small-volume crystallization vials or tubes

Step-by-Step Methodology:

  • Salt Formation: Dissolve the 7-azaspiro[3.5]nonane free base in a suitable solvent (e.g., diethyl ether). Stoichiometrically add a solution of hydrochloric acid while stirring. The hydrochloride salt will often precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a non-polar solvent like hexane to remove any unreacted starting material, and dry under vacuum.

  • Crystallization Screening: Employ various crystallization techniques to obtain single crystals:

    • Slow Evaporation: Prepare a saturated solution of the salt in a chosen solvent and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the saturated salt solution on a siliconized coverslip and invert it over a reservoir containing an anti-solvent (hanging drop). Alternatively, place the drop in a small well within a larger sealed container with the anti-solvent (sitting drop).

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting and Mounting: Once suitable crystals have formed, carefully harvest them using a cryoloop and mount them on a goniometer head for X-ray diffraction analysis.

Diagram of the Crystallization Workflow

Crystallization_Workflow cluster_synthesis Synthesis & Salt Formation cluster_crystallization Crystallization Screening cluster_analysis Analysis s1 Synthesize 7-Azaspiro[3.5]nonane s2 React with HCl s1->s2 s3 Isolate & Purify Hydrochloride Salt s2->s3 c1 Slow Evaporation s3->c1 Dissolve in various solvents c2 Vapor Diffusion s3->c2 Dissolve in various solvents c3 Cooling s3->c3 Dissolve in various solvents a1 Harvest & Mount Crystal c1->a1 Single Crystal Formation c2->a1 Single Crystal Formation c3->a1 Single Crystal Formation a2 X-ray Diffraction Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 Intermolecular_Interactions cluster_molecule1 Molecule A cluster_anion1 Anion cluster_molecule2 Molecule B (Neighboring) N1 N⁺-H Cl1 Cl⁻ N1->Cl1 Strong H-Bond C1 C-H C1->Cl1 Weak C-H···Cl⁻ Interaction

Sources

Comparative

A Comparative Guide to Metabolic Clearance: 2-Fluoro-7-azaspiro[3.5]nonane vs. Piperidine

For drug discovery and development professionals, optimizing a compound's metabolic stability is a critical step toward creating a safe and effective therapeutic. The choice of a core chemical scaffold can profoundly inf...

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, optimizing a compound's metabolic stability is a critical step toward creating a safe and effective therapeutic. The choice of a core chemical scaffold can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the metabolic clearance characteristics of a modern, fluorinated spirocyclic scaffold, 2-Fluoro-7-azaspiro[3.5]nonane, against the ubiquitous and well-established piperidine ring. We will delve into the structural rationale for their differing metabolic fates, present representative data, and provide a detailed experimental protocol for assessing metabolic stability in your own laboratory.

The Strategic Importance of Scaffold Selection in Drug Metabolism

The journey of a drug through the body is a trial of metabolic survival. The liver, armed with a host of enzymes, primarily the Cytochrome P450 (CYP) superfamily, works to modify and eliminate foreign substances.[1][2] A molecule that is metabolized too quickly will have a short half-life, requiring frequent dosing and potentially leading to low efficacy. Conversely, a molecule that inhibits metabolic enzymes can cause dangerous drug-drug interactions. Therefore, designing molecules with predictable and optimal metabolic clearance is paramount.

  • Piperidine: A foundational saturated heterocycle found in over one hundred approved drugs.[3] Its prevalence is a testament to its synthetic accessibility and favorable physicochemical properties. However, its simple structure often presents metabolic liabilities.

  • 2-Fluoro-7-azaspiro[3.5]nonane: This scaffold represents a modern approach to drug design, embodying two key strategies for enhancing metabolic stability:

    • Three-Dimensionality: The spirocyclic core, which contains two rings sharing a single carbon atom, introduces a rigid, three-dimensional structure. This "escape from flatland" is a deliberate strategy to improve pharmacological properties and can also reduce interactions with metabolizing enzymes compared to more flexible or planar structures.[4][5]

    • Strategic Fluorination: The incorporation of a fluorine atom is a well-established medicinal chemistry tactic to block metabolic "hot spots."[6][7][8] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by CYP enzymes.[6]

Comparative Analysis of Metabolic Pathways

The structural differences between piperidine and 2-Fluoro-7-azaspiro[3.5]nonane lead to distinct metabolic vulnerabilities.

Piperidine: A Profile of Metabolic Susceptibility

The piperidine ring is susceptible to several common metabolic transformations, primarily mediated by CYP enzymes like CYP3A4 and CYP2D6.[9][10]

  • Oxidation: The carbon atoms adjacent (alpha) to the nitrogen are particularly prone to oxidation, which can lead to the formation of lactams.[9]

  • N-dealkylation: If the piperidine nitrogen is substituted, the cleavage of this alkyl group is a major and often rapid metabolic route for many piperidine-containing drugs.[9][10]

  • Ring Opening & Contraction: In some cases, enzymatic reactions can lead to the cleavage of the piperidine ring or its contraction to a pyrrolidine structure.[9][11]

2-Fluoro-7-azaspiro[3.5]nonane: Designed for Metabolic Robustness

The design of 2-Fluoro-7-azaspiro[3.5]nonane directly addresses the metabolic liabilities of the piperidine scaffold.

  • Blocked Site of Oxidation: The fluorine atom at the 2-position is adjacent to the nitrogen, a site that would be a prime target for oxidation in a standard piperidine ring. The strength of the C-F bond effectively shields this position, preventing the formation of corresponding metabolites.[6]

  • Steric Hindrance: The rigid, spirocyclic nature of the azaspiro[3.5]nonane core can create steric hindrance that limits the molecule's ability to fit into the active sites of metabolizing enzymes, thereby slowing its rate of clearance.

  • Reduced Lipophilicity: Certain spirocyclic scaffolds, such as azaspiro[3.3]heptanes, have been shown to lower the lipophilicity (LogD) of molecules compared to their piperidine counterparts.[12][13] Reduced lipophilicity can decrease interactions with metabolic enzymes and improve metabolic stability.[9]

Quantitative Comparison of Metabolic Stability

Scaffold TypeRepresentative Compound ClassIntrinsic Clearance (Clint) (µL/min/mg protein)In Vitro Half-Life (t½) (minutes)Key Takeaway
Piperidine High-clearance 4-aminopiperidine drugs[10]> 50< 15Piperidine-containing drugs are frequently subject to moderate to high clearance, often driven by N-dealkylation and ring oxidation.[10]
Piperidine Indoramin Analogues (Piperidine side chain)[10]11 - 46ModerateStructural modifications blocking metabolic hotspots on other parts of the molecule can improve stability, but the piperidine ring remains a potential liability.[10]
Azaspirocycle Azaspiro[3.3]heptane Bioisostere[3]Lower than piperidine analog> 60Replacing a piperidine ring with a spirocyclic bioisostere like azaspiro[3.3]heptane has been demonstrated to significantly improve metabolic stability.[3][14]
Fluorinated Heterocycle Fluorine-blocked piperazin-1-ylpyridazines[15]< 5> 100Strategic fluorination of metabolically vulnerable positions is a highly effective strategy for dramatically increasing metabolic half-life.[15]

Disclaimer: This table presents illustrative data from different chemical series to highlight general principles. Direct comparison requires testing compounds within the same chemical series under identical experimental conditions.

Experimental Protocol: Human Liver Microsomal Stability Assay

To empower researchers to conduct their own comparisons, we provide a detailed, self-validating protocol for a standard in vitro metabolic stability assay using pooled human liver microsomes. This assay primarily assesses Phase I metabolism.[16][17]

Reagents and Materials
  • Test compounds and positive controls (e.g., midazolam for high clearance, verapamil for moderate clearance) dissolved in DMSO (10 mM stock).

  • Pooled human liver microsomes (HLMs), stored at -70°C.[18]

  • NADPH regenerating system (e.g., containing β-NADP, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).[18]

  • Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis) to terminate the reaction.

Incubation Procedure
  • On ice, thaw the pooled HLMs and dilute them in phosphate buffer to a working concentration of 1 mg/mL (for a final concentration of 0.5 mg/mL).[1][17]

  • In a 96-well plate, add the HLM solution.

  • Add the test compound from the DMSO stock to the HLM solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[17]

  • Crucial Control: Prepare parallel wells without the NADPH regenerating system (minus-cofactor control) to assess for non-enzymatic degradation.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reactions by adding the pre-warmed NADPH regenerating system to all wells (except the minus-cofactor controls). This is your Time 0 sample.

  • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold acetonitrile with internal standard to quench the reaction.[19]

Sample Analysis
  • Centrifuge the terminated reaction plates to precipitate the microsomal proteins.

  • Collect the supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the peak area of the remaining parent compound relative to the internal standard.

Data Analysis
  • Determine the percentage of the parent compound remaining at each time point relative to the Time 0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[9][19]

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[9][19]

Visualizing the Workflow and Logic

To clarify the experimental process and its place in drug discovery, the following diagrams were generated.

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_samp Sampling & Quenching cluster_analysis Analysis prep_m Thaw & Dilute Liver Microsomes pre_inc Pre-incubate Microsomes + Compound prep_m->pre_inc prep_c Prepare Test Compound Plate (1µM) prep_c->pre_inc prep_n Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) pre_inc->initiate t0 T=0 min initiate->t0 t5 T=5 min initiate->t5 t15 T=15 min initiate->t15 t30 T=30 min initiate->t30 t60 T=60 min initiate->t60 quench Quench with ACN + Internal Standard t0->quench t5->quench t15->quench t30->quench t60->quench centrifuge Centrifuge quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate t½ and Clint lcms->calc

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

G cluster_design Scaffold Design & Hypothesis cluster_vitro In Vitro Validation cluster_vivo In Vivo Confirmation scaffold Identify Metabolic Liability (e.g., Piperidine Oxidation) strategy Design New Scaffold (e.g., 2-Fluoro-7-azaspiro[3.5]nonane) scaffold->strategy hypothesis Hypothesis: Improved Stability strategy->hypothesis assay Microsomal Stability Assay (Determine Clint, t½) hypothesis->assay metid Metabolite Identification assay->metid pk_study Pharmacokinetic (PK) Study in Rodents metid->pk_study correlation IVIVC Analysis (In Vitro-In Vivo Correlation) pk_study->correlation lead_opt Lead Optimization correlation->lead_opt Data informs next design cycle

Caption: Logical Flow of Metabolic Stability Assessment in Drug Discovery.

Conclusion and Outlook

The selection between a traditional scaffold like piperidine and a modern alternative such as 2-Fluoro-7-azaspiro[3.5]nonane is a critical decision in drug design. While piperidine offers synthetic familiarity, it often carries a significant risk of rapid metabolic clearance. 2-Fluoro-7-azaspiro[3.5]nonane exemplifies a rational, modern approach to mitigating this risk. By combining the metabolic shielding of a strategically placed fluorine atom with the inherent three-dimensionality of a spirocyclic core, this scaffold is designed for enhanced metabolic stability.[4][6] This can translate to improved pharmacokinetic properties, such as a longer half-life and greater bioavailability, ultimately contributing to the development of more effective and safer medicines. The provided experimental protocol offers a robust framework for researchers to validate these principles and make data-driven decisions in their own drug discovery programs.

References

  • How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. Available at: [Link]

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

  • Wang, Y., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 45(44), 17788-17794. Available at: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. Available at: [Link] (General access provided via institutional login, direct link may vary).

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1125–1136. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Metabolic pathways of piperine identified after in vivo experiments with rats (133). ResearchGate. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 488. Available at: [Link]

  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Kirichok, A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1522–1527. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]

  • Di Micco, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1641-1646. Available at: [Link]

  • Nickson, C. (2021). Metabolism and Clearance - Part One. LITFL. Available at: [Link]

  • Sohlenius-Abdullah, A. K., et al. (2016). Predicting Metabolic Clearance for Drugs That Are Actively Transported into Hepatocytes: Incubational Binding as a Consequence of in Vitro Hepatocyte Concentration Is a Key Factor. Drug Metabolism and Disposition, 44(6), 841-849. Available at: [Link]

  • An Introduction to Pharmacokinetics. SlideShare. Available at: [Link]

  • Activity Spectra by activity category for specified metabolic graph. ResearchGate. Available at: [Link]

Sources

Validation

Validating Enantiomeric Purity of Chiral Fluorinated Spirocycles: A Technical Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Mechanistic Challenge of Fluorinated Spirocycles Chiral fluorinated spirocycles are currently experiencing a renaissance in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Mechanistic Challenge of Fluorinated Spirocycles

Chiral fluorinated spirocycles are currently experiencing a renaissance in drug discovery. The spirocyclic core imparts a rigid, highly


-hybridized three-dimensional architecture that enhances target specificity, while the strategic incorporation of fluorine modulates lipophilicity, basicity (pKa), and metabolic stability[1].

However, validating the enantiomeric excess (ee%) of these compounds presents a unique analytical challenge. The spiro-node creates an orthogonal 3D geometry that is sterically demanding, and the highly electronegative fluorine atoms alter the local dipole moment without significantly increasing the steric bulk. Consequently, separating these enantiomers requires an analytical technique capable of recognizing subtle electronic differences and dipole-dipole interactions, rather than relying solely on gross steric mismatches[2].

As a Senior Application Scientist, I approach enantiomeric validation not just as a measurement, but as a self-validating system where the choice of mobile phase, stationary phase, and orthogonal confirmation must be mechanistically justified.

Technology Comparison: Chiral SFC vs. Chiral HPLC

Historically, Chiral High-Performance Liquid Chromatography (HPLC) was the default technique for enantioseparation[3]. Today, Supercritical Fluid Chromatography (SFC) has largely superseded HPLC for the resolution of fluorinated spirocycles[4].

The Causality Behind the Shift: The superiority of SFC lies in the physicochemical properties of supercritical carbon dioxide (scCO₂). scCO₂ possesses a gas-like diffusivity and a liquid-like density, resulting in a mobile phase viscosity that is significantly lower than that of liquid solvents (e.g., hexane or ethanol) used in HPLC[4]. This low viscosity allows for flow rates 3 to 5 times higher than HPLC without exceeding the backpressure limits of the column.

Furthermore, the non-polar nature of scCO₂, when combined with polar modifiers (like methanol or isopropanol), provides a highly tunable dielectric environment. This environment is highly conducive to exploiting the subtle


-halogen and dipole-dipole interactions generated by the C-F bonds in fluorinated spirocycles[5][6].
Quantitative Performance Comparison
ParameterChiral SFC (scCO₂ / Polar Modifier)Chiral HPLC (Hexane / Alcohol)Mechanistic Advantage of SFC for Fluorinated Compounds
Typical Analysis Time 3 – 8 minutes15 – 45 minutesLower viscosity allows higher flow rates, drastically reducing run times[4].
Resolution Factor (

)
2.0 – 9.01.2 – 3.0High diffusivity enhances mass transfer kinetics, sharpening peaks and improving baseline resolution[7].
Equilibration Time < 5 minutes30 – 60 minutesRapid column equilibration accelerates high-throughput parallel CSP screening arrays.
Solvent Consumption ~10-20% organic modifier100% organic solventGreener profile; scCO₂ evaporates upon depressurization, simplifying preparative-scale recovery[4].

Chiral Stationary Phase (CSP) Architecture Evaluation

The choice of the chiral selector is the most critical variable in the separation system. For fluorinated spirocycles, coated or immobilized polysaccharide CSPs are the gold standard[6].

  • Amylose-Based CSPs (e.g., Chiralpak AD-H, IA): Amylose derivatives form a tightly coiled helical structure. This creates a well-defined inclusion cavity that perfectly accommodates the rigid, orthogonal geometry of spirocyclic cores. The carbamate linkages provide critical hydrogen-bonding sites for the spirocycle's heteroatoms[5].

  • Cellulose-Based CSPs (e.g., Chiralcel OD-H, IB): Cellulose derivatives have a more linear, extended conformation. While highly effective, they sometimes yield lower

    
     for highly sterically hindered spirocycles compared to amylose, as the spatial arrangement of the hydrogen-bonding sites differs[2].
    
  • Halogenated Polysaccharide CSPs (e.g., Chiralpak IC, IG): Incorporating chloro- or fluoro-phenyl groups onto the polysaccharide backbone enhances

    
    -halogen interactions. These CSPs are exceptionally powerful for resolving heavily fluorinated spiro-compounds that fail on standard AD/OD phases[6][7].
    

Experimental Protocol: A Self-Validating SFC Workflow

A robust analytical method cannot rely on assumptions; it must be self-validating. The following step-by-step protocol ensures absolute confidence in the reported ee%.

Phase 1: High-Throughput CSP Screening
  • Sample Preparation: Dissolve the synthesized racemic standard (the reference) and the enantioenriched sample in a diluent that matches the intended SFC modifier (e.g., Methanol) to a concentration of 1.0 mg/mL.

  • Parallel Column Screening: Inject the racemate onto a parallel array of CSPs (e.g., Amylose-based, Cellulose-based, and Halogenated CSPs)[7].

  • Gradient Elution: Execute a rapid screening gradient from 5% to 50% modifier (MeOH containing 0.1% NH₃) in scCO₂ over 5 minutes. Causality: The basic additive (NH₃) is critical; it suppresses non-specific secondary interactions between the basic nitrogen atoms often found in spirocycles and the residual acidic silanols on the silica support, preventing peak tailing[5].

Phase 2: Isocratic Optimization
  • Method Translation: Select the CSP yielding the highest initial separation (

    
    ). Convert the modifier concentration at the specific elution time into an isocratic method. Optimize the column temperature (typically 35–40°C) and backpressure (120–150 bar) to maximize the resolution factor.
    
Phase 3: Self-Validation & Absolute Configuration
  • Spike-In Validation (Critical Step): Run the enantioenriched sample. Subsequently, inject a 1:1 mixture of the enantioenriched sample and the racemate. Causality: Relying solely on retention times across separate runs is vulnerable to slight pressure/temperature fluctuations. The spike-in method definitively proves that the integrated peaks are true enantiomers and not structurally related diastereomeric or desfluoro impurities[7].

  • Orthogonal Confirmation: Isolate the major enantiomer peak via preparative SFC. Evaporate the solvent, crystallize the pure enantiomer, and determine the absolute spatial configuration using Single-Crystal X-Ray Diffraction (SC-XRD) or Vibrational Circular Dichroism (VCD)[5].

Workflow Visualization

G Start Synthesized Fluorinated Spirocycle (Racemate & Enriched) Screen Parallel CSP Screening (Amylose, Cellulose, Halogenated) Start->Screen Eval Is Rs > 1.5? Screen->Eval Opt Isocratic Optimization (Modifier %, Temp, Pressure) Eval->Opt Yes Alt Alternative Modifiers (IPA, MeCN, Additives) Eval->Alt No Valid Self-Validation (Racemate Spike-in) Opt->Valid Alt->Screen Config Absolute Configuration (SC-XRD / VCD) Valid->Config

Fig 1. Self-validating SFC workflow for determining ee% of chiral fluorinated spirocycles.

References

  • Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts... RSC Publishing. 1

  • Enantioselective Chemical Probe for Chikungunya nsP2 Helicase with Antialphaviral Activity. ACS Publications. 5

  • Effective use of preparative chiral HPLC in a preclinical drug synthesis. ResearchGate.3

  • Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. NSF. 2

  • Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations... ResearchGate. 4

  • Supercritical fluid chromatography in chiral separations: Evaluation of equivalency of polysaccharide stationary phases. ResearchGate.6

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry. ACS Publications. 7

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Comparative

A Comparative Guide to the pKa Determination of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride

For researchers, scientists, and drug development professionals, the acid dissociation constant (pKa) is a critical physicochemical parameter. It profoundly influences a compound's solubility, permeability, and ultimatel...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the acid dissociation constant (pKa) is a critical physicochemical parameter. It profoundly influences a compound's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of common methodologies for the pKa determination of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic amine. By understanding the principles and practical considerations of each technique, researchers can select the most appropriate method for their specific needs, ensuring data integrity and accelerating drug discovery pipelines.

The introduction of a fluorine atom to the 7-azaspiro[3.5]nonane scaffold is a strategic medicinal chemistry approach to modulate basicity.[1][2][3] The high electronegativity of fluorine withdraws electron density from the nitrogen atom, thereby reducing its ability to accept a proton and lowering its pKa compared to the non-fluorinated analog.[1] This guide will explore how to experimentally quantify this effect.

Comparing the Workhorses: Methodologies for pKa Determination

The selection of an appropriate pKa determination method is contingent on factors such as sample availability, purity, solubility, and the required accuracy and throughput. Here, we compare three widely used techniques: Potentiometric Titration, UV-Vis Spectrophotometry, and Capillary Electrophoresis.

Method Principle Advantages Disadvantages Ideal For
Potentiometric Titration Measures the change in pH of a solution upon the incremental addition of a titrant (acid or base). The pKa is the pH at the half-equivalence point.[4][5]Simple, cost-effective, and provides high accuracy for soluble compounds.[4][6]Requires larger sample quantities, is not suitable for poorly soluble compounds, and can be time-consuming.[7]Well-characterized, soluble compounds where high accuracy is paramount.
UV-Vis Spectrophotometry Measures the change in absorbance of a chromophore-containing compound at different pH values. The pKa is determined from the inflection point of the absorbance vs. pH curve.[8][9][10]Requires very small sample amounts, is suitable for poorly soluble compounds, and is amenable to high-throughput screening.[10]The compound must possess a pH-sensitive chromophore near the ionization center.High-throughput screening of compounds with suitable chromophores.
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility of a compound as a function of pH. The pKa is determined from the inflection point of the mobility vs. pH curve.[11][12]Requires minimal sample, is highly automated, can analyze impure samples, and is suitable for a wide range of compounds, including those with low solubility.[12][13]Requires specialized instrumentation. The compound must have a chromophore for UV detection.[12]High-throughput pKa determination of diverse compound libraries, including those with limited solubility or purity.[14][15]

Experimental Protocols and Data Analysis

To illustrate the practical application of these methods, we present hypothetical experimental data for the pKa determination of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride and its non-fluorinated counterpart, 7-azaspiro[3.5]nonane hydrochloride.

Potentiometric Titration Workflow

Potentiometric_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in deionized water B Add standardized HCl to protonate the amine A->B C Titrate with standardized NaOH B->C D Record pH after each addition C->D E Plot pH vs. volume of NaOH D->E F Determine inflection point (half-equivalence point) E->F G pKa = pH at inflection point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Hypothetical Data:

CompoundInitial ConcentrationTitrantCalculated pKa
7-azaspiro[3.5]nonane hydrochloride10 mM0.1 M NaOH10.2
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride10 mM0.1 M NaOH9.5

The expected decrease in pKa of approximately 0.7 units for the fluorinated analog is consistent with the electron-withdrawing effect of the fluorine atom.[2]

UV-Vis Spectrophotometry Workflow

UV_Vis_Spectrophotometry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of buffers with varying pH B Dissolve compound in each buffer A->B C Measure absorbance spectrum for each solution B->C D Identify wavelength of maximum absorbance change C->D E Plot absorbance at λmax vs. pH D->E F Fit data to a sigmoidal curve E->F G pKa = pH at inflection point F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Note: This method is only applicable if the compound or a suitable indicator has a chromophore that changes absorbance with pH. For 2-Fluoro-7-azaspiro[3.5]nonane, which lacks a strong chromophore, an indirect method using a pH-sensitive indicator dye would be necessary.

Capillary Electrophoresis Workflow

Capillary_Electrophoresis cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a series of background electrolytes with varying pH B Dissolve compound in each electrolyte A->B C Inject sample and apply voltage B->C D Measure migration time C->D E Calculate effective mobility D->E F Plot mobility vs. pH E->F G pKa = pH at inflection point F->G

Caption: Workflow for pKa determination by capillary electrophoresis.

Hypothetical Data:

CompoundBuffer SystemCalculated pKa
7-azaspiro[3.5]nonane hydrochloridePhosphate-Citrate10.1
2-Fluoro-7-azaspiro[3.5]nonane hydrochloridePhosphate-Citrate9.4

The pKa values obtained by CE are expected to be in close agreement with those from potentiometric titration, demonstrating the robustness of both methods.

Conclusion and Recommendations

The accurate determination of pKa is a cornerstone of successful drug discovery. For a novel compound like 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride, where sample availability may be limited in the early stages, Capillary Electrophoresis emerges as a highly advantageous technique due to its low sample consumption, high throughput, and tolerance for impurities.[12][13] Potentiometric Titration remains the gold standard for accuracy when sufficient and pure material is available.[6] While UV-Vis Spectrophotometry offers high throughput, its direct application to non-chromophoric compounds like the one is limited.

The strategic introduction of fluorine to the 7-azaspiro[3.5]nonane core provides a valuable tool for medicinal chemists to fine-tune the basicity of lead compounds. The experimental determination of the resulting pKa shift, as outlined in this guide, is an essential step in understanding the structure-activity relationship and optimizing the developability of new drug candidates.

References

Sources

Validation

Spirocyclic Scaffolds in Medicinal Chemistry: Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane

Topic: Bioisosteric replacement case studies: Azaspiro[3.5]nonane vs Azaspiro[3.3]heptane Content Type: Publish Comparison Guide Executive Summary: The Space vs. Stability Trade-off In the "Escape from Flatland" era of d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric replacement case studies: Azaspiro[3.5]nonane vs Azaspiro[3.3]heptane Content Type: Publish Comparison Guide

Executive Summary: The Space vs. Stability Trade-off

In the "Escape from Flatland" era of drug discovery, spirocyclic scaffolds have emerged as critical tools to improve physicochemical properties without sacrificing potency.[1] This guide provides a technical comparison between two prominent piperidine bioisosteres: the compact Azaspiro[3.3]heptane and the bulkier Azaspiro[3.5]nonane .[2]

The Core Distinction:

  • Azaspiro[3.3]heptane is the "Stability Specialist." It significantly lowers lipophilicity (LogD) and blocks metabolic hotspots, often at the cost of altering vector geometry (90° twist).

  • Azaspiro[3.5]nonane is the "Space-Filling Specialist." It retains the chair conformation of piperidine on one side while projecting bulk into a new vector, making it ideal for hydrophobic pockets requiring occupancy, albeit with higher lipophilicity than its [3.3] counterpart.

Physicochemical Profile Analysis

The decision to deploy a [3.3] or [3.5] spirocycle often hinges on specific property forecasts.[2] The table below aggregates data from comparative studies, including the Bupivacaine analog series and GPR119 agonist optimization campaigns.

ParameterPiperidine (Reference)Azaspiro[3.3]heptaneAzaspiro[3.5]nonane
Molecular Weight ~85 Da~97 Da~125 Da
Topology 2D / Flexible Chair3D / Rigid / Twisted3D / Rigid / Bulky

LogD

Baseline-1.0 to -0.5 (Lower)+0.5 to +1.2 (Higher)
Basicity (pKa) ~11.0Increased (Inductive effect)Comparable to Piperidine
Metabolic Stability Low (Oxidative labile)High (Blocks

-oxidation)
Moderate (Steric protection)
Solubility ModerateHigh (Lower LLE)Moderate to Low
Exit Vector Angle 180° (Equatorial)~90° (Tetrahedral twist)Variable (Chair dependent)

Key Insight: Contrary to the "add carbon, increase lipophilicity" rule, Azaspiro[3.3]heptane often lowers LogD relative to piperidine.[1][2][3] This is attributed to the high basicity of the strained amine and the increased polarity of the compact spiro-center.

Structural & Geometric Considerations

Understanding the spatial orientation of substituents is critical. Replacing a piperidine with a spirocycle is not a 1:1 swap; it alters the "Exit Vector"—the angle at which functional groups project into the binding pocket.

SpiroGeometry Piperidine Piperidine Core (Flexible Chair) Spiro33 Azaspiro[3.3]heptane (Rigid 90° Twist) Piperidine->Spiro33 Bioisosteric Replacement (Metabolic Block) Spiro35 Azaspiro[3.5]nonane (Bulky Extension) Piperidine->Spiro35 Bioisosteric Replacement (Space Filling) Target Binding Pocket Requirement Spiro33->Target Best for: Solubility & Stability (If geometry permits) Spiro35->Target Best for: Hydrophobic Occupancy (If space permits)

Figure 1: Decision logic for scaffold selection based on geometric and binding pocket requirements.

Case Study 1: Metabolic Stability (Bupivacaine Analogs)

Context: Piperidine rings are notorious metabolic hotspots, susceptible to cytochrome P450-mediated oxidation at the


-carbon.
Experiment:  Researchers replaced the piperidine ring of the anesthetic Bupivacaine with both [3.3] and [3.5] spirocycles to improve the safety profile.[4]
  • Compound A (Piperidine/Bupivacaine): Baseline toxicity and duration.

  • Compound B (Azaspiro[3.3]heptane):

    • Result: The rigid, strained ring prevented enzymatic oxidation.

    • Outcome: Longer duration of action and significantly reduced cardiotoxicity. The vector change did not abolish binding, suggesting the pocket was tolerant.

  • Compound C (7-oxa-2-azaspiro[3.5]nonane):

    • Result: 5x lower toxicity than the parent.[4][5]

    • Outcome: Comparable activity to parent, but with improved water solubility.[1][5]

Scientific Takeaway: The [3.3] scaffold is superior when the primary goal is metabolic hardening of an exposed amine, provided the binding pocket can accommodate the 90° twist.

Case Study 2: Potency & Space Filling (GPR119 Agonists)

Context: GPR119 agonists often require a bulky hydrophobic group to stabilize the receptor's active conformation. Experiment: A piperidine core was replaced with 7-azaspiro[3.5]nonane to optimize interactions in the lipophilic pocket.

  • Challenge: The [3.3] scaffold was too small; it failed to engage distal hydrophobic residues, leading to a loss of potency (10-fold drop).

  • Solution: The [3.5] scaffold provided the necessary bulk (volume) while maintaining the spiro-character that limits conformational entropy penalties.

  • Result: Compound 54g (containing the [3.5] core) achieved nanomolar potency with a favorable pharmacokinetic profile in rats.

Scientific Takeaway: Use Azaspiro[3.5]nonane when you need to "fill" a hydrophobic pocket or when the vector of a standard piperidine chair is preferred over the twisted [3.3] geometry.

Experimental Protocols

To validate these properties in your own program, use the following self-validating protocols.

Protocol A: Synthesis of 2-Azaspiro[3.3]heptane (Graf Isocyanate Route)

This method is preferred for generating the [3.3] core due to its scalability and access to functionalized derivatives.

  • Reagents: Methylene cyclohexane, Chlorosulfonyl isocyanate (Graf reagent),

    
    .
    
  • Step 1 ([2+2] Cycloaddition):

    • Dissolve methylene cyclohexane (1.0 eq) in anhydrous ether at 0°C.

    • Add Chlorosulfonyl isocyanate (1.1 eq) dropwise. Caution: Exothermic.

    • Stir for 2h to form the

      
      -lactam sulfonyl chloride intermediate.
      
    • Hydrolyze with aqueous

      
       to yield the spiro-
      
      
      
      -lactam.
  • Step 2 (Reduction):

    • Suspend

      
       (2.5 eq) in dry THF under Argon.
      
    • Add spiro-

      
      -lactam solution dropwise at reflux.
      
    • Validation Point: Monitor disappearance of the carbonyl peak (

      
      ) via IR or LCMS.
      
    • Quench via Fieser workup.

  • Yield: Expect 60-75% overall yield of the secondary amine.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Use this to quantify the stability advantage of the spirocycle over the parent piperidine.

  • Preparation:

    • Test compounds:

      
       in phosphate buffer (pH 7.4).
      
    • Microsomes: Human Liver Microsomes (HLM) at

      
      .
      
    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound + HLM for 5 min at 37°C.

    • Initiate with NADPH.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) at a 1:3 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • Success Criteria: A "Stable" bioisostere should show

      
      .
      
References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • Chupryna, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]

  • Ma, J., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Fluoro-7-azaspiro[3.5]nonane Hydrochloride: Advanced Disposal &amp; Handling Protocol

Executive Summary This guide provides a definitive, scientifically grounded protocol for the disposal of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride . Unlike generic chemical waste, this fluorinated spirocyclic amine sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive, scientifically grounded protocol for the disposal of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride . Unlike generic chemical waste, this fluorinated spirocyclic amine salt presents specific challenges regarding hydrogen fluoride (HF) generation during incineration and potential aquatic toxicity.

Core Directive: This substance must never be disposed of via sanitary sewer systems. All disposal pathways must lead to high-temperature incineration with appropriate flue gas scrubbing capabilities. This guide establishes a self-validating workflow to ensure compliance with RCRA (US) and varying international hazardous waste regulations.

Chemical Profile & Hazard Analysis

Effective disposal begins with accurate characterization. This compound is a fluorinated building block often used in medicinal chemistry. Its hydrochloride salt form increases water solubility but does not negate its organic toxicity.

Table 1: Physicochemical & Hazard Profile
ParameterDataOperational Implication
Chemical Name 2-Fluoro-7-azaspiro[3.5]nonane hydrochloridePrimary identifier for manifests.
CAS Number 1993157-21-3 (or derivative specific)Verification key for waste profiling.
Molecular Formula C₈H₁₄FN[1] · HClCritical: Contains F and Cl . Combustion releases HF and HCl gases.
Physical State Solid (White to off-white powder)Dust inhalation risk during transfer.
Acidity Acidic in aqueous solution (HCl salt)Incompatible with strong bases and bleach (hypochlorites).
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.)Requires full PPE (Nitrile gloves, eye protection).
The Fluorine Factor: A Critical Causality

Why specific labeling matters: Upon thermal decomposition (incineration), the fluorine atom in the spirocyclic ring is released as Hydrogen Fluoride (HF) .

  • Operational Risk: Standard incinerators without caustic scrubbers can be damaged by HF, and release of HF is a severe environmental violation.

  • Action: Waste manifests must explicitly state "Fluorinated Organic Solid/Liquid" to ensure the disposal facility routes it to an HF-compatible unit.

Waste Segregation & Characterization Logic

To maintain scientific integrity, we do not guess; we categorize based on chemical compatibility.

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the material ends up in the correct stream, preventing dangerous cross-reactions (e.g., mixing amine salts with oxidizers).

WasteSegregation Start Waste Material Generated IsSolid Physical State? Start->IsSolid Solid Solid / Powder IsSolid->Solid Liquid Liquid / Solution IsSolid->Liquid PureSolid Pure Chemical? Solid->PureSolid StreamA Stream A: Solid Chemical Waste (Label: Fluorinated Organic Solid) PureSolid->StreamA Yes Debris Contaminated Debris (Gloves, Weigh Boats) PureSolid->Debris No StreamB Stream B: Hazardous Debris (Double Bagged) Debris->StreamB SolventType Solvent Base? Liquid->SolventType OrgStream Stream C: Organic Waste (Halogenated vs Non-Halogenated) SolventType->OrgStream Organic AqStream Stream D: Aqueous Waste (Check pH -> Neutralize if req) SolventType->AqStream Aqueous

Figure 1: Decision tree for segregating 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride waste. Note the distinction between pure chemical streams and contaminated debris.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf-life inventory, surplus reagent.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to prevent dust inhalation.[4][5][6]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers as the HCl salt can be corrosive to carbon steel over time.

  • Transfer: Carefully transfer the solid into the waste container. Do not fill beyond 90% capacity.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-Fluoro-7-azaspiro[3.5]nonane hydrochloride" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[5]

    • Note: Add "Contains Fluorine" to the remarks section.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid, permanganates) and strong bases (which can liberate the free amine).

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors, filtrates, or HPLC waste.

  • Solvent Assessment: Determine if the primary solvent is organic (DCM, Methanol, Ethyl Acetate) or aqueous.

  • Segregation:

    • If Organic: Pour into the "Halogenated" or "Non-Halogenated" organic waste drum based on the solvent.[7] The fluorinated solute does not automatically make a non-halogenated solvent (like methanol) "halogenated" for disposal pricing, but it does require incineration. Follow local site rules—when in doubt, default to Halogenated Waste stream to ensure proper high-temp incineration.

    • If Aqueous: Check pH.[8] If highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 5-9 before placing in the aqueous waste container to prevent container degradation.

  • No Drain Disposal: Under no circumstances should aqueous solutions be poured down the sink. The spirocyclic structure is robust and may persist in water treatment systems.

Scenario C: Empty Containers & Contaminated Debris

Applicable for: Empty reagent bottles, weigh boats, pipette tips.

  • The Triple Rinse Rule:

    • Add a compatible solvent (water or methanol) to the empty bottle (approx. 10% volume).

    • Cap and shake well.

    • Pour rinsate into the Liquid Waste container (Stream C or D).

    • Repeat 3 times.

  • Defacing: Cross out the original label or remove it entirely.[6]

  • Disposal:

    • Rinsed Bottles: Can typically be discarded in glass trash or recycled (verify local policy).

    • Debris (Tips/Gloves): Collect in a clear plastic bag, seal, and place in the solid laboratory waste box (often destined for incineration).

Emergency Spill Response

In the event of a spill, immediate action prevents exposure and contamination.[9][10]

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it safe to clean?) PPE 2. Don Enhanced PPE (Goggles, Double Gloves, N95/Respirator) Assess->PPE Contain 3. Containment (Cover with absorbent pads/powder) PPE->Contain Clean 4. Cleanup (Sweep/Scoop into bag) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon

Figure 2: Operational workflow for managing minor laboratory spills of 2-Fluoro-7-azaspiro[3.5]nonane hydrochloride.

Specific Cleanup Protocol:

  • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel (water-wet) to suppress dust, then scoop up.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wash the surface with a mild detergent and water. Do not use bleach (sodium hypochlorite) as it may react with amine residues to form chloramines (toxic gas).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Spirocyclic Amines. National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
Reactant of Route 2
2-Fluoro-7-azaspiro[3.5]nonane hydrochloride
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